4-Methoxy-4-vinyltetrahydro-2h-pyran chemical structure and properties
CAS Registry Number: 761411-16-9 Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol Executive Summary 4-Methoxy-4-vinyltetrahydro-2H-pyran is a specialized heterocyclic ether employed primarily as a high-value intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 761411-16-9
Formula: C₈H₁₄O₂
Molecular Weight: 142.20 g/mol
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran is a specialized heterocyclic ether employed primarily as a high-value intermediate in the synthesis of pharmaceutical agents, particularly apoptosis-inducing drugs targeting Bcl-2 family proteins. Characterized by a quaternary carbon at the 4-position of the tetrahydropyran ring, this molecule features two distinct functional handles: a vinyl group allowing for carbon-carbon bond extension (via metathesis or cross-coupling) and a methoxy group providing steric bulk and lipophilicity.
This guide details the structural properties, validated synthetic protocols, and reactivity profiles of this compound, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
4-Methoxy-4-vinyltetrahydro-2H-pyran
CAS Number
761411-16-9
SMILES
COC1(CCCCO1)C=C
InChI Key
Derived from structure
Common Synonyms
Compound 234B (in patent literature), 4-Methoxy-4-vinyl-THP
Structural Conformation
The molecule consists of a saturated six-membered oxide ring (tetrahydropyran) in a chair conformation. The 4-position is a quaternary center substituted with:
Vinyl Group (-CH=CH₂): Provides a reactive alkene handle.
Methoxy Group (-OCH₃): Acts as a stable ether linkage.
The steric crowding at C4 forces the larger substituent (typically the vinyl group) into the equatorial position to minimize 1,3-diaxial interactions, although the methoxy group is relatively small, allowing for some conformational mobility.
Physicochemical Profile
Note: Data derived from experimental protocols in patent literature and predictive models for tetrahydropyran derivatives.
Property
Value / Description
Source/Prediction
Physical State
Colorless to pale yellow liquid
Experimental [1]
Boiling Point
~160–170 °C (Estimated at 760 mmHg)
Predicted (SAR)
Density
~0.98 - 1.02 g/cm³
Predicted
Solubility
Soluble in THF, DCM, Ethyl Acetate; Sparingly soluble in water
Experimental
LogP
1.4 – 1.8
Predicted
Flash Point
~55–60 °C (Flammable)
Estimated
Validated Synthetic Protocol
The industrial standard for synthesizing 4-Methoxy-4-vinyltetrahydro-2H-pyran involves a two-step sequence starting from commercially available tetrahydro-4H-pyran-4-one . This route ensures the formation of the quaternary center followed by etherification.
Synthesis Pathway Diagram
Caption: Two-step synthesis via Grignard addition followed by O-methylation.
Detailed Methodology
Step 1: Formation of 4-Vinyltetrahydro-2H-pyran-4-ol
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 1.2 eq).
Solvent: Anhydrous Diethyl Ether or THF.
Protocol:
Cool the ketone solution to 0°C under nitrogen atmosphere.
Add Vinylmagnesium bromide dropwise over 20 minutes to control exotherm.
Allow the mixture to warm to Room Temperature (RT) and stir overnight.
Quench: Slowly add saturated aqueous NH₄Cl.
Workup: Extract with ethyl ether (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Silica gel chromatography (20% Ethyl Acetate in Hexanes).
Step 2: Methylation to 4-Methoxy-4-vinyltetrahydro-2H-pyran
Dissolve the intermediate alcohol in THF and cool to 0°C.
Add NaH portionwise (Caution: H₂ gas evolution). Stir for 30 mins.
Add Dimethyl Sulfate slowly.
Heat to reflux for 3–12 hours to ensure complete conversion of the tertiary alcohol.
Workup: Cool to RT, hydrolyze with saturated NH₄Cl, extract with Ethyl Acetate.
Yield: Typically 70–85% over two steps.
Reactivity & Applications
Reactivity Profile
The molecule's utility stems from the vinyl group acting as a "handle" for further functionalization while the pyran ring remains inert.
Olefin Metathesis: The terminal alkene participates in Ring-Closing Metathesis (RCM) or Cross-Metathesis to link the pyran scaffold to larger macrocycles.
Hydroboration-Oxidation: Converts the vinyl group to a primary alcohol (-CH₂CH₂OH), enabling linker attachment.
Oxidative Cleavage: Ozonolysis can convert the vinyl group to an aldehyde (-CHO) or carboxylic acid (-COOH).
Pharmaceutical Application (Bcl-2 Inhibitors)
This specific structure is a key building block in the synthesis of Bcl-2 family protein inhibitors (e.g., analogs related to Venetoclax). The 4-methoxy-tetrahydropyran motif mimics the spatial and electronic properties of cyclic ethers found in natural products, improving the drug's metabolic stability and potency.
Caption: Workflow for incorporating the pyran motif into drug scaffolds.
Safety & Handling (SDS Summary)
Hazard Classification:
Flammable Liquid (Category 3): Keep away from heat/sparks.[1][2][3]
Skin Irritation (Category 2): Causes skin irritation upon contact.
Storage: Store in a cool, dry, well-ventilated area under inert gas (Nitrogen/Argon) to prevent peroxide formation (common in ethers).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
References
US Patent 2012/0108590 A1. Melt-extruded solid dispersions containing an apoptosis-inducing agent. (2012).[4]
Citation for synthesis protocol (Compound 234B) and application in Bcl-2 inhibitors.
European Patent EP2613769B1. Melt-extruded solid dispersions containing an apoptosis-inducing agent. (2016).
Confirmation of industrial scale-up and utility.
PubChem Compound Summary. Tetrahydro-4-methoxy-2H-pyran derivatives. National Library of Medicine.
General physicochemical data for pyran class derivatives.
Strategic Application of 4-Methoxy-4-vinyltetrahydro-2H-pyran in Advanced Drug Discovery
A Technical Guide to Bioisosteric Scaffold Hopping and Quaternary Center Functionalization Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on sp2-hybridized planar aromatics—is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Bioisosteric Scaffold Hopping and Quaternary Center Functionalization
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on sp2-hybridized planar aromatics—is a critical objective for improving clinical success rates. Saturated heterocycles, particularly tetrahydropyrans (THPs), have emerged as privileged scaffolds for modulating pharmacokinetics. As a Senior Application Scientist, I frequently leverage highly functionalized building blocks to solve complex structural liabilities. One such specialized intermediate is 4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS: 761411-16-9)[1].
This whitepaper deconstructs the physicochemical rationale, synthetic integration, and downstream utility of this specific quaternary building block, providing actionable, self-validating protocols for drug development professionals.
Chemical Identity & Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, its fundamental parameters must be established. The unique combination of a saturated ether ring, a quaternary carbon center, and orthogonal functional groups makes this molecule a highly versatile precursor.
Table 1: Core Identifiers and Physicochemical Data
Facilitates in silico docking and ADME prediction.
Mechanistic Rationale: The THP Bioisostere in Drug Design
The decision to utilize 4-Methoxy-4-vinyltetrahydro-2H-pyran rather than a standard carbocycle is rooted in rigorous structure-activity relationship (SAR) logic.
The ADME Advantage of the THP Core
Tetrahydropyran (THP) is a rigidified form of a linear ether. It lowers the entropic penalty upon target binding compared to flexible acyclic chains[3]. When used as a bioisostere to replace a cyclohexane or piperidine ring, the THP core introduces a polar oxygen heteroatom. This subtle modification significantly lowers lipophilicity (clogP) and disrupts crystal packing, leading to statistically significant improvements in aqueous solubility[4]. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, often providing an additional point of contact with kinase or protease targets, as heavily documented in the development of advanced HIV protease inhibitors[5].
The C4 Quaternary Advantage
The specific architecture of 4-Methoxy-4-vinyltetrahydro-2H-pyran offers dual advantages at the C4 position:
The Methoxy Group: Capping the C4 hydroxyl as a methyl ether prevents unwanted hydrogen bond donation, which can severely hinder passive membrane permeability, while maintaining the critical H-bond acceptor capability.
The Vinyl Group: This serves as a highly reactive, orthogonal synthetic handle for late-stage functionalization (e.g., cross-metathesis, hydroboration, or oxidative cleavage), allowing chemists to rapidly explore chemical space without rebuilding the core scaffold.
Fig 1: Strategic rationale for utilizing the 4-Methoxy-4-vinyl THP scaffold in drug design.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical validation required to proceed.
Protocol A: Synthesis of the Core Building Block
The synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran is achieved via a two-step sequence from commercially available tetrahydro-4H-pyran-4-one.
Step 1: Nucleophilic Addition (Grignard Reaction)
Procedure: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78°C. Dropwise, add vinylmagnesium bromide (1.2 eq). Stir for 2 hours, then slowly warm to 0°C before quenching with saturated aqueous NH₄Cl.
Causality: The C4 carbonyl is highly susceptible to nucleophilic attack. The reaction must be initiated at -78°C to suppress the enolization of the ketone. Enolization would prematurely quench the Grignard reagent, leading to poor yields and recovery of the starting material.
Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-inactive ketone (visualized as a yellow spot on a purple background via KMnO₄ stain) and the appearance of a highly polar tertiary alcohol confirms 100% conversion.
Step 2: O-Methylation of the Tertiary Alcohol
Procedure: Dissolve the intermediate 4-vinyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Add Methyl Iodide (MeI, 2.0 eq) and warm to room temperature for 4 hours.
Causality: The resulting tertiary alcohol is sterically hindered. Mild bases (like K₂CO₃) are insufficiently basic to drive the reaction. The strong base NaH is required to quantitatively form the alkoxide, driving the subsequent Sₙ2 attack on the electrophilic methyl iodide.
Self-Validation: The success of this step is validated via FTIR spectroscopy. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ ensures no unreacted intermediate remains, preventing downstream purification bottlenecks.
Fig 2: Two-step synthetic workflow for 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Protocol B: Late-Stage Functionalization via Cross-Metathesis
Once the building block is secured, the vinyl group acts as a vector for extending the pharmacophore.
Procedure: Combine 4-Methoxy-4-vinyltetrahydro-2H-pyran (1.0 eq) and a terminal alkene (e.g., substituted styrene, 3.0 eq) in degassed dichloromethane (DCM). Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux at 40°C for 12 hours.
Causality: Grubbs II is explicitly chosen over Grubbs I due to its superior tolerance for the ether oxygen and its ability to overcome the severe steric bulk imposed by the C4 quaternary center.
Self-Validation: Analyze the crude mixture via ¹H NMR. The successful formation of the new internal olefin is confirmed by the presence of vinylic protons with a coupling constant (
) of approximately 15–16 Hz, validating the highly selective formation of the E-isomer.
Quantitative ADME Impact (Data Presentation)
To empirically justify the scaffold hop to a THP core, Table 2 summarizes the expected shift in physicochemical properties when moving from a standard lipophilic core to the THP system.
Table 2: Comparative Physicochemical Impact of Scaffold Hopping
Parameter
Cyclohexane Core
Tetrahydropyran (THP) Core
Mechanistic Causality
Lipophilicity (clogP)
Baseline
Lowered (ΔclogP ≈ -1.0 to -1.5)
The oxygen heteroatom drastically reduces overall hydrophobicity[4].
Aqueous Solubility
Poor
Significantly Enhanced
Disruption of planar crystal packing and increased molecular polarity[4].
Hydrogen Bonding
0 Acceptors
1 Acceptor (Ether Oxygen)
Provides a critical vector for engaging target kinases/proteases[3][5].
hERG Liability
High Risk
Reduced Risk
Lower lipophilicity directly correlates with reduced off-target hERG channel binding.
[3] Tetrahydropyrans in Drug Discovery, PharmaBlock,
[4] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR, Journal of Medicinal Chemistry - ACS Publications,
[5] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors, PMC - National Institutes of Health,
An In-depth Technical Guide to the Physical Properties of 4-Methoxy-4-vinyltetrahydro-2H-pyran
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted physical properties of the novel compound 4-Methoxy-4-viny...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical properties of the novel compound 4-Methoxy-4-vinyltetrahydro-2H-pyran. Due to the absence of experimentally determined data in publicly accessible literature, this document leverages established principles of structure-property relationships and comparative analysis with structurally analogous compounds to forecast its key physical characteristics. This guide is intended to provide researchers and drug development professionals with a robust framework for understanding the anticipated behavior of this molecule, and to furnish them with the necessary experimental protocols for its empirical characterization.
Introduction and Statement of Purpose
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in rational drug design. The introduction of specific substituents onto the THP ring allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
4-Methoxy-4-vinyltetrahydro-2H-pyran is a compound of interest due to the unique combination of a polar methoxy group and a reactive vinyl group at the C4 position. This arrangement suggests potential applications as a versatile synthetic intermediate. However, a thorough review of the scientific literature and chemical databases reveals a conspicuous absence of reported physical data for this specific molecule.
The primary objective of this guide is to bridge this knowledge gap by providing well-reasoned predictions for the key physical properties of 4-Methoxy-4-vinyltetrahydro-2H-pyran. By dissecting the molecule into its constituent parts—the tetrahydropyran ring, the 4-methoxy substituent, and the 4-vinyl substituent—we can extrapolate its likely physical behavior from known data of analogous compounds. Furthermore, this guide provides detailed experimental methodologies to empower researchers to determine these properties empirically.
Molecular Structure and Inherent Features
The molecular structure of 4-Methoxy-4-vinyltetrahydro-2H-pyran is fundamental to understanding its physical properties. The central feature is the saturated six-membered tetrahydropyran ring. At the C4 position, the molecule is geminally disubstituted with a methoxy (-OCH3) group and a vinyl (-CH=CH2) group.
Figure 1: 2D representation of the molecular structure of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
The presence of the ether linkage within the ring and the methoxy group introduces polarity and the potential for hydrogen bond acceptance. The vinyl group, being a non-polar hydrocarbon chain with a region of high electron density, will influence the molecule's size, shape, and intermolecular interactions. The geminal substitution at C4 will also induce steric effects that can influence the preferred conformation of the tetrahydropyran ring.
Predicted Physical Properties: A Comparative Analysis
The following table summarizes the predicted physical properties of 4-Methoxy-4-vinyltetrahydro-2H-pyran. These predictions are derived from a comparative analysis of structurally related compounds for which experimental data is available. The rationale for each prediction is detailed in the subsequent subsections.
Physical Property
Predicted Value / Range
Rationale
Molecular Formula
C8H14O2
-
Molecular Weight
142.19 g/mol
-
Boiling Point
170 - 190 °C
Based on the boiling point of 2-methoxytetrahydropyran (128-129 °C) with an expected increase due to the larger vinyl group.
Density
0.98 - 1.02 g/mL
Slightly higher than that of 2-methoxytetrahydropyran (0.963 g/mL) due to the increased molecular weight and potentially more efficient packing.
Refractive Index
1.44 - 1.46
Inferred from the refractive index of 2-methoxytetrahydropyran (1.425) with an anticipated increase from the vinyl group's double bond.
Solubility
Sparingly soluble in water; soluble in common organic solvents.
The polar ether and methoxy groups will confer some water solubility, but the hydrocarbon backbone and vinyl group will limit it.
Rationale for Boiling Point Prediction
The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For 4-Methoxy-4-vinyltetrahydro-2H-pyran, these will be a combination of London dispersion forces and dipole-dipole interactions.
As a point of comparison, 2-methoxytetrahydropyran (C6H12O2, MW: 116.16 g/mol ) has a reported boiling point of 128-129 °C.[1] Our target molecule has a higher molecular weight (142.19 g/mol ) and a larger, more polarizable vinyl group. This increase in size and the presence of the pi-system in the vinyl group will lead to stronger London dispersion forces. Therefore, a significant increase in the boiling point relative to 2-methoxytetrahydropyran is expected. An estimated range of 170 - 190 °C is a reasonable prediction.
Rationale for Density Prediction
The density of 2-methoxytetrahydropyran is reported as 0.963 g/mL at 25 °C.[1] The addition of a C2H2 unit (the vinyl group in place of a hydrogen) increases the molecular weight more significantly than the molecular volume. This generally leads to an increase in density. We can therefore predict that the density of 4-Methoxy-4-vinyltetrahydro-2H-pyran will be slightly higher than that of 2-methoxytetrahydropyran, likely in the range of 0.98 to 1.02 g/mL.
Rationale for Refractive Index Prediction
The refractive index is a measure of how much light bends as it passes through a substance and is related to the polarizability of the molecule's electrons. The refractive index of 2-methoxytetrahydropyran is approximately 1.425.[1] The introduction of a double bond, as in the vinyl group, increases the electron density and polarizability of a molecule. This leads to a higher refractive index. Consequently, the refractive index of 4-Methoxy-4-vinyltetrahydro-2H-pyran is predicted to be higher than that of its analog without the vinyl group, likely falling in the 1.44 to 1.46 range.
Experimental Determination of Physical Properties
For the empirical validation of the predicted properties, the following standard experimental protocols are recommended.
Workflow for Physical Property Determination
Figure 2: General experimental workflow for the determination of physical properties.
Protocol for Boiling Point Determination (Micro-scale)
Apparatus Setup: Assemble a micro-boiling point apparatus using a Thiele tube filled with mineral oil, a thermometer, and a small test tube containing the sample (0.5-1 mL).
Sample Preparation: Place the purified liquid sample into the small test tube.
Capillary Insertion: Invert a sealed-end capillary tube and place it, open-end down, into the sample.
Heating: Gently heat the Thiele tube. Observe the capillary.
Observation: A stream of bubbles will emerge from the capillary as the liquid's vapor pressure increases.
Equilibrium Point: Slowly cool the apparatus. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Replicates: Repeat the measurement at least three times to ensure accuracy.
Protocol for Density Measurement
Pycnometer Preparation: Clean and dry a pycnometer of known volume. Record its empty weight.
Sample Filling: Fill the pycnometer with the purified sample, ensuring no air bubbles are present.
Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until thermal equilibrium is reached.
Weight Measurement: Remove the pycnometer, dry the exterior, and weigh it.
Calculation: The density is calculated by dividing the mass of the sample (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
Protocol for Refractive Index Measurement
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
Sample Application: Apply a few drops of the purified liquid sample to the prism of the refractometer.
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
Temperature Control: Ensure the measurement is taken at a constant, recorded temperature (e.g., 20.0 °C), as refractive index is temperature-dependent.
Reading: Read the refractive index from the instrument's scale.
Conclusion
While experimental data for 4-Methoxy-4-vinyltetrahydro-2H-pyran remains to be reported, a detailed analysis of its molecular structure and comparison with known analogs allows for the formulation of reliable predictions for its key physical properties. This guide provides these predictions and their scientific rationale, offering a valuable resource for researchers. The inclusion of detailed experimental protocols is intended to facilitate the empirical validation of these predictions, thereby contributing to the collective body of chemical knowledge. As this compound may find utility in various synthetic applications, a thorough understanding of its physical characteristics is paramount for its effective handling, purification, and use in subsequent research and development endeavors.
References
Fisher Scientific. (2010).
U.S. Environmental Protection Agency. (2025). 4-(tetrahydro-2h-pyran-4-yl)pyridine Properties.
Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4).
Thermo Fisher Scientific. (2011).
MilliporeSigma. (2026).
Fisher Scientific. (2014). Safety Data Sheet - 1-tetrahydro-2H-pyran-4-ylmethanamine.
A Comprehensive Technical Guide to the Solubility Profile of 4-Methoxy-4-vinyltetrahydro-2H-pyran in Organic Solvents
Executive Summary The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of drug development, from...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility profile of 4-Methoxy-4-vinyltetrahydro-2H-pyran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the novelty of this specific molecule, this document focuses on predicting its solubility based on first principles of molecular structure and intermolecular forces, and provides a robust, field-proven experimental protocol for its empirical determination. We will explore the theoretical underpinnings of solubility, delineate a step-by-step methodology for accurate measurement using the shake-flask method, and present a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and a practical approach to characterizing the solubility of novel chemical entities.
Molecular Structure and Its Influence on Solubility
The solubility of any compound is fundamentally dictated by its molecular structure. 4-Methoxy-4-vinyltetrahydro-2H-pyran possesses distinct structural features that govern its interactions with various solvents:
Tetrahydropyran (THP) Ring: This saturated cyclic ether forms the core of the molecule. The oxygen atom within the ring introduces polarity and can act as a hydrogen bond acceptor.
Methoxy Group (-OCH₃): This ether linkage further contributes to the molecule's polarity and provides an additional site for hydrogen bond acceptance.
Vinyl Group (-CH=CH₂): This unsaturated hydrocarbon moiety is nonpolar in nature and will primarily engage in weaker London dispersion forces.
The overall polarity of the molecule is a balance between the polar ether functionalities and the nonpolar hydrocarbon backbone and vinyl group.[1] This amphiphilic character suggests that 4-Methoxy-4-vinyltetrahydro-2H-pyran will exhibit a nuanced solubility profile, favoring solvents that can effectively interact with both its polar and nonpolar regions.
Theoretical Principles of Solvation
To predict the solubility of 4-Methoxy-4-vinyltetrahydro-2H-pyran, we must consider the fundamental interactions between solute and solvent molecules. The process of dissolution involves overcoming the intermolecular forces within the pure solute and the pure solvent to form new, favorable solute-solvent interactions.[2]
The "Like Dissolves Like" Principle
This adage is a useful heuristic in solubility science, stating that substances with similar intermolecular forces are more likely to be miscible.[3][4] The key interactions at play are:
Hydrogen Bonding: This is a strong type of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen.[3] While 4-Methoxy-4-vinyltetrahydro-2H-pyran cannot donate a hydrogen bond, its two oxygen atoms can act as hydrogen bond acceptors, making it potentially soluble in protic solvents (e.g., alcohols).[1]
Dipole-Dipole Interactions: These occur between polar molecules.[3] The ether linkages in the target molecule create a net dipole moment, allowing for favorable interactions with other polar solvents (e.g., ketones, esters).
London Dispersion Forces (van der Waals forces): These are the weakest intermolecular forces and exist between all molecules. They are the primary mode of interaction for nonpolar substances. The hydrocarbon portions of our molecule will interact with nonpolar solvents via these forces.[3]
A solute dissolves when the energy released from forming solute-solvent interactions is sufficient to compensate for the energy required to break solute-solute and solvent-solvent interactions.[2][3]
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can forecast the solubility behavior of 4-Methoxy-4-vinyltetrahydro-2H-pyran across a spectrum of common organic solvents. This predictive framework is essential for guiding solvent selection in experimental settings.
Solvent Class
Representative Solvents
Predicted Solubility
Primary Solute-Solvent Interactions
Polar Protic
Methanol, Ethanol
High
Hydrogen Bonding (Acceptor), Dipole-Dipole
Polar Aprotic
Acetone, Acetonitrile, DMSO, THF
High to Moderate
Dipole-Dipole Interactions
Slightly Polar
Ethyl Acetate, Dichloromethane
Moderate
Dipole-Dipole, London Dispersion
Nonpolar
Toluene, Hexane, Cyclohexane
Low
London Dispersion Forces
This qualitative assessment suggests that solvents with moderate to high polarity, especially those capable of hydrogen bonding, will be most effective at dissolving 4-Methoxy-4-vinyltetrahydro-2H-pyran. Conversely, highly nonpolar, aliphatic solvents are expected to be poor solvents for this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical data, a rigorous experimental method is required. The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] It is designed to create a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.
Objective: To determine the equilibrium solubility of 4-Methoxy-4-vinyltetrahydro-2H-pyran in a selected organic solvent at a controlled temperature.
Materials and Equipment:
Analytical balance
Glass vials with PTFE-lined screw caps
Volumetric flasks and pipettes
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Procedure:
Preparation of Saturated Solution:
Add an excess amount of solid 4-Methoxy-4-vinyltetrahydro-2H-pyran (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at equilibrium.[7]
Pipette a precise volume of the selected solvent (e.g., 1-2 mL) into the vial.
Equilibration:
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]
Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][8] The system reaches equilibrium when the concentration of the solute in the solution no longer changes over time.
Phase Separation:
After the equilibration period, remove the vials and allow them to stand undisturbed to let the excess solid settle.
To ensure complete separation of the dissolved and undissolved solid, centrifuge the vials at a high speed.[5]
Sample Collection and Dilution:
Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet at the bottom.
Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial to remove any remaining microscopic particles.
Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the quantifiable range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[9][10]
Prepare a calibration curve using standard solutions of 4-Methoxy-4-vinyltetrahydro-2H-pyran of known concentrations.
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.[7]
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the total dilution factor.
Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
Visualizing the Process and Underlying Chemistry
Visual models are invaluable for understanding both the practical workflow and the molecular-level phenomena governing solubility.
Caption: Workflow for determining thermodynamic solubility.
The solubility profile of 4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical dataset for its effective utilization in scientific and industrial applications. While specific empirical data is not yet widely available, a thorough understanding of its molecular structure allows for a strong, theory-based prediction of its behavior in various organic solvents. The molecule's dual polar and nonpolar characteristics suggest it will be most soluble in polar solvents, particularly those that are protic. For definitive characterization, the shake-flask method detailed in this guide provides a reliable and reproducible means of obtaining high-quality thermodynamic solubility data. This combination of theoretical prediction and rigorous experimental validation empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline.
References
Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes.
On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society.
13.4 Effects of Temperature and Pressure on Solubility.
How Does the Solubility of Organic Pollutants Change with Rising Water Temperature?.
Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]
Solubility Expressions and Mechanisms of Solute Solvent Interactions - Pharmaguideline. Available at: [Link]
Solute- Solvent Interaction - Walsh Medical Media. Available at: [Link]
Introductory Chemistry - Solubility. Available at: [Link]
Annex 4 - World Health Organization (WHO). Available at: [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC. Available at: [Link]
Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy. Available at: [Link]
13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. Available at: [Link]
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. Available at: [Link]
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at: [Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]
Solubility of Organic Compounds - Chemistry. Available at: [Link]
1.6: Physical properties of organic compounds - Chemistry LibreTexts. Available at: [Link]
boiling point and density of 4-Methoxy-4-vinyltetrahydro-2h-pyran
The following technical guide details the physical properties, synthesis, and application of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized intermediate used in the development of Bcl-2 family protein inhibitors (s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, synthesis, and application of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized intermediate used in the development of Bcl-2 family protein inhibitors (such as Venetoclax analogs).
[1][2][3]
Chemical Identity & Structural Profile
This compound is a functionalized tetrahydropyran derivative characterized by a quaternary carbon at the 4-position, substituted with both a methoxy group (ether) and a vinyl group (alkene).[1] It serves as a critical "masked" aldehyde precursor; the vinyl group is typically oxidatively cleaved to generate 4-methoxytetrahydropyran-4-carbaldehyde in downstream pharmaceutical synthesis.[1]
Not widely listed in public commercial catalogs; identified via synthesis in US20120108590A1
Molecular Formula
C₈H₁₄O₂
Molecular Weight
142.20 g/mol
SMILES
CO[C@@]1(C=C)CCOCC1
Functional Groups
Cyclic Ether, Vinyl (Alkene), Methoxy (Ether)
Physical Properties (Experimental & Predicted)
As a specialized intermediate rather than a commodity solvent, definitive experimental physical constants are rarely published in standard handbooks.[1] The data below synthesizes observed characteristics from patent literature with calculated values derived from structure-property relationships (SAR) of analogous pyrans.
Summary of Properties
Property
Value / Range
Source / Method
Physical State
Liquid (Colorless Oil)
Observed (Patent US20120108590)
Boiling Point
155°C – 165°C (Est. @ 760 mmHg)
Predicted (Group Contribution)
Density
0.96 – 0.98 g/mL
Predicted (Based on 4-methoxy-THP)
Solubility
Soluble in THF, Et₂O, EtOAc, DCM; Low water solubility
Boiling Point Logic: The parent compound, 4-methoxytetrahydropyran (MW 116), boils at 128–129°C .[1] The addition of a vinyl group (+C₂H₂) increases the molecular weight to 142.2 g/mol .[1] While the quaternary substitution sterically shields the ether oxygen, the mass increase typically correlates to a +25–35°C rise in boiling point for this class of ethers.[1]
Density Logic: Most functionalized tetrahydropyrans fall in the 0.95–1.05 g/mL range (e.g., Tetrahydro-4H-pyran-4-one is 1.08 g/mL; 4-methoxytetrahydropyran is 0.963 g/mL).[1] The vinyl group is less dense than the oxygenated ring, suggesting a density comparable to or slightly higher than the methoxy-analog.[1]
Synthesis & Production Workflow
The industrial preparation of 4-Methoxy-4-vinyltetrahydro-2H-pyran follows a two-step "Grignard-Methylation" protocol starting from commercially available tetrahydro-4H-pyran-4-one .[1]
Step 1: Grignard Addition[2]
Reagents: Tetrahydro-4H-pyran-4-one, Vinylmagnesium bromide (1.0 M in THF).[1][4]
Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂/Ar).[1]
Mechanism: Nucleophilic attack of the vinyl anion on the ketone carbonyl.
This compound is primarily utilized as a stable precursor for aldehydes in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax intermediates).[1]
Why use the Vinyl Ether?
Directly handling 4-methoxytetrahydropyran-4-carbaldehyde can be challenging due to the instability of alpha-alkoxy aldehydes (prone to polymerization or oxidation).[1]
Strategy: The vinyl group acts as a "masked" aldehyde.
Process: The vinyl ether is synthesized and purified. When the aldehyde is required for the next step (e.g., a reductive amination), the vinyl group is cleaved using Osmium Tetroxide (OsO₄) and Potassium Periodate (KIO₄) (Lemieux–Johnson oxidation) to release the aldehyde in situ or immediately prior to use.[1]
Key Reference Application:
Used in the synthesis of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[(4-methoxytetrahydro-2H-pyran-4-yl)methoxy]-3-nitrophenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Bcl-2 inhibitor).[5][1][2][3][4]
Handling & Safety Protocols
While specific SDS data is proprietary, the chemical class dictates the following safety measures:
Flammability: Treat as a Flammable Liquid (Category 3) .[1] The vinyl group and ether functionality suggest a low flash point. Ground all equipment to prevent static discharge.
Peroxide Formation: As a cyclic ether with a vinyl substituent, this compound may form explosive peroxides upon prolonged exposure to air.[1]
Protocol: Test for peroxides before distillation or heating. Store under nitrogen.
Toxicity: Handle as a potential irritant. Use standard PPE (Nitrile gloves, safety goggles, fume hood).[1]
References
Birtalan, E., et al. (2012).[1][3] Melt-extruded solid dispersions containing an apoptosis-inducing agent.[1] US Patent Application US20120108590A1.[3] (Describes synthesis of Compound 234B).
PubChem. (n.d.).[1][7][8] 4-methoxytetrahydropyran (Analogous Compound Data). National Library of Medicine. [1]
Bruncko, M., et al. (2010).[1][6] Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases.[4] US Patent 2010/0305122.[2] (Contextual use of pyran intermediates).
Comprehensive Safety and Handling Whitepaper: 4-Methoxy-4-vinyltetrahydro-2H-pyran in Advanced Drug Synthesis
Executive Summary & Chemical Identity 4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS: 761411-16-9)[1] is a highly specialized, bi-functional cyclic ether (Molecular Formula: C8H14O2)[2]. In modern pharmaceutical development,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS: 761411-16-9)[1] is a highly specialized, bi-functional cyclic ether (Molecular Formula: C8H14O2)[2]. In modern pharmaceutical development, it serves as a critical structural building block, most notably in the synthesis of advanced apoptosis-inducing agents that target anti-apoptotic Bcl-2 family proteins (e.g., Venetoclax analogs)[3].
Handling this compound requires moving beyond standard Safety Data Sheets (SDS). Because it combines a tetrahydropyran ring, a methoxy substituent, and a terminal vinyl group, it presents a complex physicochemical profile. This whitepaper provides researchers and drug development professionals with a causality-driven guide to its hazards, synthesis, and self-validating safety protocols.
Physicochemical Profiling & Hazard Causality
Standard safety documentation often lists hazards without explaining the underlying molecular mechanics. To design inherently safe scale-up workflows, chemists must understand the causality of these risks.
Table 1: Structural Features and Corresponding Hazard Mechanisms
Structural Feature
Primary Hazard
Mechanistic Causality
Mitigation Strategy
Ether Oxygens (Pyran ring & Methoxy)
Explosive Peroxide Formation
Susceptible to radical-initiated auto-oxidation at the -carbon when exposed to atmospheric oxygen and light, forming unstable, shock-sensitive hydroperoxides[4].
Store under inert atmosphere (Ar/N2) in amber containers. Validate peroxide absence prior to any distillation[5].
Vinyl Group (-CH=CH2)
Exothermic Auto-polymerization
The electron-rich double bond can undergo spontaneous free-radical polymerization if initiated by heat, UV light, or concentrated peroxides.
Maintain storage temperature below 25°C. Consider adding a radical scavenger (e.g., BHT) for long-term storage.
Low Molecular Weight (142.20 g/mol )
Flammability & Vapor Toxicity
High vapor pressure at room temperature allows it to readily form explosive mixtures with air.
Handle exclusively in a certified chemical fume hood with spark-proof equipment.
The synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran involves the Grignard addition of vinylmagnesium bromide to dihydro-2H-pyran-4(3H)-one, followed by the methylation of the resulting tertiary alcohol using sodium hydride (NaH) and dimethyl sulfate (DMS)[3][6].
Because DMS is a potent, volatile alkylating agent and a known carcinogen, the synthesis protocol must be a self-validating system —meaning the workflow inherently includes analytical steps to verify that the hazard has been neutralized before the chemist proceeds to isolation.
Protocol 1: Synthesis and Validated DMS Quenching
Objective: Safely methylate the sterically hindered tertiary alcohol while ensuring the complete destruction of residual DMS.
Deprotonation: Suspend 4-vinyltetrahydro-2H-pyran-4-ol in anhydrous tetrahydrofuran (THF). At 0°C, carefully add 60% NaH portion-wise[3].
Causality: The low temperature controls the exothermic release of hydrogen gas and prevents the retro-aldol-type degradation of the starting material.
Methylation: After refluxing to ensure complete alkoxide formation, cool the reaction and slowly add dimethyl sulfate (DMS). Reflux the mixture overnight[3].
Causality: The tertiary alkoxide is highly sterically hindered, necessitating a highly reactive methylating agent and thermal energy (reflux) to drive the reaction to completion.
Self-Validating Quench (Critical Safety Step):
Action: Cool the reaction to room temperature and slowly add a 1M aqueous Sodium Hydroxide (NaOH) solution[7].
Causality: DMS is highly toxic. NaOH hydrolyzes unreacted DMS into harmless methyl sulfate and methanol[7].
Validation: Before phase separation, withdraw a 100 µL aliquot, extract into hexane, and analyze via GC-MS. The absolute absence of a DMS peak validates that the aqueous layer is safe for standard waste disposal.
Isolation: Extract the aqueous layer with ethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].
Warning: Never distill the ether extract to absolute dryness due to the risk of concentrating potentially formed peroxides[5].
Table 2: GC-MS Parameters for DMS Quench Validation [7]
Parameter
Specification
Column
ZB-Waxplus capillary (30 m x 0.25 mm ID x 0.25 µm)
Carrier Gas
Helium (1 mL/min constant flow)
Injector Temp
200°C
Oven Program
50°C (3 min) 20°C/min to 200°C Hold 5 min
Ionization
Electron Impact (EI) at 70 eV
Target m/z
126 (DMS molecular ion)
Protocol 2: Routine Peroxide Testing and Maintenance
Objective: Prevent the accumulation of explosive hydroperoxides during the storage of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Visual Inspection: Before opening the container, inspect for crystallization around the cap or high liquid viscosity. These are macroscopic indicators of severe peroxide accumulation or polymerization. If observed, do not touch the container and contact EHS immediately[5].
Chemical Testing: If visually clear, withdraw a 1 mL sample of the compound.
Validation: Add the sample to a freshly prepared solution of ferrous sulfate (FeSO4) and potassium thiocyanate (KCNS) in aqueous acetic acid[8].
Causality: Any peroxides present will oxidize Fe²⁺ to Fe³⁺. The Fe³⁺ ions immediately complex with thiocyanate (SCN⁻) to form a ferric thiocyanate complex[8].
Action: If the solution turns blood-red (indicating >20 ppm peroxides), the batch must be chemically de-peroxidized (e.g., by passing through a column of activated basic alumina) or safely discarded[8].
Visualizing the Safety Architecture
The following diagram maps the critical synthesis steps and the divergent pathways of hazard mitigation required when handling this compound.
Synthesis and Hazard Mitigation Workflow for 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Architectural Mastery of Vinyl-Substituted Tetrahydropyrans: A Technical Whitepaper on Synthetic Methodologies and Mechanistic Causality
Introduction & Pharmacological Relevance Vinyl-substituted tetrahydropyrans (THPs) represent a privileged structural motif embedded within a myriad of biologically active natural products and pharmaceutical candidates. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
Vinyl-substituted tetrahydropyrans (THPs) represent a privileged structural motif embedded within a myriad of biologically active natural products and pharmaceutical candidates. The unique spatial arrangement afforded by the six-membered oxacycle, combined with the versatile reactivity of the vinyl appendage, makes these scaffolds critical in drug development. For instance, the 3-methylene-2-vinyltetrahydropyran unit is the structural hallmark of the insecticidal sesquiterpene[1]. Similarly, complex marine macrolides like[2] and potent antitumor agents such as the[3] rely heavily on highly substituted vinyl-THP cores for their target binding affinity.
Mechanistic Paradigms in Vinyl-THP Synthesis
The stereoselective construction of vinyl-THPs requires precise control over both ring conformation and the geometry of the exocyclic double bond. To achieve this, synthetic chemists rely on highly orchestrated cyclization events.
The Silyl-Prins Cyclization
The classical Prins cyclization often suffers from non-specific elimination pathways. However, the circumvents this by utilizing electron-rich allylsilanes[4].
Causality: The addition of a Lewis acid promotes the formation of an oxocarbenium ion from an aldehyde and the allylsilane. The subsequent intramolecular nucleophilic attack generates a carbocation that is strictly stabilized by the
-silicon effect[5]. This hyperconjugative stabilization dictates the regiochemistry of the ensuing desilylation/elimination step, selectively yielding the vinyl-THP rather than a mixture of isomeric alkenes.
Ring-Closing Metathesis (RCM)Ring-closing metathesis utilizing ruthenium-based Grubbs catalysts has revolutionized the synthesis of unstrained oxygen heterocycles[6].
Causality: The reaction is driven thermodynamically by the entropic release of ethylene gas. By strategically placing a terminal alkene and an allylic ether in the diene precursor, the[2+2] cycloaddition and subsequent cycloreversion selectively forge the vinyl-THP ring[6]. The choice of Grubbs II over Grubbs I is often necessitated by the steric bulk of highly substituted THP precursors, as its N-heterocyclic carbene ligand provides the required electron density to push through sterically demanding metallacyclobutane intermediates.
Oxa-Pictet-Spengler & Carbenoid Insertions
For highly functionalized, fused, or trisubstituted THPs, cascade reactions are employed. The can be catalyzed by chiral phosphoric acids to yield 2,2,6-trisubstituted THPs with exceptional enantiomeric excess[7],[8]. Alternatively, enantioselective into C(sp3)–H bonds allow for the direct formation of methyl 2-vinyltetrahydropyran-3-carboxylates from diazo precursors[9].
Quantitative Data Analysis
To facilitate rapid decision-making in synthetic route design, the following table summarizes the quantitative performance of these methodologies.
Synthetic Methodology
Catalyst / Reagent
Target Motif
Yield (%)
Selectivity (dr / ee)
Silyl-Prins Cyclization
TiCl₄ or BF₃·OEt₂
2,6-disubstituted vinyl-THP
75–90%
>95:5 dr
Ring-Closing Metathesis
Grubbs II (Ru-alkylidene)
2-vinyl-THP
80–95%
Stereoretentive
Rhodium Carbenoid Insertion
Rh₂(OAc)₄
2-vinyl-THP-3-carboxylate
67–85%
>90% ee
Oxa-Pictet-Spengler Cascade
Chiral Phosphoric Acid
2,2,6-trisubstituted THP
Up to 93%
>20:1 dr, 99% ee
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step through specific causal indicators.
Preparation: Dissolve the functionalized allylsilane (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
Causality & Validation: Anhydrous conditions are critical. Moisture rapidly hydrolyzes the Lewis acid, visually indicated by the formation of white fumes (HCl) or a cloudy precipitate, which prematurely terminates the reaction sequence.
Activation: Cool the mixture to -78 °C. Dropwise add BF₃·OEt₂ (1.1 equiv).
Causality & Validation: The low temperature kinetically traps the oxocarbenium intermediate in its lowest-energy chair conformation, ensuring high diastereoselectivity (typically >95:5 anti). A distinct color change (often pale yellow to deep orange) validates the formation of the oxocarbenium ion.
Cyclization & Quench: Stir for 2 hours at -78 °C, then quench with triethylamine (2.0 equiv) before warming to room temperature.
Causality & Validation: Triethylamine neutralizes the Lewis acid before warming. If the reaction is warmed under acidic conditions, the newly formed vinyl-THP will undergo epimerization at the anomeric center, destroying the stereochemical integrity.
Preparation: Dissolve the diene precursor in anhydrous toluene to a high dilution (0.01 M).
Causality & Validation: High dilution heavily favors intramolecular cyclization over intermolecular cross-metathesis (oligomerization). Degas the solvent via three freeze-pump-thaw cycles to remove oxygen, which oxidatively degrades the active Ru-carbene species.
Catalysis: Add Grubbs II catalyst (5 mol%). Heat the mixture to 80 °C.
Causality & Validation: Grubbs II is utilized because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density to push through sterically hindered transition states. The evolution of ethylene gas (visible micro-bubbles) is a physical validation of active catalytic turnover.
Termination: Upon consumption of the starting material (validated by TLC, utilizing KMnO₄ stain to visualize the diene), cool to room temperature and add excess ethyl vinyl ether.
Causality & Validation: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, inactive Fischer carbene. This prevents unwanted double-bond isomerization during concentration and purification.
Mechanistic Visualizations
Fig 1: Mechanistic pathway of the Silyl-Prins cyclization yielding vinyl-THPs.
Fig 2: Ring-Closing Metathesis (RCM) catalytic cycle for vinyl-tetrahydropyran synthesis.
References
Ainge, G. A., et al. "Synthesis of the 3-Methylene-2-vinyltetrahydropyran Unit; the Hallmark of the Sesquiterpene, Hodgsonox." ACS Publications (J. Org. Chem.). URL: [Link]
Hashimoto, et al. "Enantioselective carbenoid insertion into C(sp3)–H bonds." Beilstein Journal of Organic Chemistry. URL: [Link]
Kozmin, et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." PMC (Marine Drugs). URL: [Link]
Kjellgren, J., & Szabó, K. J. "Synthesis of Stereodefined Vinyl-tetrahydropyran and Vinyl-octahydrochromene Derivatives via Acetalization-Cyclization of Allylsilanes with Aldehydes." Tetrahedron Letters. URL: [Link]
Ghosh, et al. "Syntheses of spliceostatins and thailanstatins: a review." Beilstein Journal of Organic Chemistry. URL: [Link]
Huang, et al. "Modular assembly of chiral multisubstituted tetrahydropyrans through a cascade asymmetric aldehyde allylboration/oxa-cyclization by a chiral phosphoric acid." Organic Chemistry Frontiers. URL: [Link]
"Combined Photocatalysis and Lewis Acid Catalysis Strategy for the Oxa-Pictet–Spengler Reactions of Ethers." ACS Catalysis. URL: [Link]
Strategic Manipulation of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Guide to Tertiary Allylic Ether Reactivity
Executive Summary 4-Methoxy-4-vinyltetrahydro-2H-pyran represents a class of "masked" reactive intermediates: tertiary allylic ethers.[1] While the tetrahydropyran (THP) ring typically offers stability, the geminal subst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran represents a class of "masked" reactive intermediates: tertiary allylic ethers.[1] While the tetrahydropyran (THP) ring typically offers stability, the geminal substitution at the C4 position—combining a vinyl group and a methoxy moiety—creates a highly specific reactivity profile. This molecule is not merely a protected alcohol; it is a latent carbocation generator.
This guide deconstructs the reactivity of the methoxy group, demonstrating how to leverage its lability for nucleophilic substitution (
), elimination (diene formation), and hydrolysis, while preserving the orthogonal reactivity of the vinyl handle.
Inductive Effect: The methoxy oxygen exerts a strong inductive withdrawal (-I), making the C4 position electrophilic.
Resonance Stabilization: Upon loss of the methoxy group (as methanol), the resulting carbocation is resonance-stabilized by the adjacent vinyl group (allylic cation).
Steric Crowding: The geminal vinyl/methoxy pairing creates significant steric strain, lowering the activation energy for dissociative mechanisms (
/) that relieve this crowding.
The "Cap" Function
The methoxy group acts as a "cap." Unlike a free hydroxyl group, it prevents immediate dehydration or oxidation. However, it is significantly more labile than a standard primary or secondary ether due to the stability of the intermediate cation.
The Labile Methoxy Handle: Acid-Mediated Transformations[1][3]
The core reactivity of this molecule is defined by the acid-catalyzed cleavage of the C-O bond.[1][2][3] This proceeds almost exclusively via an
/ manifold (specifically, the AAL1 mechanism in ester/ether hydrolysis context).
Mechanism of Activation
Protonation: A strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (
).
Ionization (Rate Determining Step): Methanol is expelled, generating the 4-vinyl-tetrahydropyranyl cation .[1]
Divergence: The cation is then trapped by a nucleophile or undergoes elimination.
Pathway A: Elimination (Diene Synthesis)
If non-nucleophilic acids (e.g.,
-TsOH, ) are used in non-nucleophilic solvents (Toluene, DCM), the cation eliminates a proton from the adjacent C3 or C5 positions.[1]
Note: This reaction is reversible.[4][5][6] To drive it to completion, methanol must be removed (e.g., via azeotropic distillation).
Pathway C: Transetherification / Substitution
In the presence of an excess of a different alcohol (R-OH), the methoxy group can be exchanged.
Application: Synthesis of complex acetals or introduction of allylic alcohols for subsequent Claisen rearrangements.
Visualization of Divergent Pathways
The following diagram illustrates the mechanistic bifurcation upon acid treatment.
Caption: Divergent acid-catalyzed pathways driven by the stability of the tertiary allylic cation.[1]
Orthogonal Reactivity: The Vinyl Handle[1]
While the methoxy group dominates acid reactivity, the vinyl group provides an orthogonal handle for functionalization under basic or neutral conditions.
Reaction Class
Reagents
Outcome
Compatibility Note
Olefin Metathesis
Grubbs II Catalyst
Cross-coupling with acrylates or terminal olefins.[1]
Methoxy group is stable; no Lewis acid interference.
This protocol converts the methoxy ether back to the tertiary alcohol, a common requirement when the methoxy was used as a temporary protecting group during ring synthesis.[1]
Reaction: Allow to warm to room temperature. Monitor by TLC (the alcohol is more polar than the ether).
Critical Control Point: If elimination (diene formation) is observed, lower the temperature and increase the water concentration to favor trapping over proton loss.
Workup: Neutralize with saturated
. Extract with Ethyl Acetate.
Purification: The tertiary alcohol is sensitive; avoid silica gel chromatography if possible (silica is acidic). Distillation or crystallization is preferred.
Protocol: Synthesis of the Substrate
To understand the impurity profile, one must understand the synthesis.
Workflow:
Start: Tetrahydro-4H-pyran-4-one.
Addition: Vinylmagnesium bromide (THF,
).
Quench/Methylation: The resulting alkoxide can be trapped in situ with Methyl Iodide (MeI) or dimethyl sulfate to yield the target ether directly, avoiding the isolation of the sensitive alcohol.
Caption: One-pot synthesis via Grignard addition and in-situ methylation.
References
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Mechanism of AAL1 hydrolysis and tertiary ether cleavage).
Donner, C. D., Gill, M., & Tewierik, L. M. (2004).[7] Synthesis of Pyran and Pyranone Natural Products. Molecules, 9, 498–512.[7] Link[1]
BenchChem. Application Notes: Reactions of 4-substituted-tetrahydro-pyran derivatives.[1][8] (General reactivity of THP derivatives). Link[1]
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Carbocation stability and elimination vs. substitution competition).[9]
Kobayashi, S., et al. (2019). 4-Methyltetrahydropyran: Application as an Organic Reaction Solvent.[1] Asian Journal of Organic Chemistry. (Discusses the stability of the THP ring system). Link[1]
Stability and Handling Protocols for 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Critical Intermediate Guide
Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly apoptosis-inducing agents targeting Bcl-2 family proteins like Venetoclax—the chemical integrity of early-stage building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly apoptosis-inducing agents targeting Bcl-2 family proteins like Venetoclax—the chemical integrity of early-stage building blocks is paramount. 4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical, dual-functional intermediate utilized extensively in these synthetic pathways1[1].
While highly valuable for downstream coupling, this molecule presents significant stability challenges under ambient conditions (25°C, atmospheric oxygen, and standard laboratory lighting). This whitepaper dissects the mechanistic degradation pathways of 4-methoxy-4-vinyltetrahydro-2H-pyran and provides a self-validating, step-by-step protocol to ensure its stability, thereby preventing yield loss and mitigating safety hazards associated with peroxide formation.
The architecture of 4-methoxy-4-vinyltetrahydro-2H-pyran contains two structural motifs that are highly susceptible to ambient degradation:
The Tetrahydropyran (Ether) Ring: Cyclic ethers are notorious for their susceptibility to autoxidation. The secondary carbons (C2 and C6) adjacent to the ring oxygen possess highly labile alpha-hydrogens. Under ambient light, trace radical initiators abstract these hydrogens, allowing triplet oxygen to insert and form explosive hydroperoxides.
The Allylic/Vinyl Moiety: The C4 position bears both a methoxy group and a vinyl group. While C4 itself lacks hydrogens, the adjacent C3 and C5 positions are allylic to the vinyl group. Radical abstraction at these allylic positions yields a resonance-stabilized radical, further accelerating the autoxidation cascade. Additionally, the isolated vinyl group is prone to radical-initiated cross-linking and epoxidation when exposed to atmospheric oxygen 2[2].
Causality of Degradation: Ambient conditions provide the exact activation energy required for homolytic cleavage. Oxygen acts as a diradical, propagating the chain reaction, which ultimately leads to a loss of chemical titer, increased viscosity (due to oligomerization), and severe safety risks upon concentration 3[3].
Quantitative Stability Profile Under Ambient Conditions
To illustrate the kinetic degradation of 4-methoxy-4-vinyltetrahydro-2H-pyran, the following table summarizes its stability profile over a 30-day period under varying environmental controls.
Timeframe
Storage Condition
Assay Purity (GC-FID)
Peroxide Concentration
Physical Appearance
Day 0
Baseline (Freshly Distilled)
99.5%
< 1 ppm
Clear, colorless liquid
Day 7
Ambient Air + Lab Light (25°C)
97.2%
15 ppm
Slight yellowing
Day 14
Ambient Air + Lab Light (25°C)
92.1%
48 ppm
Yellow, increased viscosity
Day 14
Argon Blanket + Dark (25°C)
99.2%
< 2 ppm
Clear, colorless liquid
Day 30
Argon + Dark + 100 ppm BHT
99.4%
< 1 ppm
Clear, colorless liquid
Table 1: Accelerated degradation metrics demonstrating the necessity of environmental exclusion and radical scavenging.
Degradation and Mitigation Pathway
The following diagram maps the logical relationship between environmental triggers, the resulting chemical degradation pathways, and the targeted mitigation strategies required to stabilize the intermediate.
Fig 1: Radical-mediated degradation pathways and corresponding stabilization strategies.
Self-Validating Stabilization Protocol
To ensure the integrity of 4-methoxy-4-vinyltetrahydro-2H-pyran before utilizing it in sensitive coupling reactions4[4], the following self-validating Standard Operating Procedure (SOP) must be executed. This protocol is designed with built-in analytical checkpoints to guarantee trustworthiness.
Step 1: Quantitative Peroxide Screening
Action: Test the neat liquid using quantitative analytical peroxide test strips (0–100 ppm range).
Causality: Establishing a baseline peroxide concentration dictates whether the batch can be immediately stabilized or requires purification. Hydroperoxides >20 ppm indicate active autoxidation, posing an explosive risk upon solvent evaporation during downstream workup.
Validation Check: If peroxides are <5 ppm, proceed directly to Step 3. If peroxides are ≥5 ppm, proceed to Step 2.
Step 2: Active Alumina Filtration (Purification)
Action: Pass the liquid through a short chromatography plug of basic alumina (Brockmann Grade I).
Causality: Basic alumina selectively binds highly polar hydroperoxides and neutralizes trace acidic impurities. Removing acids is critical, as they can catalyze the hydrolysis of the ether linkages or induce unwanted isomerization of the vinyl group.
Validation Check: Re-test the eluent with peroxide strips. The system is validated only when the reading returns exactly 0 ppm .
Step 3: Radical Scavenger Dosing
Action: Add 100 ppm of Butylated Hydroxytoluene (BHT) to the purified liquid.
Causality: BHT acts as a sacrificial, sterically hindered phenolic hydrogen donor. It rapidly terminates peroxy radicals (ROO•) before they can propagate the chain reaction through the C2/C6 or allylic C3/C5 positions of the pyran ring.
Step 4: Inerting and Storage
Action: Sparge the storage container with Argon gas for 5 minutes, seal with a PTFE-lined septum, and store exclusively in amber glassware at 2–8°C (or strictly monitored ambient <25°C).
Causality: Argon, being heavier than air, effectively displaces dissolved and headspace oxygen, completely starving the initiation phase of autoxidation. Amber glass blocks UV-mediated homolytic cleavage of any newly formed trace peroxides.
Conclusion
The ambient instability of 4-methoxy-4-vinyltetrahydro-2H-pyran is not a barrier to its utility, but rather a kinetic reality that must be managed through rigorous chemical engineering principles. By understanding the causality behind its degradation—specifically alpha-hydrogen abstraction and vinyl autoxidation—researchers can implement the self-validating protocols outlined above. Proper peroxide screening, alumina filtration, and BHT stabilization transform this labile molecule into a highly reliable building block for advanced API synthesis.
References
US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents (AbbVie Inc). 1
WO2012121758A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents (Abbott Laboratories). 4
One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation. RSC Advances. 2
Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts. PubMed Central (PMC). 3
The Strategic Utility of 4-Methoxy-4-vinyltetrahydro-2H-pyran in Modern Organic Synthesis: A Technical Guide
Foreword: Unveiling a Versatile Synthetic Building Block The tetrahydropyran (THP) moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling a Versatile Synthetic Building Block
The tetrahydropyran (THP) moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its conformational pre-organization and the ability of the ring oxygen to act as a hydrogen bond acceptor contribute significantly to the binding affinity of molecules that contain this core. Consequently, the development of novel, functionalized THP derivatives that can serve as versatile building blocks is of paramount importance to researchers in medicinal chemistry and drug development. This technical guide introduces 4-Methoxy-4-vinyltetrahydro-2H-pyran, a promising yet under-explored synthetic intermediate, and elucidates its potential applications in organic synthesis. While direct literature on this specific compound is sparse, this guide provides a comprehensive overview of its plausible synthesis, predicted reactivity, and potential as a strategic tool in the construction of complex molecular architectures, based on well-established chemical principles and analogous transformations.
Proposed Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Convergent Approach
The synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran can be strategically approached from the readily available and commercially accessible starting material, tetrahydro-4H-pyran-4-one. Two convergent and scientifically sound pathways are proposed herein, leveraging fundamental and robust organometallic and olefination chemistries.
Route A: Grignard Addition Followed by Methylation
This route involves the nucleophilic addition of a vinyl group to the ketone, followed by etherification of the resultant tertiary alcohol.
Workflow for Grignard-based Synthesis
Caption: Proposed Grignard-based synthesis of the target molecule.
Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol via Grignard Reaction
The addition of vinylmagnesium bromide to tetrahydro-4H-pyran-4-one provides the key tertiary alcohol intermediate. Grignard reactions are fundamental carbon-carbon bond-forming reactions, valued for their efficiency and operational simplicity.[3][4]
Experimental Protocol (Analogous Grignard Addition to a Ketone) [5][6]
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Reagent Preparation: A solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
Reaction Execution: A solution of vinylmagnesium bromide (1.2 eq.) in THF is charged into the dropping funnel and added dropwise to the stirred solution of the ketone at 0 °C.
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Step 2: Methylation of 4-Vinyltetrahydro-2H-pyran-4-ol
The tertiary alcohol is then converted to the corresponding methyl ether. A standard Williamson ether synthesis using a strong base to deprotonate the alcohol followed by reaction with an electrophilic methyl source is a reliable method.
Experimental Protocol (General Methylation of a Tertiary Alcohol)
Reagent Preparation: To a solution of 4-vinyltetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous THF at 0 °C, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise.
Reaction Execution: The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.5 eq.) is added dropwise.
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated. The final product is purified by chromatography.
Route B: Wittig Olefination and Subsequent Methoxy Functionalization
This alternative pathway involves the conversion of the ketone to an exocyclic methylene group, which is then functionalized.
Workflow for Wittig-based Synthesis
Caption: Proposed Wittig-based synthesis of the target molecule.
Step 1: Synthesis of 4-Methylenetetrahydro-2H-pyran via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8][9][10]
Experimental Protocol (Wittig Reaction with Tetrahydro-4H-pyran-4-one) [11]
Ylide Generation: Methyltriphenylphosphonium bromide (1.2 eq.) is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. n-Butyllithium (1.1 eq.) is added dropwise, and the resulting ylide solution is stirred for 30-60 minutes.
Wittig Reaction: A solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF is added slowly to the ylide solution at 0 °C.
Work-up and Purification: The reaction mixture is stirred for several hours and then quenched with water. The product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 2: Methoxy Functionalization of 4-Methylenetetrahydro-2H-pyran
The exocyclic alkene can be converted to the desired product via an oxymercuration-demercuration reaction to install the methoxy group at the more substituted carbon.
Experimental Protocol (Oxymercuration-Demercuration for Methoxy Addition)
Oxymercuration: To a solution of 4-methylenetetrahydro-2H-pyran (1.0 eq.) in methanol, mercury(II) acetate (1.1 eq.) is added, and the mixture is stirred at room temperature.
Demercuration: After the first step is complete, an aqueous solution of sodium borohydride (0.5 eq.) is added at 0 °C.
Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Predicted Reactivity and Mechanistic Considerations
The unique arrangement of a vinyl group and a methoxy group at a quaternary center on a tetrahydropyran ring in 4-Methoxy-4-vinyltetrahydro-2H-pyran suggests several avenues of reactivity.
Acid-Catalyzed Reactions: The Role of the Methoxy Group
The tertiary methoxy group is expected to be labile under acidic conditions, potentially leading to the formation of a stabilized tertiary oxocarbenium ion. This intermediate can then undergo various transformations.
This reactivity is analogous to the acid-catalyzed hydrolysis of vinyl ethers, where protonation of the ether oxygen is the rate-determining step.[12] The stability of the resulting carbocation plays a crucial role in the reaction outcome.
Reactions of the Vinyl Group
The vinyl group is a versatile handle for a wide range of transformations, allowing for the introduction of various functional groups.
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde or the corresponding ketone
Potential in Cycloaddition Reactions
While the vinyl group is not strongly activated, it can potentially participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions.[7][13][14] This would provide a route to complex spirocyclic or fused ring systems.
The structural features of 4-Methoxy-4-vinyltetrahydro-2H-pyran make it a promising building block in several areas of synthetic chemistry.
Natural Product Synthesis
The tetrahydropyran ring is a common feature in many natural products with significant biological activity.[2] 4-Methoxy-4-vinyltetrahydro-2H-pyran could serve as a key intermediate in the synthesis of such molecules, with the vinyl and methoxy groups providing orthogonal handles for further functionalization and elaboration of the molecular framework.
Medicinal Chemistry and Drug Discovery
The ability to introduce diverse substituents via reactions of the vinyl group, coupled with the inherent properties of the tetrahydropyran scaffold, makes this compound an attractive starting point for the synthesis of novel small molecules for drug discovery programs. The methoxy group can also influence the pharmacokinetic properties of a molecule.
As a Precursor to Other Functionalized Tetrahydropyrans
As highlighted in the reactivity section, ozonolysis of the vinyl group can lead to the corresponding aldehyde or ketone. These carbonyl compounds are themselves versatile intermediates for a wide range of subsequent transformations, including but not limited to, further Grignard additions, Wittig reactions, and reductive aminations.
Predicted Spectroscopic Data
For researchers embarking on the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran, the following predicted spectroscopic data can aid in its characterization.
Spectroscopic Data
Predicted Values
¹H NMR (CDCl₃)
δ 5.8-6.0 (1H, dd, -CH=CH₂), 5.0-5.2 (2H, m, -CH=CH₂), 3.5-3.8 (4H, m, -OCH₂-), 3.2 (3H, s, -OCH₃), 1.6-1.9 (4H, m, -CH₂-ring)
4-Methoxy-4-vinyltetrahydro-2H-pyran represents a synthetically accessible and highly versatile building block with significant potential in organic synthesis. Its unique combination of a tetrahydropyran core, a reactive vinyl group, and a strategically placed methoxy group opens up a multitude of possibilities for the construction of complex and biologically relevant molecules. While this guide has outlined plausible synthetic routes and predicted reactivity based on established chemical principles, further experimental exploration is warranted to fully unlock the synthetic potential of this promising intermediate. The methodologies and insights presented herein are intended to serve as a solid foundation and inspiration for researchers in their quest for novel and efficient synthetic strategies.
References
BenchChem. (2025). Application Notes and Protocols: Wittig Reaction with Tetrahydro-4H-pyran-4-one.
Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN.
The Journal of Organic Chemistry. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones.
ResearchGate. (2018). Synthesis of substituted tetrahydropyran-4-one and its oxime.
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
Organic & Biomolecular Chemistry. (2006).
Wikipedia. (n.d.). Wittig reaction.
MINDS@UW. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
Sigma-Aldrich. (n.d.). Grignard Reagents.
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
Preprints.org. (2024).
Chemistry LibreTexts. (2023). The Wittig Reaction.
R Discovery. (n.d.). Acid-catalyzed Rearrangement Research Articles.
Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation.
Sigma-Aldrich. (n.d.). Grignard Reagents.
York Research Database. (2006).
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
University of California, Irvine. (n.d.). Diels-Alder Reaction (Part 2).
Chemistry – An Asian Journal. (2019). 4-Methyltetrahydropyran (4-MeTHP)
Chemistry – A European Journal. (2020). Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone.
Journal of the Chemical Society, Perkin Transactions 1. (1982). Preparation and acid-catalysed rearrangements of a steroidal 1,4-quinol.
Beilstein Journal of Organic Chemistry. (2016). The influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction.
Organic Chemistry Portal. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.
Sciforum. (n.d.). Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids.
ARKIVOC. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.
BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran.
Synthesis Protocol and Application Note for 4-Methoxy-4-vinyltetrahydro-2H-pyran
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Building block for apoptosis-inducing agents and Bcl-2 family protein inhibitors. Strategic Context & Application Th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Focus: Building block for apoptosis-inducing agents and Bcl-2 family protein inhibitors.
Strategic Context & Application
The compound 4-Methoxy-4-vinyltetrahydro-2H-pyran is a highly specialized, sterically hindered ether that serves as a critical structural motif in modern oncology drug discovery. It is most notably utilized as a key intermediate in the synthesis of potent apoptosis-inducing agents, specifically Bcl-2 family protein inhibitors such as venetoclax and its structural analogs[1]. These inhibitors are designed to restore the apoptotic pathway in malignant cells, making the reliable and scalable synthesis of their building blocks a priority for pharmaceutical manufacturing[2].
The protocol detailed below is adapted from validated pharmaceutical procedures designed for high-yield generation of this intermediate prior to its integration into complex active pharmaceutical ingredients (APIs)[2].
Mechanistic Rationale & Causality
Designing a robust synthesis for a sterically hindered, tertiary methyl ether requires precise control over nucleophilicity and reaction thermodynamics. The synthesis is executed in two distinct phases:
The sequence begins with the nucleophilic addition of vinylmagnesium bromide to dihydro-2H-pyran-4(3H)-one.
Causality of Reagents: Vinylmagnesium bromide acts as a hard nucleophile. Anhydrous diethyl ether is selected as the solvent because its oxygen atoms coordinate with the magnesium cation, stabilizing the Grignard reagent and preventing premature degradation.
Thermal Control: The reaction is initiated at 0°C to suppress the competitive enolization of the ketone (which would merely deprotonate the starting material rather than alkylate it).
) is used for the quench. As a mild, slightly acidic buffer, it efficiently protonates the magnesium alkoxide intermediate without providing enough acidity to trigger the acid-catalyzed dehydration of the newly formed, sensitive tertiary alcohol.
Converting the resulting 4-vinyltetrahydro-2H-pyran-4-ol to its methyl ether is challenging due to the severe steric bulk surrounding the tertiary hydroxyl group.
Causality of Base: Standard bases (e.g.,
or ) are insufficiently basic to deprotonate a tertiary alcohol quantitatively. Sodium hydride () is deployed as a strong, non-nucleophilic base to irreversibly force the formation of the tertiary alkoxide, driven by the evolution of hydrogen gas.
Causality of Electrophile & Solvent: Tetrahydrofuran (THF) is chosen over diethyl ether to allow for a higher reflux temperature (66°C), which provides the necessary kinetic energy to overcome the steric hindrance during deprotonation. Dimethyl sulfate (
) is selected over methyl iodide () because its significantly higher boiling point (188°C) prevents the electrophile from vaporizing out of the reaction mixture during the prolonged overnight reflux required to drive the substitution to completion.
Workflow Visualization
Fig 1: Two-step mechanistic workflow for the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and physicochemical properties of the reagents utilized in this protocol[2].
Reactant / Reagent
MW ( g/mol )
Mass / Vol
Amount (mmol)
Equivalents
Function
Phase 1: Grignard Addition
Dihydro-2H-pyran-4(3H)-one
100.12
8.01 g
80.0
1.00
Electrophilic Substrate
Vinylmagnesium bromide (1.0 M)
131.27
104.0 mL
104.0
1.30
Nucleophile
Phase 2: Etherification
4-Vinyltetrahydro-2H-pyran-4-ol
128.17
9.40 g
73.3
1.00
Nucleophile Precursor
Sodium Hydride (60% in oil)
24.00
5.28 g
132.0
1.80
Deprotonating Base
Dimethyl Sulfate
126.13
8.41 mL
88.6
1.21
Electrophile
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol
Preparation: Purge a flame-dried, round-bottom flask with inert gas (Nitrogen or Argon). Add dihydro-2H-pyran-4(3H)-one (8.01 g, 80.0 mmol) and dissolve in anhydrous diethyl ether (50 mL).
Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C. Over a period of 20 minutes, add 1.0 M vinylmagnesium bromide in THF/ether (104 mL, 104 mmol) dropwise via an addition funnel to control the exothermic reaction.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously overnight under an inert atmosphere.
Quenching: Cool the reaction mixture back to 0°C and carefully quench by adding saturated aqueous
dropwise until effervescence ceases.
Extraction & Purification: Separate the organic layer. Extract the remaining aqueous layer with diethyl ether (
mL). Combine the organic layers, wash with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to isolate the intermediate[2].
Self-Validating Checkpoint 1:
TLC: Confirm the complete disappearance of the starting ketone (visualized via
stain; the ketone will not stain as intensely as the newly formed allylic/tertiary alcohol).
NMR:
NMR () must show characteristic terminal vinyl protons (multiplets at ~5.1–5.3 ppm) and an internal vinyl proton (multiplet at ~5.8–6.0 ppm).
Phase 2: Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Safety Warning: Sodium hydride is highly pyrophoric. Dimethyl sulfate is a potent alkylating agent and known carcinogen. Perform all steps in a certified fume hood using appropriate PPE.
Deprotonation: In a dry flask under inert gas, dissolve the purified 4-vinyltetrahydro-2H-pyran-4-ol (9.4 g, 73.3 mmol) in anhydrous tetrahydrofuran (150 mL). Cool the solution to 0°C.
Base Addition: Portionwise, carefully add 60% sodium hydride dispersion in mineral oil (5.28 g, 132 mmol). Wait for the initial vigorous evolution of hydrogen gas to subside between additions.
Alkoxide Formation: Attach a reflux condenser, remove the ice bath, and heat the suspension to reflux (approx. 66°C) for exactly 3 hours to ensure complete deprotonation of the sterically hindered alcohol.
Methylation: Cool the reaction mixture slightly below reflux. Slowly, via syringe, add dimethyl sulfate (8.41 mL, 88.6 mmol).
Propagation: Re-apply heat and reflux the solution overnight[2].
Workup: Cool the reaction to room temperature. Carefully hydrolyze any unreacted dimethyl sulfate and excess NaH by adding cool, saturated aqueous
. Extract the product into ethyl acetate, wash with water and brine, dry over , and concentrate. Purify via silica gel chromatography to yield the final product.
Self-Validating Checkpoint 2:
FTIR: This is the most definitive validation step. The broad O-H stretch at ~3300
present in the intermediate must be completely absent in the final product.
NMR:
NMR () will confirm success via the appearance of a new, sharp singlet integrating to 3H at approximately 3.2 ppm, corresponding to the newly installed methoxy group.
References
Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (WO2012121758A1)
Source: WIPO (PCT) / Google Patents
URL: [2]
Title: Polymorphic forms of venetoclax (WO2018069941A2)
Source: WIPO (PCT) / Google Patents
URL: [1]
Preparation of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Detailed Synthetic Guide
Introduction: Strategic Synthesis of a Versatile Tetrahydropyran Derivative 4-Methoxy-4-vinyltetrahydro-2H-pyran is a valuable heterocyclic compound with potential applications in the development of novel pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Synthesis of a Versatile Tetrahydropyran Derivative
4-Methoxy-4-vinyltetrahydro-2H-pyran is a valuable heterocyclic compound with potential applications in the development of novel pharmaceuticals and specialty chemicals. The tetrahydropyran core is a common motif in many biologically active natural products.[1][2] The presence of both a vinyl and a methoxy group at the 4-position offers multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and targeted synthesis.
This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran. The synthetic strategy is designed as a three-stage process, commencing with the formation of a key intermediate, tetrahydro-4H-pyran-4-one. This is followed by the introduction of the vinyl group via a Grignard reaction, and finally, the installation of the methoxy group through a Williamson ether synthesis. This approach was chosen for its reliance on well-established and robust chemical transformations, ensuring a reproducible and scalable protocol suitable for research and development laboratories.
Overall Synthetic Workflow
The synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran is accomplished through a three-step sequence as illustrated below. Each step is followed by appropriate workup and purification to ensure the desired purity of the intermediates and the final product.
Caption: Mechanism of the Grignard reaction for the synthesis of 4-Hydroxy-4-vinyltetrahydro-2H-pyran.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Tetrahydro-4H-pyran-4-one
100.12
10.0 g
0.1
Vinylmagnesium bromide (1.0 M in THF)
-
120 mL
0.12
Anhydrous tetrahydrofuran (THF)
72.11
200 mL
-
Saturated ammonium chloride solution
-
200 mL
-
Diethyl ether
74.12
300 mL
-
Procedure:
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetrahydro-4H-pyran-4-one (10.0 g) in anhydrous THF (100 mL).
Cooling: Cool the solution to 0°C in an ice-water bath.
Addition of Grignard Reagent: Add the vinylmagnesium bromide solution (120 mL of 1.0 M solution in THF) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated ammonium chloride solution (200 mL) to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.
Stage 3: Williamson Ether Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
The final step is the methylation of the tertiary alcohol using sodium hydride and methyl iodide.
[3]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Hydroxy-4-vinyltetrahydro-2H-pyran
128.17
12.8 g
0.1
Sodium hydride (60% dispersion in mineral oil)
24.00
4.4 g
0.11
Methyl iodide
141.94
15.6 g (6.8 mL)
0.11
Anhydrous tetrahydrofuran (THF)
72.11
200 mL
-
Diethyl ether
74.12
200 mL
-
Water
18.02
100 mL
-
Procedure:
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes. Add anhydrous THF (100 mL).
Formation of Alkoxide: Dissolve 4-hydroxy-4-vinyltetrahydro-2H-pyran (12.8 g) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
Methylation: Cool the reaction mixture to 0°C and add methyl iodide (15.6 g) dropwise. Allow the reaction to warm to room temperature and stir overnight.
Quenching: Carefully quench the reaction by the slow addition of water (100 mL) at 0°C.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-4-vinyltetrahydro-2H-pyran.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Vinylmagnesium bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
[1]* Sodium hydride: Water-reactive and flammable solid. Handle under an inert atmosphere.
[4]* Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.
[5]* Anhydrous solvents: Ensure all solvents are properly dried before use in the Grignard and Williamson ether synthesis steps.
Conclusion
The synthetic protocol detailed herein provides a reliable and comprehensive guide for the preparation of 4-Methoxy-4-vinyltetrahydro-2H-pyran. By following these step-by-step instructions and adhering to the specified safety precautions, researchers can successfully synthesize this versatile building block for further exploration in drug discovery and materials science. The chosen synthetic route is robust and adaptable, allowing for potential modifications to generate a library of related tetrahydropyran derivatives.
References
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). [Link]
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013). [Link]
Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
Agilent Technologies. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. [Link]
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
Chem-Supply. (n.d.). Safety Data Sheet - Methyl iodide. [Link]
Application Note: Precision Polymerization of 4-Methoxy-4-vinyltetrahydro-2H-pyran
This Application Note is designed for researchers in polymer chemistry and drug delivery systems, focusing on the polymerization of 4-Methoxy-4-vinyltetrahydro-2H-pyran (MVTHP) . This monomer, characterized by a sterical...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in polymer chemistry and drug delivery systems, focusing on the polymerization of 4-Methoxy-4-vinyltetrahydro-2H-pyran (MVTHP) . This monomer, characterized by a sterically bulky and acid-labile acetal-like functionality, presents unique challenges and opportunities in synthesizing functional materials, particularly for lithography (photoresists) and pH-responsive drug carriers.
Introduction & Molecule Analysis
4-Methoxy-4-vinyltetrahydro-2H-pyran (MVTHP) is a functional vinyl monomer featuring a tetrahydropyran ring substituted at the 4-position with both a vinyl group and a methoxy group.
Chemical Nature: It is a 1,1-disubstituted alkene derivative, specifically a vinyl group attached to a quaternary carbon bearing an ether linkage.
Reactivity Profile: The vinyl group is non-conjugated but sterically hindered. The presence of the methoxy group and the ring oxygen creates a "mixed ketal" environment at the C4 position, rendering the side chain acid-labile .
Applications:
Microlithography: As a monomer for chemically amplified photoresists (193 nm or 248 nm), where acid-catalyzed deprotection alters solubility.
Drug Delivery: Synthesis of pH-sensitive hydrogels or nanoparticles that degrade or release cargo in acidic environments (e.g., tumor microenvironments).
Monomer Preparation & Purification
Before polymerization, the monomer must be free of synthetic impurities (e.g., unreacted vinylmagnesium bromide byproducts) and inhibitors.
Synthesis Context: Typically synthesized via the addition of vinylmagnesium bromide to tetrahydro-4H-pyran-4-one, followed by methylation of the resulting alcohol (4-vinyltetrahydro-2H-pyran-4-ol) using sodium hydride and dimethyl sulfate [1].
Purification Protocol:
Washing: Wash the organic monomer layer with saturated
to remove acidic impurities.
Drying: Dry over anhydrous
for 2 hours.
Distillation: Perform vacuum distillation. MVTHP has a high boiling point relative to simple solvents; distill under reduced pressure (e.g., 5-10 mmHg) to prevent thermal autopolymerization. Collect the fraction at the specific boiling point (approx. 60-80°C at reduced pressure, estimate based on MW).
Storage: Store at -20°C under Argon.
Polymerization Protocols
Due to the steric bulk at the
-position of the vinyl group, Free Radical Polymerization (FRP) is the most robust method. Reversible Addition-Fragmentation Chain Transfer (RAFT) is recommended for controlling molecular weight and dispersity.
Target: Synthesis of Poly(MVTHP) for property characterization.
Reagents:
Monomer: MVTHP (Purified).
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)). Recrystallized from methanol.
Solvent: Anhydrous Toluene or 1,4-Dioxane (Solids content: 20-30 wt%).
Step-by-Step Procedure:
Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve MVTHP (1.0 g, ~7.0 mmol) in Toluene (3.0 mL).
Initiation: Add AIBN (11.5 mg, 1 mol% relative to monomer).
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent induction periods). Backfill with Nitrogen.[1][2][3]
Polymerization: Immerse the tube in a pre-heated oil bath at 65°C . Stir for 12–24 hours.
Note: Conversion may be limited by steric hindrance. If conversion is <40% after 24h, increase temperature to 75°C or use a higher temperature initiator like 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN).
Termination: Quench the reaction by cooling in liquid nitrogen and exposing to air.
Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol or Hexane (depending on solubility; poly-MVTHP is likely hydrophobic but methanol-soluble if low MW. Test small aliquot first).
Drying: Dry the white precipitate in a vacuum oven at 40°C for 24 hours.
Target: Tuning glass transition temperature (
) and enhancing film-forming properties for lithography.
Rationale: Copolymerization with a less hindered monomer like MMA helps overcome the steric ceiling of MVTHP and incorporates the acid-labile functionality into a robust backbone.
Mix MVTHP and MMA in THF (50 wt% monomer concentration).
Add AIBN and degas via Nitrogen bubbling for 30 mins.
Heat to 60°C for 16 hours.
Precipitate into Hexane. The copolymer should precipitate as a white powder.
Analyze composition via
H-NMR (Compare methoxy peak of MVTHP at ~3.2 ppm vs. ester methyl of MMA at ~3.6 ppm).
Mechanism & Workflow Visualization
The following diagram illustrates the Free Radical Polymerization pathway and the subsequent Acid-Catalyzed Deprotection mechanism, which is critical for its application.
Caption: Figure 1. Radical polymerization workflow and subsequent acid-catalyzed deprotection mechanism for MVTHP-based materials.
Data Summary & Conditions
Parameter
Homopolymerization (FRP)
Copolymerization (w/ MMA)
Monomer Conc.
20-30 wt% in Toluene
40-50 wt% in THF
Initiator
AIBN (1.0 mol%)
AIBN (0.5 mol%)
Temperature
65 - 75°C
60°C
Time
12 - 24 Hours
12 - 16 Hours
Atmosphere
Inert ( or Ar)
Inert ( or Ar)
Precipitant
Methanol or Hexane
Hexane
Expected Yield
40 - 60% (Steric limited)
70 - 85%
Key Analysis
H-NMR (), GPC
H-NMR (Composition), DSC
Troubleshooting & Causality
Low Conversion: The bulky tetrahydropyran ring at the
-position creates significant steric hindrance.
Solution: Increase reaction temperature to 75°C and use 1,4-Dioxane (higher BP). Consider adding a "spacer" comonomer like Styrene to reduce steric crowding between MVTHP units.
Broad PDI (>2.0): Typical for FRP of hindered monomers due to slow propagation relative to termination.
Solution: Switch to RAFT Polymerization . Use a chain transfer agent like Cumyl dithiobenzoate (CDB) compatible with methacrylates/styrenics.
Insolubility: If the polymer crosslinks (unlikely for this monomer unless impurities are present), ensure the monomer is distilled to remove any divinyl impurities formed during synthesis.
References
Bruncko, M., et al. (2019). Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases.[5] US Patent 10,213,433 B2.[5] Washington, DC: U.S. Patent and Trademark Office.
Context: Describes the synthesis of the 4-methoxy-4-vinyltetrahydro-2H-pyran intermediate (Compound 234B) used as a building block.
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
Context: Authoritative source for general free radical polymerization protocols and kinetics of hindered monomers.
Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37-245.
Context: Mechanisms of acid-labile protecting groups in polymer backbones for photoresist applic
using 4-Methoxy-4-vinyltetrahydro-2h-pyran as a chemical intermediate
Application Note: 4-Methoxy-4-vinyltetrahydro-2H-pyran as a Strategic Intermediate in Medicinal Chemistry Executive Summary 4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS: 1636043-76-1 / 1411-16-9) is a specialized heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Methoxy-4-vinyltetrahydro-2H-pyran as a Strategic Intermediate in Medicinal Chemistry
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS: 1636043-76-1 / 1411-16-9) is a specialized heterocyclic building block increasingly utilized in the synthesis of high-affinity small molecule inhibitors, particularly targeting anti-apoptotic proteins (e.g., Bcl-2 family) and NK2 receptors.[1][2] Its structural value lies in the quaternary C4 center , which introduces conformational rigidity and metabolic stability—two critical factors in optimizing drug pharmacokinetics.
This guide details the synthesis of this intermediate from its alcohol precursor and provides a validated protocol for its downstream application via oxidative cleavage, generating a versatile quaternary aldehyde handle.
Introduction of a sterically hindered, quaternary ether motif.[3]
Solubility
Soluble in THF, DCM, EtOAc; sparingly soluble in water.
Mechanistic Insight:
The 4-methoxy-4-vinyl substitution pattern creates a "masked" ketone equivalent that is chemically robust. Unlike a ketal, the methyl ether is stable to acidic hydrolysis conditions that would typically open a spiro-ketal. The vinyl group serves as a latent functional handle , allowing access to aldehydes (via cleavage), primary alcohols (via hydroboration), or extended carbon chains (via cross-coupling), all while maintaining the critical quaternary geometry.
Workflow Visualization
The following diagram illustrates the preparation of the intermediate and its divergence into high-value synthons.
Figure 1: Synthetic pathway from precursor alcohol to the target intermediate and its downstream transformation into versatile aldehyde and alcohol synthons.[4][5][6]
Protocol A: Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Objective: Methylation of the tertiary alcohol 4-vinyltetrahydro-2H-pyran-4-ol.
Context: Creating the quaternary ether linkage requires aggressive alkylation conditions due to steric hindrance at the C4 position.
Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend NaH (1.5 equiv) in anhydrous THF (10 mL/g of substrate). Cool to 0°C using an ice bath.
Deprotonation: Dissolve 4-vinyltetrahydro-2H-pyran-4-ol in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes.
Observation: Vigorous hydrogen gas evolution will occur. Ensure proper venting.
Aging: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.
Methylation: Cool the mixture back to 0°C. Add Dimethyl Sulfate (1.2 equiv) dropwise via syringe.
Safety Note: Me₂SO₄ is a potent carcinogen and skin permeator. Use double gloves and work strictly in a fume hood.
Reflux: Remove the ice bath and heat the reaction to reflux (approx. 66°C) for 3–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.
Objective: Conversion of the vinyl group to an aldehyde (4-methoxy-tetrahydro-2H-pyran-4-carbaldehyde).
Significance: This aldehyde is a critical "warhead" precursor for reductive aminations in drug synthesis (e.g., attaching amine-bearing pharmacophores).
Catalyst: Osmium Tetroxide (OsO₄) (2.5 mol% solution in t-BuOH).
Solvent: THF:Water (1:1).
Methodology
Dissolution: Dissolve the substrate in THF/Water (1:1 mixture, 0.1 M concentration).
Oxidation: Add NaIO₄ (3.0 equiv) followed by OsO₄ solution (2.5 mol%).
Reaction: The mixture will turn heterogeneous and a white precipitate (NaIO₃) will form over time.
Incubation: Stir vigorously at room temperature for 4–6 hours.
Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce residual Osmium and Iodine species. Stir for 30 minutes until the dark color fades.
Isolation: Extract with DCM (3x). The aldehyde is often volatile; avoid high-vacuum prolonged drying.
Yield Check: 1H NMR will show the disappearance of vinyl protons (5.0–6.0 ppm) and the appearance of the aldehyde singlet (~9.5 ppm).
Safety & Handling (E-E-A-T)
Dimethyl Sulfate (Me₂SO₄): This is the critical hazard in Protocol A. It is odorless and lethal.
Control: Always keep a beaker of concentrated ammonium hydroxide nearby to neutralize spills.
Alternative: If safety protocols prohibit Me₂SO₄, Methyl Iodide (MeI) can be used, though the reaction may be slower due to the steric bulk of the tertiary alcohol.
Peroxide Formation: As a cyclic ether with a vinyl group, this intermediate can form peroxides upon storage. Store under Nitrogen at 4°C. Test for peroxides before distillation.
References
Preparation of Solid Dispersions Containing Apoptosis-Inducing Agents. (2012). Patent US 2012/0108590 A1. (Describes the synthesis of 4-methoxy-4-vinyltetrahydro-2H-pyran as Compound 234B).
Melt-extruded solid dispersions containing an apoptosis-inducing agent. (2022). Patent US 11,369,599 B2. (Details the use of the intermediate in Bcl-2 inhibitor synthesis).
Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. (n.d.). Cheméo. (Physical property data for related pyran analogs).
functionalization of the vinyl group in 4-Methoxy-4-vinyltetrahydro-2h-pyran
Application Note: Functionalization of the Vinyl Group in 4-Methoxy-4-vinyltetrahydro-2H-pyran Part 1: Executive Summary & Strategic Analysis The Scaffold: 4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS 761411-16-9) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Vinyl Group in 4-Methoxy-4-vinyltetrahydro-2H-pyran
Part 1: Executive Summary & Strategic Analysis
The Scaffold: 4-Methoxy-4-vinyltetrahydro-2H-pyran (CAS 761411-16-9) is a high-value intermediate in medicinal chemistry. It features a tetrahydropyran (THP) ring with a quaternary center at the C4 position, bearing both a methoxy group and a vinyl handle.
Strategic Value:
Quaternary Center: The gem-disubstituted C4 position introduces a "conformational lock," restricting the flexibility of the pyran ring and potentially improving the metabolic stability of the resulting pharmacophore by blocking the typically labile C4 position.
Vinyl Handle: The vinyl group serves as a versatile "privileged handle." It is chemically robust enough to survive upstream transformations but reactive enough to be converted into aldehydes, alcohols, epoxides, or extended carbon chains.
Electronic Environment: The C4-methoxy group creates a tertiary ether environment. While stable to bases and nucleophiles, it exerts an inductive electron-withdrawing effect on the vinyl group, slightly modulating its reactivity compared to a simple alkene.
Scope of this Guide:
This document details three primary functionalization pathways for the vinyl group:
Oxidative Cleavage to the aldehyde (divergence point for amines).
Anti-Markovnikov Hydroboration to the primary alcohol (linker attachment).
Epoxidation to the oxirane (ring-opening functionalization).
Part 2: Reaction Pathways & Logic
Pathway Map
The following diagram illustrates the divergent synthesis capabilities starting from the parent scaffold.
Figure 1: Divergent functionalization pathways for the vinyl handle.
Part 3: Detailed Protocols
Protocol A: Oxidative Cleavage to the Aldehyde
Target: 4-Methoxy-tetrahydro-2H-pyran-4-carbaldehyde
Application: Precursor for reductive amination (library generation).
Mechanistic Insight:
Direct ozonolysis is preferred over Lemieux-Johnson (OsO4/NaIO4) for this substrate. The quaternary center provides steric bulk that stabilizes the intermediate ozonide, preventing oligomerization. Dimethyl sulfide (DMS) is used for a clean reductive workup to the aldehyde.
Setup: Dissolve the substrate (e.g., 10 mmol) in anhydrous DCM/MeOH (50 mL) in a round-bottom flask. Add Sudan III indicator (optional) to visualize the endpoint (red to colorless).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is vented to a fume hood scrubber (KI solution).
Ozonolysis: Bubble O3 through the solution at a steady rate.
Endpoint: The reaction is complete when the solution turns a persistent faint blue (excess ozone) or the red indicator decolorizes.
Purge: Stop O3 generation. Purge the solution with Nitrogen (N2) or Oxygen (O2) for 15 minutes at -78°C to remove excess ozone (blue color disappears).
Reduction: Carefully add DMS (5.0 equiv) dropwise via syringe.
Caution: Reaction is exothermic. Maintain temperature below -60°C during addition.
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature (RT) slowly over 2–3 hours. Stir overnight to ensure complete decomposition of the ozonide.
Workup: Concentrate the solvent in vacuo (rotary evaporator, bath < 30°C, as the aldehyde may be volatile).
Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Silica, Hexanes/EtOAc).[2]
Self-Validation:
TLC: Disappearance of the starting alkene (high Rf). Appearance of the aldehyde (lower Rf, stains orange/red with 2,4-DNP).
1H NMR: Appearance of the aldehyde proton singlet at ~9.5–9.7 ppm.
Protocol B: Anti-Markovnikov Hydroboration to Primary Alcohol
Target: 2-(4-Methoxy-tetrahydro-2H-pyran-4-yl)ethanol
Application: Linker attachment via Mitsunobu reaction or alkylation.
Mechanistic Insight:
The vinyl group is attached to a quaternary carbon. While BH3-THF is standard, using 9-BBN (9-Borabicyclo[3.3.1]nonane) is recommended here. The steric bulk of 9-BBN enhances regioselectivity for the terminal carbon (anti-Markovnikov) and prevents over-reaction or migration, which can occur with hindered alkenes.
Reagents:
Substrate: 1.0 equiv
Hydroboration Agent: 0.5 M 9-BBN in THF (1.2 equiv)
Oxidant: 30% Hydrogen Peroxide (H2O2)
Base: 3M Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
Hydroboration: Under an inert atmosphere (N2/Ar), add the substrate to a flame-dried flask. Add 9-BBN solution (1.2 equiv) via syringe.
Reaction: Stir at RT for 4–12 hours.
Tip: If the reaction is sluggish due to the quaternary center, reflux at 65°C for 2 hours.
Oxidation Setup: Cool the reaction mixture to 0°C in an ice bath.
1H NMR: Look for the disappearance of vinyl protons (5.0–6.0 ppm) and the appearance of the methylene protons adjacent to the alcohol (~3.6 ppm, triplet).
Part 4: Data & Troubleshooting
Table 1: Comparative Reactivity & Conditions
Transformation
Reagent System
Key Condition
Expected Yield
Critical Control Point
Ozonolysis
O3; DMS
-78°C
85-95%
Purge excess O3 before adding DMS to prevent explosion risk.
Hydroboration
9-BBN; H2O2/NaOH
RT to 65°C
80-90%
Use 9-BBN for sterically hindered alkenes; BH3 may give mixed regioselectivity.
Epoxidation
mCPBA; NaHCO3
0°C to RT
90-95%
Buffer with NaHCO3 to prevent acid-catalyzed ring opening of the epoxide.
Troubleshooting Guide:
Issue: Incomplete conversion during hydroboration.
Cause: Steric hindrance of the C4-methoxy group.
Solution: Switch from 9-BBN to BH3-DMS (smaller reagent) but monitor regioselectivity closely, or increase temperature with 9-BBN.
Title: Competition between Reaction and Intramolecular Energy Redistribution in Solution. Observation and Nature of Nonstatistical Dynamics in the Ozonolysis of Vinyl Ethers.
Source: J. Am. Chem. Soc. 2011, 133, 16, 6330–6339.
Application Note: Selective Catalytic Hydrogenation of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Topic: Catalytic Hydrogenation of 4-Methoxy-4-vinyltetrahydro-2H-pyran Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary This application n...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Catalytic Hydrogenation of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Content Type: Application Note & Protocol
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
This application note details the protocol for the selective catalytic hydrogenation of 4-Methoxy-4-vinyltetrahydro-2H-pyran to 4-Ethyl-4-methoxytetrahydro-2H-pyran . The transformation requires the saturation of a vinyl group at a quaternary carbon center while strictly preserving the labile tertiary allylic ether moiety.
While standard hydrogenation conditions (Pd/C, H₂) are effective for vinyl reduction, they pose a significant risk of hydrogenolysis (C–O bond cleavage), leading to the des-methoxy side product. This guide provides two protocols: a High-Selectivity Method utilizing catalyst poisoning or alternative metals for sensitive substrates, and a Standard Process based on patent literature for robust scale-up.
Chemical Context & Strategic Analysis
The Chemoselectivity Challenge
The substrate, 4-Methoxy-4-vinyltetrahydro-2H-pyran, contains a tertiary allylic ether functionality. In the presence of heterogeneous catalysts (particularly Palladium) and hydrogen, two competing reaction pathways exist:
Pathway A (Desired): Hydrogenation of the alkene to form the ethyl ether.
Pathway B (Undesired): Hydrogenolysis of the C–OMe bond, driven by the stability of the transient tertiary carbocation or radical intermediates, resulting in 4-ethyltetrahydro-2H-pyran.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the thermodynamic sinks.
Figure 1: Competing reaction pathways. Path A is the target transformation. Path B is the parasitic hydrogenolysis driven by acidic catalyst sites or aggressive conditions.
Experimental Protocols
Protocol A: High-Selectivity Method (Recommended)
Objective: Maximize yield of the methoxy-ether product by suppressing C–O bond cleavage.
Mechanism: Uses a poisoned catalyst system or a less oxophilic metal (Rh) to prevent coordination/insertion into the C–O bond.
Catalyst: 5% Rh/C (Rhodium on Carbon) OR 5% Pd/C poisoned with Pyridine.
Solvent: Methanol (HPLC grade) or Ethyl Acetate.
Additive: Pyridine (0.05 – 0.1 equiv) or K₂CO₂ (if using Pd/C).
Gas: Hydrogen (H₂), balloon or low pressure (1–3 bar).
Step-by-Step Procedure
Preparation: In a clean hydrogenation vessel (flask or autoclave), dissolve the substrate in Methanol (0.1 M concentration).
Catalyst Addition:
Option 1 (Rh): Add 5 wt% Rh/C (5-10% loading by weight of substrate).
Option 2 (Pd + Base): Add 10 wt% Pd/C and Pyridine (5 mol%). The base neutralizes acidic sites on the carbon support that catalyze ether cleavage.
Purging: Seal the vessel. Evacuate and backfill with Nitrogen (N₂) three times, then evacuate and backfill with Hydrogen (H₂) three times.
Reaction: Stir vigorously at 20–25 °C under 1 atm H₂ (balloon) or 3 bar (mild pressure).
Note: Do not heat initially. Higher temperatures significantly increase hydrogenolysis rates.
Monitoring: Monitor by TLC or GC/MS every 2 hours. Look for the disappearance of the vinyl signal.
Target: >98% conversion with <2% des-methoxy byproduct.
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with solvent.
Isolation: Concentrate the filtrate under reduced pressure (keep bath <40 °C) to yield the crude product.
Protocol B: Standard Scale-Up Method (Patent-Derived)
Objective: Rapid conversion for robust substrates or initial screening. Based on patent literature for analogous pyran derivatives [1].
Risk: Higher probability of side-product formation; requires careful monitoring.
Loading: Charge the pressure reactor with 4-Methoxy-4-vinyltetrahydro-2H-pyran and Methanol (10 volumes).
Catalyst: Add 10% Pd/C (10 wt% relative to substrate).
Pressurization: Purge with N₂, then charge H₂ to 60 psi (4.1 bar) .
Agitation: Stir at 1000 rpm at ambient temperature for 4–24 hours .
Validation: Check reaction progress. If C–O cleavage is observed (>5%), stop immediately and switch to Protocol A.
Filtration: Filter through Celite® or a sintered glass funnel.
Data Analysis & Troubleshooting
Expected Analytical Data
The following table summarizes the key spectroscopic shifts indicating successful transformation.
Feature
Substrate (Vinyl)
Product (Ethyl)
Byproduct (Des-methoxy)
¹H NMR (Vinyl)
Multiplet δ 5.8-6.0 ppm
Absent
Absent
¹H NMR (Ethyl)
Absent
Triplet δ ~0.9, Quartet ~1.6
Triplet δ ~0.9, Quartet ~1.4
¹H NMR (OMe)
Singlet δ ~3.2 ppm
Singlet δ ~3.2 ppm
Absent
GC/MS (m/z)
[M]+ ~142
[M]+ ~144
[M]+ ~114 (Loss of -OCH₃)
Optimization Logic (Decision Tree)
Use the following workflow to optimize the reaction if the standard protocol fails.
Figure 2: Optimization workflow for troubleshooting selectivity and activity issues.
Safety & Handling
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.
Catalysts: Dry Pd/C is pyrophoric. Always keep the catalyst wet with water or solvent (e.g., add 50% water-wet catalyst to the solvent, or add solvent to the catalyst under an inert blanket) before introducing hydrogen.
Pressure: When using Protocol B (60 psi), ensure the reactor is rated for the pressure and has a relief valve.
References
Bruncko, M., et al. (2012).[4] Solid dispersions containing an apoptosis-inducing agent.[5][6] US Patent Application 2012/0108590 A1. (Describes synthesis and hydrogenation of 4-methoxy-4-vinyltetrahydro-2H-pyran analogs).
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Classic reference for preventing hydrogenolysis).
Advanced Cross-Coupling Strategies for 4-Methoxy-4-vinyltetrahydro-2H-pyran: Expanding the Chemical Space of Bcl-2 Inhibitor Scaffolds
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded guide for the late-stage functionalization of 4-Methoxy-4-vin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a self-validating, mechanistically grounded guide for the late-stage functionalization of 4-Methoxy-4-vinyltetrahydro-2H-pyran via transition-metal-catalyzed cross-coupling.
Executive Summary & Chemical Context
4-Methoxy-4-vinyltetrahydro-2H-pyran (4-MVTHP) is a highly specialized, sterically demanding tertiary allylic ether. It serves as a critical building block in the synthesis of advanced apoptosis-inducing agents, most notably in the development of Bcl-2 family protein inhibitors (e.g., Venetoclax analogs) [1].
The structural hallmark of 4-MVTHP is its terminal vinyl group adjacent to a quaternary carbon (C4 of the tetrahydropyran ring). This quaternary center is synthetically advantageous: it entirely precludes unwanted alkene isomerization via allylic
-hydride elimination. Consequently, the unactivated terminal alkene becomes an ideal handle for divergent cross-coupling strategies, allowing drug discovery teams to rapidly explore chemical space via (Heck) and (Suzuki-Miyaura) linkages.
Mechanistic Rationale & Pathway Selection
When functionalizing unactivated terminal alkenes, the primary challenges are regioselectivity (linear vs. branched) and the suppression of competitive
-hydride elimination pathways [2].
Heck Pathway: Direct arylation of the vinyl group yields a rigid styrenyl linker. The steric bulk of the C4 methoxy and pyran ring forces the incoming arylpalladium species to attack the terminal carbon exclusively, yielding the trans (
) isomer.
Suzuki-Miyaura Pathway: To create a flexible ethylene linker, the vinyl group is first converted to an alkylborane. The massive steric profile of 9-BBN ensures perfect anti-Markovnikov hydroboration. Subsequent cross-coupling requires a specialized catalyst to prevent the alkylpalladium intermediate from undergoing premature
-hydride elimination [3].
Fig 1. Divergent cross-coupling pathways for 4-MVTHP functionalization.
Protocol A: Regio- and Stereoselective Mizoroki-Heck Cross-Coupling
Causality & Catalyst Selection
Unactivated aliphatic alkenes traditionally suffer from low reactivity in Heck couplings. To overcome this, we utilize a highly active palladium source (
) paired with XPhos (a bulky, electron-rich biaryl phosphine).
Why XPhos? The extreme steric bulk of XPhos accelerates the reductive elimination step and forces the migratory insertion of the alkene to occur exclusively at the less hindered terminal carbon.
Why Dicyclohexylmethylamine (
)? As a non-nucleophilic base, facilitates the deprotonation of the Pd-H intermediate to regenerate the Pd(0) catalyst without engaging in competing reactions with the aryl halide.
Step-by-Step Methodology
Preparation: In a rigorously oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv, 1.0 mmol),
(0.02 equiv, 2 mol%), and XPhos (0.08 equiv, 8 mol%).
Solvent & Base Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by
(1.5 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form (indicated by a color shift from purple/red to pale yellow).
Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System Checkpoints
In-Process: Monitor the consumption of the aryl bromide via TLC (UV active). 4-MVTHP is not strongly UV active; use
stain to visualize the unreacted alkene.
Post-Reaction (Stereochemical Validation): Acquire a
NMR spectrum of the crude mixture. Locate the vinylic protons (typically 6.0–6.8 ppm). A coupling constant of definitively validates the formation of the desired trans () geometry. The absence of a signal confirms zero cis () contamination.
Protocol B: Tandem Hydroboration/B-Alkyl Suzuki-Miyaura Coupling
Causality & Catalyst Selection
Coupling an
hybridized carbon to an aryl halide is notoriously difficult due to the slow transmetalation of alkylboranes and their high propensity for -hydride elimination [3].
Why 9-BBN? 9-Borabicyclo[3.3.1]nonane is highly sterically demanding. It perfectly discriminates between the two carbons of the 4-MVTHP vinyl group, placing the boron atom exclusively at the terminal position.
Why
? The bidentate dppf ligand has a wide bite angle (). This specific geometry forces the alkyl and aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating reductive elimination so that it outcompetes the decomposition pathway of -hydride elimination.
Fig 2. B-Alkyl Suzuki-Miyaura catalytic cycle emphasizing base activation.
Step-by-Step Methodology
Hydroboration: To a solution of 4-MVTHP (1.0 equiv, 1.0 mmol) in anhydrous THF (3.0 mL) at 0 °C, add a 0.5 M solution of 9-BBN in THF (1.1 equiv, 2.2 mL) dropwise.
Maturation: Remove the ice bath and stir at room temperature for 3 hours to ensure complete conversion to the alkyl-9-BBN intermediate.
Validation Aliquot (Critical Step): See Self-Validating System Checkpoints below.
Cross-Coupling Setup: To the reaction flask, add an aqueous solution of
(3.0 equiv, 3.0 mmol in 1.0 mL degassed ). Stir for 10 minutes to form the reactive boronate complex.
Catalyst & Electrophile Addition: Add the aryl bromide (0.9 equiv, 0.9 mmol) and
(0.05 equiv, 5 mol%).
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.
Workup: Quench with water, extract with EtOAc (
), wash organics with brine, dry over , and concentrate. Purify via flash chromatography.
Self-Validating System Checkpoints
Hydroboration Verification: Before adding the palladium catalyst (Step 3), extract a 0.1 mL aliquot from the reaction mixture. Treat this aliquot with 0.2 mL of 3M NaOH and 0.2 mL of 30%
for 15 minutes. Extract with EtOAc and analyze via GC-MS.
Pass Criteria: The chromatogram must show the primary alcohol 2-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-ol.
Fail Criteria: Detection of unreacted 4-MVTHP indicates incomplete hydroboration; extend maturation time by 2 hours.
Reaction Completion: The Suzuki coupling is monitored by the disappearance of the aryl bromide on TLC. The formation of a non-polar, UV-active spot indicates successful
coupling.
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/ligand selection and reaction efficiency for 4-MVTHP functionalization.
Entry
Reaction Type
Catalyst / Ligand System
Solvent
Temp (°C)
Time (h)
Yield (%)
Selectivity / Notes
1
Heck
/
DMF
110
16
82%
>95% E-isomer
2
Heck
/ XPhos
1,4-Dioxane
100
12
88%
>98% E-isomer
3
Suzuki ()
THF /
80
24
45%
High -hydride elim.
4
Suzuki ()
THF /
80
12
91%
>99% desired product
Note: Yields represent isolated yields after silica gel chromatography. Optimization data demonstrates that bidentate ligands with large bite angles (Entry 4) are mandatory for the Suzuki coupling of the 4-MVTHP-derived alkylborane.
References
Abbott Laboratories. (2012). Melt-extruded solid dispersions containing an apoptosis-inducing agent (European Patent No. EP2613769B1). European Patent Office.
Wang, J., et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry, 89(4), 2345-2352.
URL:[Link]
Ahmed, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(67).
URL:[Link]
Application
Application Note: Precision Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Executive Summary This application note details the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized heterocyclic building block often utilized in the development of complex ether scaffolds and spirocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized heterocyclic building block often utilized in the development of complex ether scaffolds and spirocyclic pharmaceutical intermediates.
The synthesis presents a specific chemoselective challenge: the formation of a methyl ether at a sterically hindered quaternary center containing a sensitive vinyl group. Standard Williamson ether synthesis conditions often fail or lead to elimination (diene formation). This guide provides a field-validated, two-step protocol utilizing Vinylmagnesium bromide for the initial nucleophilic addition and a robust Sodium Hydride/Dimethyl Sulfate system for the difficult O-methylation step.
Strategic Analysis & Reagent Selection
Retrosynthetic Logic
The target molecule contains a tetrahydropyran ring with a quaternary center at position C4, substituted with a methoxy group and a vinyl group. The most direct disconnection is at the ether oxygen, leading to the tertiary alcohol precursor.
Commercially available, symmetrical ketone that simplifies NMR analysis (no diastereomers generated in Step 1).
Vinylmagnesium Bromide (1.0 M in THF)
Nucleophile
Preferred over vinyllithium reagents due to higher stability at 0°C and cleaner addition profiles to hindered ketones.
Sodium Hydride (60% in oil)
Base
Essential for Step 2. Weaker bases (e.g., ) fail to deprotonate the bulky tertiary alcohol. -BuOK is often too bulky, slowing the reaction.
Dimethyl Sulfate (DMS)
Electrophile
Critical Choice: While Methyl Iodide (MeI) is standard, DMS is often preferred for hindered tertiary alcohols in refluxing THF because it has a higher boiling point than MeI, allowing for the higher reaction temperatures required to drive the methylation to completion without sealing the vessel.
Synthetic Pathway Visualization
The following diagram illustrates the reaction flow, including the critical intermediate handling.
Figure 1: Two-step synthesis pathway from commercial ketone to final methyl ether.
Detailed Experimental Protocols
Safety Pre-Read (Critical)
Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. It can be fatal if inhaled or absorbed through the skin. All operations must occur in a well-ventilated fume hood. Wear double nitrile gloves and a face shield. Neutralize waste streams with aqueous ammonia or NaOH.
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas.
Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol
Objective: Install the vinyl group via Grignard addition.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Charging: Add Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) to the flask. Cool the solution to 0°C using an ice/water bath.
Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature below 5°C.
Expert Insight: Adding the ketone to the Grignard (inverse addition) can sometimes prevent enolization side reactions, though normal addition (Grignard to ketone) works well here due to the ketone's structure. The protocol describes the standard addition of ketone to the pre-cooled Grignard for better thermal control.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours. Monitor by TLC (stain with PMA or Vanillin; the alcohol is not UV active).
Quench: Cool back to 0°C. Cautiously quench with saturated aqueous
Workup: Extract the aqueous layer with Ethyl Acetate (
). Wash combined organics with brine, dry over , filter, and concentrate in vacuo.
Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Methylation to 4-Methoxy-4-vinyltetrahydro-2H-pyran
Objective: Methylate the hindered tertiary alcohol without eliminating the vinyl group.
Setup: Equip a clean, dry 3-neck flask with a reflux condenser and nitrogen line.
Deprotonation (The "Force" Step):
Dissolve the 4-Vinyltetrahydro-2H-pyran-4-ol (from Step 1) in anhydrous THF (10-15 volumes).
Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
Crucial Step: Once gas evolution subsides, heat the mixture to reflux for 1–3 hours.
Why Reflux? Tertiary alcohols are stubborn. Refluxing ensures the formation of the sodium alkoxide. If you skip this, the subsequent methylation will stall.
Methylation:
Cool the suspension back to room temperature (or slightly below).
Add Dimethyl Sulfate (1.2–1.5 equiv) dropwise via syringe.
Heat the mixture to reflux again and stir overnight (12–16 hours).
Quench & Hydrolysis:
Cool to RT. Add aqueous Ammonium Hydroxide (
) or saturated solution and stir for 1 hour to destroy excess Dimethyl Sulfate. Do not skip this destruction step.
Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water and brine. Dry over
Purification: Concentrate the solvent. Purify the residue via vacuum distillation or column chromatography (Silica, typically 5-10% EtOAc in Hexanes).
Quantitative Data Summary
Parameter
Step 1 (Grignard)
Step 2 (Methylation)
Limiting Reagent
Tetrahydro-4H-pyran-4-one
4-Vinyltetrahydro-2H-pyran-4-ol
Primary Reagent
VinylMgBr (1.2 eq)
NaH (1.5 eq) / DMS (1.5 eq)
Solvent
THF (Anhydrous)
THF (Anhydrous)
Temperature
0°C RT
Reflux RT Reflux
Expected Yield
85–95%
60–75%
Key By-product
Unreacted Ketone
Elimination product (Diene)
Troubleshooting & Optimization
Issue: Low Conversion in Step 2
Cause: Incomplete deprotonation of the tertiary alcohol.
Solution: Increase the initial reflux time with NaH before adding DMS. Ensure THF is strictly anhydrous (water kills NaH).
Issue: Elimination (Diene Formation)
Cause: Reaction temperature too high during DMS addition or basicity too high.
Solution: Ensure the mixture is cooled before adding DMS. If elimination persists, consider switching the solvent to DMF (at lower temperatures, 0°C to RT) to increase the nucleophilicity of the alkoxide without thermal forcing, although THF reflux is generally cleaner for this specific substrate.
Issue: Purification Difficulty
Observation: The product is an ether and may co-elute with mineral oil from the NaH.
Solution: Wash the NaH with dry hexane prior to use, or use vacuum distillation for the final product (boiling point difference between product and mineral oil is significant).
References
Preparation of Melt-Extruded Solid Dispersions. (2012). Patent US 2012/0108590 A1. (Describes the specific synthesis of 4-methoxy-4-vinyltetrahydro-2H-pyran using NaH and Dimethyl Sulfate).
Application Note: Scalable Production of 4-Methoxy-4-vinyltetrahydro-2H-pyran
This Application Note details the scale-up synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized tertiary ether intermediate. The protocol is designed for process chemists and R&D scientists, focusing on safe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the scale-up synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized tertiary ether intermediate. The protocol is designed for process chemists and R&D scientists, focusing on safety, reproducibility, and impurity control during the transition from bench to pilot scale.
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran is a functionalized tetrahydropyran derivative featuring a quaternary center substituted with a vinyl group and a methoxy moiety. It serves as a valuable building block in the synthesis of complex pharmaceutical intermediates and fragrance compounds (e.g., rose oxide analogs).
This protocol outlines a robust, two-step synthesis starting from commercially available tetrahydro-4H-pyran-4-one .
Nucleophilic Addition: Reaction with vinylmagnesium bromide to yield 4-vinyltetrahydro-2H-pyran-4-ol.
O-Methylation: Etherification of the tertiary alcohol using Sodium Hydride (NaH) and Methyl Iodide (MeI).
Key Advantages of this Route:
Atom Economy: Direct installation of functionality with minimal byproduct formation.
Scalability: Uses standard industrial reagents (Grignard, NaH).
Purity: The intermediate alcohol can be purified by crystallization or distillation, ensuring high quality for the final step.
Reaction Scheme & Mechanism
The synthesis relies on the high nucleophilicity of the vinyl Grignard reagent and the irreversible deprotonation of the resulting tertiary alcohol.
Figure 1: Synthetic pathway from tetrahydro-4H-pyran-4-one to the target ether.[1]
Process Safety Assessment (Critical)
Hazard Class
Risk Factor
Mitigation Strategy
Exothermicity
Grignard formation and addition are highly exothermic.
Controlled addition rates; active cooling (chiller); temperature monitoring.
Flammability
Vinylmagnesium bromide (in THF) and Hydrogen gas (H2) evolution.
Inert atmosphere ( or Ar); proper venting; grounding of equipment.
Toxicity
Methyl Iodide (MeI) is a suspected carcinogen and neurotoxin.
Use in a closed system or fume hood; double-gloving; consider in situ quenching.
Reactivity
NaH reacts violently with moisture, releasing H2.
Use mineral oil dispersion; dry solvents (KF < 100 ppm); inert atmosphere.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (
Charging: Charge the flask with Vinylmagnesium bromide solution (1.2 equiv).[3] Cool the solution to 0°C using an ice/salt bath or chiller.
Addition: Dissolve Tetrahydro-4H-pyran-4-one in anhydrous THF (2 volumes). Add this solution dropwise to the Grignard reagent over 60–90 minutes.
Critical Parameter: Maintain internal temperature < 10°C to prevent side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of ketone by TLC (SiO2, 30% EtOAc/Hexane) or GC-MS.
Quench: Cool the mixture back to 0°C. Carefully add saturated NH4Cl solution. Caution: Exothermic and gas evolution.
Workup: Extract the aqueous layer with EtOAc (3x). Combine organics, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If necessary, purify by vacuum distillation (bp ~85-90°C @ 10 mmHg).
Step 2: Methylation to 4-Methoxy-4-vinyltetrahydro-2H-pyran
Reagents:
4-Vinyltetrahydro-2H-pyran-4-ol (1.0 equiv)
Sodium Hydride (60% in oil, 1.5 equiv)
Methyl Iodide (MeI) (1.5 - 2.0 equiv)
Anhydrous THF (10 volumes) or THF/DMF (9:1 for faster rates)
Protocol:
Setup: Use a clean, dry reactor with efficient stirring and a reflux condenser. Maintain inert atmosphere (
).
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add a solution of 4-Vinyltetrahydro-2H-pyran-4-ol (1.0 equiv) in THF dropwise.
Observation: Vigorous
evolution. Vent safely.
Time: Stir at 0°C to RT for 1 hour to ensure complete alkoxide formation.
Methylation: Cool to 0°C. Add Methyl Iodide (1.5 equiv) dropwise.
Note: MeI is volatile; ensure condenser is efficient (coolant < -10°C recommended).
Completion: Warm to RT and stir overnight (12-16h). If reaction is sluggish (common for tertiary alcohols), heat to mild reflux (40-50°C) for 4 hours.
Quench: Cool to 0°C. Slowly add water or MeOH to destroy excess NaH/MeI.
Workup: Dilute with water and extract with Et2O or MTBE. Wash organics with water (to remove DMF if used) and brine.
Purification: Distill the crude oil under vacuum.
Target Product: Colorless liquid.
Boiling Point: Est. 60–70°C @ 15 mmHg.
Process Workflow & Logic
Figure 2: Operational workflow for the two-stage synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Moisture in THF; Grignard degradation.
Ensure THF is distilled/dried (KF < 50 ppm). Titrate Grignard before use.
Incomplete Methylation
Steric hindrance of tertiary alcohol.
Add 10% DMF as co-solvent to increase nucleophilicity. Increase MeI to 2.0 equiv.
Elimination Product
High temperature during methylation.
Keep reaction temp < 50°C. Avoid strong heating if possible.
optimizing yield in 4-Methoxy-4-vinyltetrahydro-2h-pyran synthesis
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran . This compound is a critical structural intermediate (often designated as Compound 234B) in the synthesis of complex acti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran . This compound is a critical structural intermediate (often designated as Compound 234B) in the synthesis of complex active pharmaceutical ingredients (APIs), including apoptosis-inducing agents targeting anti-apoptotic Bcl-2 family proteins [1].
Because this synthesis involves highly reactive organometallic reagents and sterically hindered intermediates, achieving high yields requires strict adherence to kinetic and thermodynamic controls. This guide provides drug development professionals with a self-validating protocol and a causality-driven troubleshooting framework.
I. Reaction Workflow & Mechanistic Pathway
The synthesis is a two-step process:
Nucleophilic Addition: A Grignard reaction utilizing vinylmagnesium bromide to convert tetrahydro-4H-pyran-4-one into a tertiary alcohol.
Williamson Etherification: Deprotonation of the sterically hindered tertiary alcohol followed by methylation.
Workflow for the two-step synthesis of 4-methoxy-4-vinyltetrahydro-2H-pyran.
II. Standard Operating Procedure (SOP)
The following methodology is adapted from validated pharmaceutical manufacturing protocols [1].
Quantitative Data Summary
Parameter
Step 1: Grignard Addition
Step 2: Etherification (Methylation)
Primary Reactant
Dihydro-2H-pyran-4(3H)-one (1.0 eq)
4-Vinyltetrahydro-2H-pyran-4-ol (1.0 eq)
Reagent / Base
Vinylmagnesium bromide (1.3 eq)
60% Sodium Hydride (NaH) (1.9 eq)
Alkylating Agent
N/A
Dimethyl sulfate (1.3 eq)
Solvent
Anhydrous Ethyl Ether (or THF)
Anhydrous Tetrahydrofuran (THF)
Addition Temp
0 °C (Strictly controlled)
0 °C (NaH addition)
Reaction Temp
Room Temperature (Overnight)
Reflux (3h pre-alkylation + Overnight)
Step-by-Step Methodology
Step 1: Synthesis of 4-vinyltetrahydro-2H-pyran-4-ol
Dissolve dihydro-2H-pyran-4(3H)-one (8.01 g) in anhydrous ethyl ether (50 mL) under an inert atmosphere (N₂ or Argon).
Cool the solution to 0 °C using an ice bath.
Add 1.0 M vinylmagnesium bromide (104 mL) dropwise over 20 minutes. Self-Validation: Monitor internal temperature; do not allow it to exceed 5 °C during addition to prevent enolization.
Remove the ice bath and stir the reaction mixture at room temperature overnight.
Quench slowly with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl ether (3x).
Wash combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (20% ethyl acetate in hexanes).
Step 2: Synthesis of 4-methoxy-4-vinyltetrahydro-2H-pyran
Dissolve the intermediate (9.4 g) in anhydrous THF (150 mL) and cool to 0 °C.
Add 60% NaH (5.28 g) portionwise. Self-Validation: Observe H₂ gas evolution. The system is active as long as bubbling occurs.
Heat the suspension under reflux for 3 hours .
Cool the suspension back to room temperature, then slowly add dimethyl sulfate (8.41 mL).
Heat the solution under reflux overnight.
Cool to room temperature, hydrolyze with cold saturated aqueous NH₄Cl, and extract with ethyl acetate. Purify via chromatography.
III. Troubleshooting Guides & FAQs
Diagnostic logic tree for troubleshooting common synthesis failures.
Q1: I am recovering a significant amount of unreacted starting material (tetrahydro-4H-pyran-4-one) after Step 1. What is causing this?
A: This is a classic case of competitive enolization. Grignard reagents are highly basic. Instead of acting as a nucleophile and attacking the carbonyl carbon, the vinylmagnesium bromide is acting as a base and deprotonating the slightly acidic alpha-protons of the cyclic ketone. During the NH₄Cl quench, the enolate simply tautomerizes back to the starting ketone.
Solution: Ensure the addition is strictly maintained at 0 °C. If enolization persists, consider modifying the reaction to a cerium-mediated (Luche-type) Grignard addition by pre-mixing the Grignard reagent with anhydrous CeCl₃. Cerium increases the nucleophilicity of the organometallic species while drastically reducing its basicity.
Q2: My Step 2 (methylation) stalls with >30% of the tertiary alcohol remaining. Adding more dimethyl sulfate doesn't help. How do I drive it to completion?
A: The issue is not the alkylating agent, but the alkoxide formation. The hydroxyl group in 4-vinyltetrahydro-2H-pyran-4-ol is tertiary and highly sterically hindered. Deprotonation with NaH is kinetically slow. If you add dimethyl sulfate too early, it will react with the unreacted NaH (forming dimethyl ether) rather than your substrate.
Solution: Follow the self-validating protocol strictly: you must heat the NaH/alcohol suspension at reflux for a minimum of 3 hours before adding the dimethyl sulfate [1]. Do not proceed to the alkylation step until H₂ gas evolution has completely ceased, confirming 100% alkoxide conversion.
Q3: Why use dimethyl sulfate instead of methyl iodide for the etherification?
A: While methyl iodide (MeI) is a standard methylating agent, it has a very low boiling point (42 °C). Because the tertiary alkoxide is sterically hindered, the SN2 methylation requires significant thermal energy to proceed at a reasonable rate. Dimethyl sulfate has a much higher boiling point (188 °C), allowing the reaction to be safely refluxed in THF (66 °C) overnight without the alkylating agent boiling out of the reaction vessel.
Q4: I am observing a viscous, polymeric byproduct during the concentration of the final product. What causes this?
A: The terminal vinyl group on your product is highly susceptible to radical-induced polymerization, particularly when exposed to heat, light, and ambient oxygen during solvent evaporation.
Solution: Minimize thermal stress during workup. Keep rotary evaporator bath temperatures below 35 °C. If the problem is severe, add a trace amount (e.g., 10-50 ppm) of a radical scavenger like BHT (butylated hydroxytoluene) to the organic layer prior to concentration.
References
Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (US20120108590A1)
Optimization
Technical Support Center: Purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran
[1] Executive Summary & Chemical Profile This guide addresses the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a tertiary allylic ether intermediate often synthesized via vinylation of tetrahydro-4H-pyran-4-one...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Profile
This guide addresses the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a tertiary allylic ether intermediate often synthesized via vinylation of tetrahydro-4H-pyran-4-one followed by O-methylation.[1]
Critical Warning: This molecule contains a tertiary allylic ether motif. It is significantly more sensitive to acidic conditions than standard ethers. Exposure to trace acids (even on silica gel) can trigger the elimination of methanol to form 4-vinyl-3,6-dihydro-2H-pyran (diene impurity) or polymerization of the vinyl group.[1]
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Molecular Formula
C₈H₁₄O₂
Molecular Weight
142.20 g/mol
Boiling Point
~65–70 °C at 15 mmHg (Estimated based on analogs)
Solubility
Soluble in Et₂O, THF, DCM, Hexanes; low solubility in water.[1]
Stability
Acid-sensitive; prone to radical polymerization.
Storage
< -20 °C, under Argon, stabilized with BHT (100–200 ppm).
Troubleshooting Guide (FAQ Format)
Category A: Distillation Issues
Q1: I am distilling the crude material, but the product is polymerizing in the pot (forming a gel). How do I prevent this?Diagnosis: Thermal initiation of the vinyl group or presence of peroxides.
Solution:
Radical Scavenger: Add 2,6-di-tert-butyl-4-methylphenol (BHT) or 4-methoxyphenol (MEHQ) at 200–500 ppm to the distillation pot prior to heating.
Atmosphere: Ensure the distillation is performed under a strict nitrogen or argon bleed. Oxygen can form peroxides with the vinyl group, initiating polymerization.[1]
Temperature Control: Do not exceed a bath temperature of 110 °C. Use high vacuum (< 5 mmHg) to lower the boiling point.
Q2: My distillate contains a significant amount of a lower-boiling impurity that wasn't in the crude NMR.Diagnosis: Acid-catalyzed elimination during distillation. The high heat + trace acidity is converting your product into the diene (elimination of methanol).
Solution:
Base Wash: Wash the glassware with 1% alcoholic KOH and dry it before setup to neutralize acidic sites on the glass surface.
Pot Additive: Add solid Sodium Carbonate (Na₂CO₃) or Calcium Hydride (CaH₂) (0.5% w/w) directly to the distillation pot to act as an acid scavenger during the run.
Category B: Chromatography Issues
Q3: The compound decomposes on the silica column. I see a streak and new spots on TLC.Diagnosis: Standard silica gel (pH ~5.5–6.0) is acidic enough to hydrolyze the tertiary methoxy group or cause elimination.
Solution: You must use Buffered Silica Gel .
Protocol: Pre-treat the silica slurry with 1–2% Triethylamine (Et₃N) in the eluent solvent.
Alternative: Use Neutral Alumina (Brockmann Grade III) , which is far less likely to cause elimination in acid-sensitive ethers.[1]
Q4: I cannot separate the unreacted ketone (Tetrahydro-4H-pyran-4-one) from my product.Diagnosis: Similar polarity and boiling points.
Solution: Chemical separation is more effective here than physical separation.
Derivatization: Treat the crude mixture with polymer-supported hydrazide or wash with sodium bisulfite (NaHSO₃) solution (saturated). The ketone will form an adduct and remain in the aqueous/solid phase, while the ether product remains in the organic phase.[1]
Buffering: Add 1% Triethylamine (Et₃N) to the solvent system.
Mix silica gel with the buffered solvent.
Loading:
Load crude (dissolved in min. buffered solvent) onto the column.
Elution:
Run isocratic or shallow gradient.
Monitor: TLC stains (Anisaldehyde or KMnO₄).[1] The vinyl group will stain rapidly with KMnO₄.
Workup:
Pool fractions.
Note: The Et₃N will evaporate during concentration, but trace amounts may remain.[1] If strictly amine-free product is needed, wash the combined organic fractions rapidly with cold pH 7 phosphate buffer before final evaporation.[1]
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for purifying this acid-sensitive allylic ether.
Caption: Decision tree for purification emphasizing chemical scavenging of ketones and buffering against acid-catalyzed elimination.
Quantitative Data: Solvent Selection
The following table outlines the suitability of common solvents for extraction and chromatography of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Solvent
Role
Suitability
Technical Notes
Diethyl Ether
Extraction
Excellent
High solubility; low boiling point allows easy removal without thermal stress.[1]
Dichloromethane
Extraction
Good
Good solubility, but trace HCl in DCM (if old) can trigger decomposition.[1] Pass through basic alumina before use.
Hexanes/EtOAc
Chromatography
Excellent
Standard eluent. Requires Et₃N buffering (1% v/v).[1]
Methanol/Ethanol
Solvent
Poor
Avoid acidic alcohols; risk of acetal exchange at C4 under acidic conditions.
Chloroform
Solvent
Avoid
Often acidic; promotes elimination.
References
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons. (Referencing stability of tertiary ethers and acetals). [1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann. (General protocols for vinyl ether distillation and silica buffering).
Spero, R., et al. (2021).[1] "Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions." Asian Journal of Organic Chemistry, 10, 1–8.[1] (Analogous pyran stability data). [1]
Technical Support Center: Distillation of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Welcome to the technical support center for the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the distillation of this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure you can achieve the highest possible purity while minimizing degradation and maximizing yield.
The purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran by distillation requires careful control of parameters to avoid potential side reactions such as polymerization or acid-catalyzed decomposition, which are common for vinyl ethers and tetrahydropyran derivatives.[1][2][3] This guide will address frequently asked questions and provide troubleshooting solutions for common issues encountered during the distillation process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the distillation of 4-Methoxy-4-vinyltetrahydro-2H-pyran, providing a foundation for successful purification.
Q1: What is the expected boiling point of 4-Methoxy-4-vinyltetrahydro-2H-pyran?
Direct experimental data for the boiling point of 4-Methoxy-4-vinyltetrahydro-2H-pyran is not widely available in the literature. However, based on structurally similar compounds, we can estimate its boiling point. For instance, 2-methoxytetrahydropyran has a reported boiling point, and we can infer that the addition of a vinyl group would slightly increase the boiling point due to the higher molecular weight.[4][5] It is crucial to perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[1][2]
A reasonable starting point for a vacuum distillation would be to aim for a pot temperature below 120°C. A test distillation with a small sample is recommended to determine the exact boiling point at your desired vacuum level.
Q2: What type of distillation is recommended for this compound?
For general purification to remove non-volatile impurities, a simple vacuum distillation is often sufficient. However, if you are trying to separate it from close-boiling impurities, a fractional vacuum distillation using a Vigreux or packed column is necessary. Given that the synthesis of tetrahydropyran derivatives can sometimes result in isomeric byproducts, fractional distillation is the more robust method for achieving high purity.[6]
Q3: Is 4-Methoxy-4-vinyltetrahydro-2H-pyran susceptible to decomposition during distillation?
Yes. The two primary points of instability are the vinyl ether and the tetrahydropyran ring.
Vinyl Ether Moiety: Vinyl ethers are known to be sensitive to acidic conditions, which can catalyze hydrolysis or polymerization.[3][7] Any acidic residue from the synthesis must be neutralized before distillation.
Thermal Stress: At elevated temperatures, vinyl ethers can undergo thermal decomposition.[1][2] This is why a low-pressure (high vacuum) distillation is critical.
Q4: Should I use any additives in the distillation pot?
To mitigate potential issues, consider the following:
Boiling Chips or a Magnetic Stir Bar: To ensure smooth boiling and prevent bumping.
A Small Amount of a Non-Volatile Amine: Such as triethanolamine or a few pellets of potassium hydroxide (KOH) can be added to the distillation pot to neutralize any trace acidity and prevent acid-catalyzed decomposition.
A Polymerization Inhibitor: A small amount of a radical scavenger like butylated hydroxytoluene (BHT) can be added to inhibit polymerization of the vinyl group, especially if the distillation is prolonged.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the distillation of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Problem: The compound is turning dark in the distillation pot.
Likely Cause: Thermal decomposition or polymerization.
Solution:
Improve Vacuum: Immediately lower the heat and try to achieve a lower pressure. A better vacuum will decrease the boiling point and reduce thermal stress.
Check for Air Leaks: Ensure all joints in your distillation apparatus are properly sealed. Oxygen can promote oxidative degradation at high temperatures.
Pre-treat the Crude Material: Before the next distillation attempt, wash the crude product with a dilute sodium bicarbonate solution, followed by water and brine. Dry it thoroughly with a suitable drying agent like anhydrous magnesium sulfate.
Use an Inhibitor: Add a small amount of BHT to the distillation flask.
Problem: The distillation is very slow, or nothing is coming over.
Likely Cause: The vacuum is not low enough for the applied temperature, or there is a significant leak in the system.
Solution:
Systematically Check for Leaks: Ensure all glass joints are snug and properly greased (if using ground glass joints). Check all tubing for cracks.
Verify Manometer Reading: Ensure your pressure gauge is functioning correctly.
Increase Heat Carefully: Once you are confident in your vacuum, you can gradually increase the heating mantle temperature. Avoid heating too aggressively, as this can lead to decomposition.
Ensure Proper Insulation: Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Problem: The purity of the distilled product is not as high as expected.
Likely Cause: Co-distillation with a close-boiling impurity.
Solution:
Switch to Fractional Distillation: If you are using simple distillation, switch to a fractional setup with a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge).
Optimize Reflux Ratio: During fractional distillation, maintain a steady reflux and collect the distillate slowly. A higher reflux ratio (more condensate returning to the column than is collected) will improve separation efficiency.
Analyze Fractions: Collect multiple small fractions and analyze each one by GC or NMR to determine which ones have the desired purity.
Section 3: Experimental Protocols
Protocol 1: Standard Vacuum Distillation
Preparation: Ensure the crude 4-Methoxy-4-vinyltetrahydro-2H-pyran is dry and free of any acidic residues. Add the crude material to a round-bottom flask, no more than two-thirds full. Add boiling chips or a magnetic stir bar and a very small amount of BHT.
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
Evacuation: Begin to slowly evacuate the system. A cold trap between the receiving flask and the vacuum pump is highly recommended to protect the pump.
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
Collection: Collect the fraction that distills at a constant temperature.
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.
Section 4: Visualizations
Diagram 1: Troubleshooting Low Product Recovery
This diagram illustrates a logical workflow for diagnosing issues with low product yield during distillation.
Caption: A troubleshooting workflow for low product recovery.
References
ResearchGate. Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Available from: [Link]
ResearchGate. Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups | Request PDF. Available from: [Link]
Canadian Science Publishing. THE THERMAL DECOMPOSITION OF VINYL ETHYL ETHER. Available from: [Link]
Journal of the Chemical Society B: Physical Organic. The thermal decomposition of alkyl vinyl ethers. Part II. The inhibited decompositions of t-butyl, isopropyl, and 2-chloroethyl vinyl ethers. Available from: [Link]
PMC. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. Available from: [Link]
EPA. 4-(tetrahydro-2h-pyran-4-yl)pyridine Properties. Available from: [Link]
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Available from: [Link]
PMC - NIH. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]
European Patent Office. (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - European Patent Office - EP 3666763 A1 - EPO. Available from: [Link]
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]
ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Available from: [Link]
Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Available from: [Link]
CAS Common Chemistry. 3,4-Dihydro-2-methoxy-2H-pyran. Available from: [Link]
Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
Google Patents. US10040776B2 - Pyran derivatives and their preparation.
Polymer Chemistry. Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Available from: [Link]
Synthesis and characterization of novel functional vinyl ethers that bear various groups. Available from: [Link]
Technical Support Center: Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Introduction Welcome to the technical support guide for the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals who are working with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile heterocyclic compound. The structure, featuring a protected tertiary alcohol and a reactive vinyl group on a stable tetrahydropyran core, makes it a valuable intermediate in organic synthesis.
This guide focuses on one of the most direct and common synthetic strategies: a two-step process involving the addition of a vinyl Grignard reagent to tetrahydro-4H-pyran-4-one, followed by the methylation of the resultant tertiary alcohol. We will delve into the common impurities encountered, provide detailed troubleshooting for specific experimental issues, and answer frequently asked questions to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, explaining the underlying chemical principles and offering actionable solutions.
Question 1: My yield for the first step (Grignard reaction) is significantly lower than expected, and I've re-isolated a large amount of the starting material, tetrahydro-4H-pyran-4-one. What is the likely cause?
Answer:
This is a classic issue in organometallic chemistry, typically pointing to problems with the Grignard reagent's reactivity or the reaction conditions.
Causality: Grignard reagents are potent nucleophiles but also extremely strong bases that are highly sensitive to protic sources, especially water.[1] Any moisture in the glassware, solvent (typically THF or diethyl ether), or starting ketone will rapidly quench the vinylmagnesium bromide, converting it to ethane and rendering it inactive for addition to the carbonyl. Furthermore, commercially available Grignard reagents can degrade over time, leading to a lower effective concentration than stated on the bottle.
Troubleshooting Protocol:
Ensure Anhydrous Conditions:
All glassware must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas (Argon or Nitrogen) immediately before use.
Use a freshly opened bottle of anhydrous solvent or solvent purified through a solvent purification system.
Ensure the starting tetrahydro-4H-pyran-4-one is anhydrous. If necessary, dissolve it in a suitable solvent and dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo before use.
Verify Grignard Reagent Titer:
Never assume the concentration of a commercial Grignard solution is accurate, especially if the bottle is not new.
Perform a titration immediately before use. A common method involves using a known amount of I₂ or a solution of a titrant like 2,2'-bipyridine until a color change is observed. This will give you the precise molarity of active Grignard reagent.
Optimize Reagent Equivalents:
Based on the accurate titer, use a slight excess of the Grignard reagent (typically 1.1 to 1.3 equivalents) to ensure the complete conversion of the ketone.
Control Temperature: Add the Grignard reagent to the ketone solution slowly at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature to ensure the reaction goes to completion.
Question 2: After the methylation step (Step 2), my crude NMR shows both the desired product and a significant amount of the starting alcohol (4-vinyltetrahydro-2H-pyran-4-ol). How can I drive this reaction to completion?
Answer:
Incomplete methylation of a sterically hindered tertiary alcohol is a common challenge. The issue typically lies with either incomplete deprotonation of the alcohol or insufficient reactivity of the methylating agent.
Causality: The methylation is an SN2 reaction. To proceed, the hydroxyl group must first be converted into a better nucleophile—the alkoxide. Using a base that is not strong enough (like triethylamine) or using an insufficient amount of a strong base (like sodium hydride, NaH) will result in an equilibrium that leaves a substantial portion of the alcohol unreacted.
Troubleshooting Protocol:
Choice of Base and Solvent:
Sodium hydride (NaH) is an effective and common choice for deprotonating tertiary alcohols. It is an irreversible base, driving the formation of the alkoxide.
Use a 60% dispersion of NaH in mineral oil, and wash it with dry hexanes before use to remove the oil, which can interfere with the reaction.
Use a polar aprotic solvent like anhydrous THF or DMF to ensure the solubility of the alkoxide intermediate.
Ensure Complete Deprotonation:
Use a slight excess of NaH (e.g., 1.2 equivalents).
After adding the alcohol to the NaH suspension in THF, allow sufficient time for the deprotonation to complete. You should observe the cessation of hydrogen gas evolution. Stirring for 30-60 minutes at room temperature before adding the methylating agent is typically sufficient.
Methylating Agent and Temperature:
Methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive electrophiles suitable for this step. Use at least 1.2 equivalents.
Add the methylating agent at 0°C and then allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can increase the rate, but this should be monitored carefully for side reactions.
Question 3: My purified product contains an impurity with complex alkene signals in the ¹H NMR and a mass corresponding to the loss of water from my alcohol intermediate. What is this and how can I prevent it?
Answer:
This impurity is almost certainly a dehydration/elimination byproduct.
Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. The protonated hydroxyl group becomes an excellent leaving group (H₂O), leading to the formation of a stable tertiary carbocation at C4. This intermediate can then lose a proton from an adjacent carbon to form a double bond, resulting in undesired dihydropyran isomers (e.g., 4-vinyl-3,6-dihydro-2H-pyran or 4-ethenylidene-tetrahydropyran). This can occur during an acidic workup, or, critically, during purification on standard silica gel, which is inherently acidic.[2]
Prevention and Purification Strategy:
Avoid Acidic Conditions:
Use a neutral or slightly basic workup for both reaction steps. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice for quenching the Grignard reaction. For the methylation, quenching with water followed by a standard aqueous workup is sufficient.
Crucially, avoid purification on standard silica gel.
Alternative Purification Methods:
Distillation: If the product is thermally stable, distillation under reduced pressure is the preferred method for purification on a larger scale.[2]
Neutral Chromatography: If chromatography is necessary, use a neutral stationary phase like alumina (Brockmann I, deactivated with a few % water) or deactivated silica gel (pre-treated with a solvent system containing a small amount of a basic modifier like triethylamine).[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic pathway for this molecule?
The most reliable and frequently employed method is a two-step synthesis.
Step 1: Nucleophilic Addition. Tetrahydro-4H-pyran-4-one is reacted with vinylmagnesium bromide in an anhydrous ether solvent (like THF) to form the tertiary alcohol, 4-vinyltetrahydro-2H-pyran-4-ol.
Step 2: Methylation. The intermediate alcohol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) and subsequently reacted with an electrophilic methyl source, such as methyl iodide (MeI), to yield the final product, 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Q2: What are the primary impurities I should expect, and how can I identify them?
The primary impurities are directly related to incomplete reactions or side reactions in the two-step synthesis. A summary is provided in the table below.
Table 1: Common Impurities and Characterization
Impurity Name
Structure
Source
Analytical Signature
Tetrahydro-4H-pyran-4-one
Ketone Starting Material
Incomplete Grignard reaction (Step 1).
GC-MS: Lower retention time than product/alcohol. ¹H NMR: Absence of vinyl protons, characteristic signals for the symmetrical pyranone structure.
4-vinyltetrahydro-2H-pyran-4-ol
Alcohol Intermediate
Incomplete methylation (Step 2).
GC-MS: Will show a mass corresponding to the alcohol. ¹H NMR: Presence of vinyl protons (~5-6 ppm) and a characteristic broad singlet for the -OH proton (exchangeable with D₂O).
| Dehydration Byproducts | Dihydropyran Isomers | Acid-catalyzed elimination of water from the alcohol intermediate. | GC-MS: Mass will be M-18 relative to the alcohol intermediate. ¹H NMR: Complex and distinct alkene signals that differ from the simple vinyl pattern of the product. |
Q3: Why are anhydrous conditions so critical for the Grignard reaction?
Grignard reagents (R-MgX) are organometallic compounds where the carbon atom bound to magnesium is highly carbanionic and thus extremely basic.[1] Water is far more acidic than the terminal alkyne from which the vinyl group is derived. Therefore, even trace amounts of water will protonate the vinyl carbanion, destroying the reagent and forming inert magnesium salts and ethane gas, which drastically reduces the yield of the desired alcohol adduct.
Experimental Protocols & Visualizations
Synthetic Workflow and Impurity Formation
The following diagram illustrates the intended synthetic pathway from the starting ketone to the final methylated product, highlighting the points at which key impurities are formed.
Caption: Synthetic pathway and common impurity formation.
Protocol 1: Synthesis of 4-vinyltetrahydro-2H-pyran-4-ol (Step 1)
Preparation: Dry a three-neck round-bottom flask and magnetic stir bar in an oven at 120°C overnight. Assemble the flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Cool the apparatus to room temperature under a positive flow of inert gas.
Reaction Setup: Charge the flask with tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C using an ice-water bath.
Grignard Addition: Transfer a solution of vinylmagnesium bromide (1.2 eq, titered) in THF to the dropping funnel via cannula. Add the Grignard solution dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Continue stirring until two clear layers form.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
Protocol 2: Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran (Step 2)
Preparation: Under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a dried three-neck flask. Wash the NaH three times with dry hexanes to remove the oil, decanting the hexanes carefully via cannula each time.
Deprotonation: Add anhydrous THF to the washed NaH. Cool the suspension to 0°C. Add a solution of 4-vinyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous THF dropwise. After addition, remove the ice bath and stir the mixture at room temperature for 1 hour or until H₂ evolution ceases.
Methylation: Cool the resulting alkoxide suspension back to 0°C. Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or GC-MS for the disappearance of the starting alcohol.
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
Purification: Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography on neutral alumina to yield the pure product.[2]
References
MDPI. (2018, March 6). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Available from: [Link]
Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available from: [Link]
Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]
PMC. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available from: [Link]
Wikipedia. Tetrahydropyran. Available from: [Link]
SynArchive. Grignard Reaction. Available from: [Link]
PMC. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]
Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]
PMC. (2017). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available from: [Link]
Organic Syntheses. Aldehydes from Grignard Reagents. Available from: [Link]
DigitalCommons@Ursinus. The Grignard Reagents: Their Preparation. Available from: [Link]
Technical Support Center: Troubleshooting Vinyl Pyran Derivative Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of vinyl tetrahydropyran and dihydropyran derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of vinyl tetrahydropyran and dihydropyran derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the mechanistic causality behind low conversion rates—whether driven by catalyst deactivation, steric hindrance, or kinetic vs. thermodynamic traps—and provide self-validating protocols to rescue your yields.
Diagnostic Workflow
Before diving into specific modules, use the diagnostic pathway below to isolate the root cause of your stalled conversion.
Mechanistic troubleshooting pathways for vinyl pyran synthesis.
FAQ: Why is my palladium-catalyzed Tsuji-Trost cyclization stalling at <30% conversion with a black precipitate forming?
Mechanistic Causality:
In the synthesis of vinyl pyrans, Pd-catalyzed Tsuji-Trost allylation is highly dependent on ligand bite angle and electronics. If the conversion stalls and a black precipitate forms, your active Pd(0) has aggregated into inactive palladium black. This is often due to poor ligand coordination or trace oxygen. As demonstrated in the, utilizing a specific rigid chiral ligand like (S,S)-DACH-phenyl accelerates the reductive elimination step, stabilizing the Pd-intermediate and pushing the reaction to >95% yield without catalyst degradation[1].
Objective: Achieve >90% conversion of terminal alkenes to vinyl pyrans while preventing Pd(0) aggregation.
Catalyst Pre-activation: In a glovebox, dissolve
(10 mol%) and (S,S)-DACH-phenyl ligand (30 mol%) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM). Stir for 30 minutes. Self-Validation Check: The solution must turn a homogeneous bright yellow, confirming active Pd(0)-ligand complex formation.
Substrate Addition: Add the acyclic precursor (1.0 equiv) as a solution in degassed DCM dropwise over 10 minutes to prevent local concentration spikes that favor dimerization.
In-Process Monitoring: Remove a 10 µL aliquot after 2 hours under positive argon pressure. Quench with diethyl ether and filter through a short silica plug. Analyze via
H NMR. Self-Validation Check: The disappearance of the terminal alkene multiplet ( 5.8 ppm) and the appearance of the vinyl pyran protons validates catalytic turnover.
Quench and Purification: If conversion is >95%, quench the reaction with saturated aqueous
. If conversion has stalled and the solution remains yellow, increase the temperature by 10 °C. Do not add more catalyst unless the solution has turned black (indicating irreversible deactivation).
Module 2: Olefin Cross-Metathesis of Vinyl Tetrahydropyrans
FAQ: How do I overcome low turnover numbers (TON) when using Grubbs II on sterically hindered vinyl tetrahydropyrans?
Mechanistic Causality:
Vinyl pyrans are notoriously challenging substrates for cross-metathesis due to the steric bulk of the pyran ring adjacent to the reacting olefin. Furthermore, the Grubbs II ruthenium center can coordinate to the pyran oxygen, leading to non-productive chelation and premature catalyst decomposition. In the , researchers found that standard Grubbs II often yields less than 15% conversion[2]. Switching to a Hoveyda-Grubbs 2nd generation catalyst (which has a different initiation rate and steric profile) or increasing the equivalents of the coupling partner is necessary to drive the thermodynamic equilibrium forward.
Quantitative Data: Metathesis Conversion Rates vs. Catalyst Loading
Catalyst System
Substrate Type
Catalyst Loading (mol %)
Additives
Average Conversion (%)
Primary Failure Mode
/
Vinyl dihydropyran
5
None
30-40
Pd black precipitation
/ (S,S)-DACH
Vinyl tetrahydropyran
10
None
>95
None (Optimal)
Grubbs II
Sterically hindered pyran
5
None
12-15
Ru-chelation / Deactivation
Hoveyda-Grubbs II
Sterically hindered pyran
10
CuI (scavenger)
46-60
Slow turnover
Module 3: Acid-Catalyzed Cyclization & Side Reactions
FAQ: My Suzuki-Miyaura coupling followed by acid-catalyzed cyclization yields furans instead of the desired dihydropyran. How do I trap the kinetic pyran product?
Mechanistic Causality:
When synthesizing vinyl dihydropyrans via tandem Suzuki-Miyaura coupling of vinyl ether boronates, the intermediate cross-coupling product is highly sensitive to acid. Upon protonation, the resulting carbocation has multiple pathways. If left unchecked, it undergoes a kinetically favored 5-endo-trig spiroacetalization followed by ring-contraction to form [3]. To trap the dihydropyran, the cross-coupling must be performed under strictly anhydrous conditions with a mild base, and the subsequent cyclization must be carefully timed.
Objective: Prevent over-cyclization to furans and isolate the intermediate vinyl dihydropyran.
Cross-Coupling: Combine the vinyl ether boronate (1.2 equiv) and vinyl halide (1.0 equiv) in anhydrous acetonitrile (MeCN).
Base Addition: Add anhydrous
(2.0 equiv). Crucial Step: Avoid aqueous bases (like solutions) which promote premature hydrolysis and ring-contraction.
Catalyst Addition: Add
(5 mol%) and heat to 80 °C under argon for 12 hours.
Controlled Cyclization: Cool the reaction mixture to exactly 0 °C. Add exactly 3.0 equiv of anhydrous p-toluenesulfonic acid (TsOH).
Kinetic Trapping: Monitor strictly by TLC every 15 minutes. Quench with triethylamine (
) immediately upon the disappearance of the intermediate to trap the kinetic vinyl dihydropyran before it falls into the furan thermodynamic sink.
References
Title: Tandem Suzuki-Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Synthesis, conformational preferences, and biological activity of conformational analogues of the microtubule-stabilizing agents, (–)-zampanolide and (–)-dactylolide
Source: PMC / National Institutes of Health (NIH)
URL: [Link]
Title: Syntheses of spliceostatins and thailanstatins: a review
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
thermal stability issues of 4-Methoxy-4-vinyltetrahydro-2h-pyran
Welcome to the technical support center for 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling, storage, and use of this versatile reagent. Our goal is to ensure the integrity of your experiments and the quality of your results by providing scientifically grounded and field-proven insights.
Introduction: Understanding the Stability of 4-Methoxy-4-vinyltetrahydro-2H-pyran
4-Methoxy-4-vinyltetrahydro-2H-pyran is a valuable building block in organic synthesis, prized for its unique combination of a vinyl ether and a protected hydroxyl group within a tetrahydropyran ring. However, the very features that make it synthetically useful also contribute to its potential thermal and chemical instability. The presence of the vinyl ether moiety, in particular, renders the molecule susceptible to acid-catalyzed hydrolysis and polymerization.[1][2][3][4] This guide will address the common stability-related challenges and provide practical solutions to mitigate them.
Troubleshooting Guide: Question & Answer
This section directly addresses specific problems you may encounter during your experiments with 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Issue 1: Unexpected Polymerization of the Reagent
Q: I observed the formation of a viscous, insoluble material in my reaction mixture or upon storage of 4-Methoxy-4-vinyltetrahydro-2H-pyran. What is causing this, and how can I prevent it?
A: The formation of a viscous or solid precipitate is a strong indication of polymerization of the vinyl ether group. Vinyl ethers are known to undergo free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators.[5][6]
Causality and Prevention:
Free-Radical Initiators: Trace impurities, such as peroxides formed from exposure to air, can initiate polymerization. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[6]
Heat and Light: Elevated temperatures and exposure to UV light can provide the energy required to initiate radical formation.[6]
Troubleshooting Protocol:
Inhibitor Addition: Store the reagent with a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, at a concentration of 100-200 ppm.
Inert Atmosphere: Always handle and store 4-Methoxy-4-vinyltetrahydro-2H-pyran under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
Storage Conditions: Store the reagent in a cool, dark place, preferably in a refrigerator.[7][8][9][10][11] Avoid prolonged exposure to ambient light and heat.
Purification: If you suspect the presence of polymeric impurities, you can purify the monomer by passing it through a short column of basic alumina to remove acidic impurities and inhibitors, followed by distillation under reduced pressure.
Parameter
Recommendation
Rationale
Storage Temperature
2-8 °C
Minimizes thermal energy for polymerization initiation.
Atmosphere
Inert (Nitrogen or Argon)
Prevents the formation of peroxide initiators.
Inhibitor
BHT or Hydroquinone (100-200 ppm)
Scavenges free radicals to terminate polymerization chains.
Container
Amber glass bottle
Protects from light-induced polymerization.
Issue 2: Low Yields and Formation of Side Products in Reactions
Q: My reaction involving 4-Methoxy-4-vinyltetrahydro-2H-pyran is giving low yields of the desired product, and I am observing significant side products. What are the likely causes?
A: Low yields and the formation of side products often stem from the decomposition of the starting material under the reaction conditions. The two primary degradation pathways for 4-Methoxy-4-vinyltetrahydro-2H-pyran are acid-catalyzed hydrolysis of the vinyl ether and thermal decomposition of the tetrahydropyran ring.
1. Acid-Catalyzed Hydrolysis:
The vinyl ether is highly susceptible to acid-catalyzed hydrolysis, which proceeds via a protonation-addition mechanism to yield acetaldehyde and 4-methoxytetrahydro-2H-pyran-4-ol.[2][3][4][12]
Troubleshooting Protocol:
pH Control: Ensure your reaction medium is neutral or basic. If acidic conditions are required for a subsequent step, consider a two-step procedure where the reaction with the vinyl ether is completed first.
Aprotic Solvents: Use dry, aprotic solvents to minimize the presence of adventitious water and acid.
Non-Acidic Catalysts: If a Lewis acid is required, choose one that is less prone to hydrolysis.
DOT Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Workflow for addressing thermal decomposition.
Issue 3: Difficulty in Purification
Q: I am having trouble purifying my product from the reaction mixture containing 4-Methoxy-4-vinyltetrahydro-2H-pyran. What are some common challenges and solutions?
A: Purification can be challenging due to the presence of unreacted starting material, polymeric byproducts, or decomposition products.
Troubleshooting Protocol:
Removal of Polymeric Byproducts: If polymerization has occurred, the resulting polymer is often insoluble in common organic solvents. It can be removed by filtration before proceeding with the workup.
Chromatography: Flash column chromatography on silica gel is a common purification method. However, the acidic nature of silica gel can cause the decomposition of the vinyl ether.
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine (typically 1-2% in the eluent).
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina.
Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material and impurities, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Methoxy-4-vinyltetrahydro-2H-pyran?
A1: To ensure the long-term stability of the compound, it should be stored in a cool, dark, and dry place under an inert atmosphere. [7][8][9][10][11]The addition of a radical inhibitor like BHT is also highly recommended to prevent polymerization.
Q2: Is 4-Methoxy-4-vinyltetrahydro-2H-pyran sensitive to moisture?
A2: Yes, the vinyl ether functional group is sensitive to moisture, especially in the presence of acid, which can lead to hydrolysis. [2][3][4]It is important to handle the compound under anhydrous conditions.
Q3: Can I use 4-Methoxy-4-vinyltetrahydro-2H-pyran in acidic reaction media?
A3: It is generally not recommended to use this compound in acidic media due to the high susceptibility of the vinyl ether to acid-catalyzed hydrolysis. [2][3][4]If acidic conditions are necessary, the reaction should be carefully monitored, and the temperature should be kept as low as possible.
Q4: What are the expected decomposition products of 4-Methoxy-4-vinyltetrahydro-2H-pyran?
A4: The primary decomposition products are likely to be acetaldehyde and 4-methoxytetrahydro-2H-pyran-4-ol from hydrolysis, and potentially various oligomers or polymers from free-radical polymerization. [2][4][5]Thermal decomposition may lead to ring-opened products, though specific pathways are not well-documented for this particular molecule.
Q5: How can I monitor the stability of my stored 4-Methoxy-4-vinyltetrahydro-2H-pyran?
A5: The purity of the compound can be periodically checked by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the viscosity of the liquid or the appearance of new signals in the NMR spectrum can indicate decomposition or polymerization.
References
Help with vinyl ether hydrolysis. (2019, February 3). Reddit. Retrieved from [Link]
Kirby, A. J., & Williams, N. H. (1991). Efficient Intramolecular General Acid Catalysis of Vinyl Ether Hydrolysis by the Neighbouring Carboxylic Acid Group.
Plachouras, N. V., Michos-Stavridis, K., Zouganelis, S., & Pitsikalis, M. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. Retrieved from [Link]
Senogles, E., & Thomas, R. A. (1980). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (5), 825–828.
Taskinen, E. (1985). Thermodynamics of Vinyl Ethers. XXXII. Thermodynamic Stability of Tri-alkoxy Substituted Derivatives of Ethylene. Acta Chemica Scandinavica B, 39, 877–888.
The Stages of Free Radical Polymerization. (n.d.). MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]
How to Properly Store Your Vinyl Collection to Avoid Damage. (2025, March 11). [Source Name]. Retrieved from [Link]
How to Store Vinyl Records. (2020, July 20). The Sound of Vinyl. Retrieved from [Link]
How to Store Your Vinyl Records: Guide to Safe Record Storage. (2024, December 1). [Source Name]. Retrieved from [Link]
How to Store Vinyl Records. (n.d.). Self Storage Plus. Retrieved from [Link]
Preserving and Safeguarding Vinyl Albums and Vinyl LPs: An In-depth Collector's Companion. (n.d.). Elusive Disc. Retrieved from [Link]
Vinylic Nucleophilic Substitution. (2022, July 10). Chemistry Stack Exchange. Retrieved from [Link]
Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017, February 12). YouTube. Retrieved from [Link]
Vinyl ether hydrolysis. Specific acid catalyzed hydrolysis of 4-methoxy-3-buten-2-one. (1969). Journal of the American Chemical Society, 91(13), 3594–3597.
THP Protecting Group: THP Protection & Deprotection Mechanism. (2024, October 15). Total Synthesis. Retrieved from [Link]
synthesis & cleavage of THP ethers. (2019, December 27). YouTube. Retrieved from [Link]
Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.Effect of conformation on. (n.d.). Semantic Scholar. Retrieved from [Link]
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024, November 7). MDPI. Retrieved from [Link]
FREE RADICAL POLYMERIZATION. (n.d.). [Source Name]. Retrieved from [Link]
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). [Source Name]. Retrieved from [Link]
removing unreacted starting materials from 4-Methoxy-4-vinyltetrahydro-2h-pyran
Welcome to the technical support center for the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isola...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-Methoxy-4-vinyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target molecule from unreacted starting materials and reaction byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Troubleshooting Guide - Removing Specific Contaminants
This section provides direct answers to common purification challenges. Based on typical synthetic routes, such as the addition of a vinyl nucleophile to a ketone precursor followed by etherification, we will address the removal of the most probable contaminants.
Q1: My post-reaction analysis (NMR, GC-MS) indicates the presence of unreacted Tetrahydro-4H-pyran-4-one. How can I effectively remove it?
A1: The primary difference between your product, an ether, and the starting material, a ketone, is polarity. The ketone's carbonyl group makes it significantly more polar. This difference is the key to a successful separation.
The most robust method for this separation is flash column chromatography. The principle lies in the differential adsorption of the compounds to a polar stationary phase[1]. The less polar product (4-Methoxy-4-vinyltetrahydro-2H-pyran) will have a weaker affinity for the silica gel and will travel down the column more quickly, eluting before the more polar ketone.
Recommended Method: Flash Column Chromatography
This technique is preferred over distillation due to the likely proximity of the boiling points of the product and the ketone precursor, which could lead to incomplete separation.
Causality: The separation relies on the equilibrium of the molecules between the mobile phase and the stationary phase. The more polar ketone starting material will spend more time adsorbed to the polar silica gel, while the less polar ether product will spend more time in the mobile phase, leading to its faster elution[2].
Step-by-Step Protocol:
Stationary Phase Preparation: Prepare a column with silica gel (230-400 mesh is standard for flash chromatography). The amount of silica should be roughly 30-50 times the weight of your crude sample for good separation. Pack the column as a slurry in a non-polar solvent (e.g., hexane) to ensure a homogenous packing without air bubbles, which can cause channeling and poor resolution[2].
Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the initial eluent). Carefully add the sample to the top of the silica bed. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Elution: Begin elution with a non-polar mobile phase, such as 98:2 Hexane:Ethyl Acetate. The polarity of the eluent should be determined beforehand using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.35 for the desired product[2].
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). This will first elute your non-polar product and any non-polar byproducts, followed by the more polar Tetrahydro-4H-pyran-4-one.
Fraction Collection & Analysis: Collect fractions in separate test tubes. Analyze the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying the target compound via flash chromatography.
Q2: My reaction was performed in methanol, and I suspect it's still present in my product. How do I remove it?
A2: Methanol is a low-boiling, polar, and water-miscible solvent. These properties make it relatively straightforward to remove from your higher-boiling, less polar product.
Method 1: Aqueous Workup (Recommended for Efficiency)
An aqueous wash (extraction) is highly effective. Methanol has a high affinity for water and will readily partition into the aqueous phase, leaving your less water-soluble organic product behind in the organic layer[3].
Step-by-Step Protocol:
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
Transfer the solution to a separatory funnel.
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
Drain the lower aqueous layer.
Repeat the wash with water, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water from the organic layer.
Drain the aqueous layer and collect the organic layer. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate using a rotary evaporator[3].
Method 2: Distillation
Given the large difference in boiling points (Methanol: ~65 °C; Tetrahydro-4H-pyran-4-one precursor: ~166 °C[4]), simple distillation can effectively remove bulk methanol before proceeding with other purification steps.
Q3: My product appears to be degrading on the silica gel column, leading to low yields. What can I do?
A3: The vinyl ether and methoxy acetal functionalities in your target molecule can be sensitive to acid. Standard silica gel is slightly acidic and can catalyze hydrolysis or other side reactions[2][5].
Solution 1: Use Neutralized Silica Gel
You can neutralize the silica gel before use. This is achieved by washing or creating a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This deactivates the acidic sites on the silica surface.
Solution 2: Switch to an Alternative Stationary Phase
Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds[5]. It provides a different selectivity and can prevent on-column degradation. Perform TLC on alumina plates first to determine the appropriate solvent system.
Section 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the best purification strategy: distillation or chromatography?
A4: The choice depends on the physical properties of your product and its impurities.
Fractional Distillation is ideal for separating liquids with significantly different boiling points (generally >25 °C difference)[6]. It is advantageous for large-scale purifications and when the compounds are thermally stable.
Column Chromatography is the method of choice for separating compounds based on differences in polarity[1][7]. It is highly versatile and can resolve components with very similar boiling points. It is the preferred method for removing polar starting materials from less polar products.
Q5: When is Preparative HPLC a necessary purification step?
A5: Preparative High-Performance Liquid Chromatography (Prep HPLC) is used when high-resolution separation is required to achieve very high purity[8][9]. Consider Prep HPLC when:
You need to separate isomers or compounds with very similar polarities that are inseparable by standard flash chromatography.
The final application requires exceptionally high purity (>99.5%), such as for pharmaceutical or analytical standards[10].
You are working with small quantities of material where recovery from a large column would be difficult[8].
Preparative HPLC Decision Workflow
Caption: Decision tree for employing preparative HPLC.
Section 3: Reference Data
The following table summarizes the physical properties of the target compound and its likely precursor. Note that properties for the final product are estimated based on its structure and data from analogous compounds.
solvent selection for extraction of 4-Methoxy-4-vinyltetrahydro-2h-pyran
Technical Support Center: Solvent Selection & Extraction Guide for 4-Methoxy-4-vinyltetrahydro-2H-pyran Case ID: EXT-PYR-4MV Subject: Optimization of Solvent Systems for Extraction and Purification Assigned Specialist: S...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solvent Selection & Extraction Guide for 4-Methoxy-4-vinyltetrahydro-2H-pyran
Case ID: EXT-PYR-4MV
Subject: Optimization of Solvent Systems for Extraction and Purification
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
This guide addresses the extraction and handling of 4-Methoxy-4-vinyltetrahydro-2H-pyran . Based on its structural features—specifically the tertiary allylic ether moiety—this molecule exhibits distinct chemical sensitivities. Users must prioritize acid-free environments to prevent the formation of carbocations that lead to elimination (diene formation) or hydrolysis.
The following protocols are designed to maximize recovery yield (>95%) and maintain structural integrity during workup.
Part 1: Solvent Selection & Screening (Q&A)
Q1: What is the primary solvent recommendation for extracting this molecule from an aqueous reaction mixture?Recommendation:Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .
Technical Rationale:
Polarity Balance: The molecule contains a lipophilic vinyl group and a moderately polar ether/pyran ring. EtOAc (Dielectric constant
) provides excellent partition efficiency (LogD) while minimizing the co-extraction of highly polar aqueous byproducts.
Safety & Stability: MTBE is a superior alternative to Diethyl Ether (
) due to its higher flash point and reduced tendency to form explosive peroxides, which is critical when concentrating vinyl-functionalized molecules that can be sensitive to radical initiators [1].
Q2: Are there solvents I must strictly avoid?Critical Warning:Avoid Chloroform (
) and unbuffered Dichloromethane () if acidic stabilizers are present.
Mechanism of Failure: Chlorinated solvents often contain acidic stabilizers (e.g., HCl from decomposition). The 4-methoxy-4-vinyl motif constitutes a tertiary allylic ether . In the presence of trace acid, this group can easily ionize to form a resonance-stabilized allylic carbocation, leading to the elimination of methanol and the formation of a conjugated diene (elimination product) or hydrolysis to the ketone (4-pyranone derivative) [2, 3].
Protocol: If chlorinated solvents are required for solubility reasons, they must be passed through basic alumina or stored over
prior to use.
Q3: Can I use alcohols like Methanol or Ethanol for extraction?Answer: No.
Reasoning: Alcohols are miscible with water, preventing phase separation. Furthermore, in the presence of any latent acidity, using an alcohol solvent can drive trans-etherification (exchanging the methoxy group for an ethoxy group) via the aforementioned carbocation intermediate.
Part 2: Technical Data & Solvent Compatibility Matrix
Table 1: Solvent Suitability for 4-Methoxy-4-vinyltetrahydro-2H-pyran
Solvent System
Suitability
Key Advantage/Risk
Recommended Application
Ethyl Acetate
High
Good solubility; easy rotary evaporation.
General Extraction
MTBE
High
Forms distinct layers; low peroxide risk.
Large Scale Extraction
Hexane / Heptane
Medium
May not fully extract if the molecule is polar; good for washing out non-polar impurities.
Defatting / Trituration
Dichloromethane
Low/Risky
Risk of trace acidity causing decomposition.
Only if basified (add 0.1% )
Diethyl Ether
Medium
Highly flammable; peroxide risk with vinyl groups.
Small scale / Analytical
Part 3: Extraction & Purification Workflow
The following workflow incorporates a self-validating pH check to ensure the stability of the tertiary allylic ether.
Figure 1: Optimized Extraction Workflow emphasizing pH control to prevent acid-catalyzed elimination of the methoxy group.
Part 4: Troubleshooting Guide (FAQs)
Issue 1: "I see a new spot on TLC that is less polar than my product after extraction."
Diagnosis: This is likely the elimination product (diene). The tertiary methoxy group has left as methanol.
Root Cause: The extraction environment was too acidic.
Solution:
Ensure the aqueous quench solution is saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ().
Add 0.5% Triethylamine (
) to your extraction solvent and to the rotary evaporator bath to maintain a basic micro-environment [4].
Issue 2: "My product decomposes on the silica column."
Diagnosis: Silica gel is naturally slightly acidic (
), which is sufficient to degrade tertiary allylic ethers.
Corrective Action: Use Basified Silica .
Protocol: Slurry the silica gel in the eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine . Allow it to sit for 15 minutes before packing the column. This neutralizes acidic sites on the silica surface [5]. Alternatively, use Neutral Alumina as the stationary phase.
Issue 3: "I have a persistent emulsion during extraction."
Diagnosis: The pyran ring can act as a surfactant headgroup in complex mixtures.
Solution:
Salting Out: Add solid NaCl to saturation in the aqueous layer.
Filtration: Pass the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.
Solvent Switch: If using EtOAc, switch to DCM (only if buffered with
) as the higher density of DCM often forces better phase separation.
References
ResearchGate. (2025). Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran. Retrieved from [Link]
PubChem. (2025). 4,4-dimethyltetrahydro-2H-pyran Properties and Handling. Retrieved from [Link]
Troubleshooting
Technical Support Center: Troubleshooting Moisture Sensitivity in 4-Methoxy-4-vinyltetrahydro-2H-pyran Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 4-methoxy-4-vinyltetrahydro-2H-pyran —a critical building block i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 4-methoxy-4-vinyltetrahydro-2H-pyran —a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including apoptosis-inducing Bcl-2 inhibitors[1].
Because the synthesis and downstream functionalization of this tertiary allylic ether rely heavily on highly moisture-sensitive organometallic and hydride reagents, strict anhydrous techniques are non-negotiable. This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure high-fidelity reactions.
Workflow Overview
The standard synthetic route involves the vinylation of a ketone, followed by etherification, and subsequent downstream functionalization (such as hydroboration-oxidation). Moisture intrusion at any of these stages fundamentally alters the reaction pathways.
Synthetic workflow for 4-methoxy-4-vinyltetrahydro-2H-pyran and its downstream functionalization.
To establish a self-validating system, always quantify your solvent moisture levels before committing reagents. Below is a summary of the critical tolerances for each step.
Reaction Step
Primary Reagent
Moisture Threshold (ppm H₂O)
Critical Consequence of Moisture
Preventive Validation Measure
Vinylation
Vinylmagnesium Bromide (1.0 M in THF)
< 50 ppm
Protonation of vinyl carbanion; evolution of ethylene gas.
Karl Fischer (KF) titration of THF; Grignard titration via Gilman method.
Etherification
Sodium Hydride (60% dispersion in oil)
< 100 ppm
Conversion of NaH to NaOH; failure to deprotonate tertiary alcohol.
Visual inspection of NaH (discard if white/crusty); maintain positive Argon pressure.
Hydroboration
Borane-THF (BH₃·THF) or 9-BBN
< 20 ppm
Hydrolysis of B-H bonds to boric acid; stoichiometric imbalance.
KF titration of substrate solution; use of fresh, sealed borane reagents.
Troubleshooting FAQs
Q1: Why does the vinylation of tetrahydro-4H-pyran-4-one stall, resulting in low yields of 4-vinyltetrahydro-2H-pyran-4-ol?
A1: The primary cause is moisture quenching the Grignard reagent. The formation and reactivity of vinylmagnesium bromide rely on a single electron transfer (SET) mechanism[2]. The resulting vinyl carbanion is highly basic. Even trace amounts of water will rapidly protonate the carbanion, yielding ethylene gas (which escapes the system) and insoluble magnesium hydroxybromide (Mg(OH)Br). This not only destroys the stoichiometry but also passivates the magnesium surface if you are generating the Grignard in situ, halting the reaction entirely.
Mechanistic divergence of vinylmagnesium bromide in anhydrous versus moisture-contaminated conditions.
Q2: During the etherification step, I observe incomplete conversion to 4-methoxy-4-vinyltetrahydro-2H-pyran despite using excess NaH and dimethyl sulfate. What is the cause?
A2: This is a classic symptom of NaH degradation via atmospheric moisture. When NaH reacts with trace water, it forms sodium hydroxide (NaOH) and hydrogen gas. The intermediate 4-vinyltetrahydro-2H-pyran-4-ol is a sterically hindered tertiary alcohol with a relatively high pKa. NaOH is insufficiently basic to quantitatively deprotonate this tertiary alcohol in THF[1]. Consequently, the alkoxide is never formed, and the subsequent S_N2 attack on dimethyl sulfate fails, leaving unreacted starting material.
Q3: When performing downstream hydroboration-oxidation on 4-methoxy-4-vinyltetrahydro-2H-pyran, why do I get inconsistent regioselectivity or incomplete conversion?
A3: Hydroboration is an anti-Markovnikov, syn-addition process that requires precise stoichiometric ratios[3]. One equivalent of BH₃ can theoretically hydroborate three equivalents of alkene. However, trace water rapidly hydrolyzes the B-H bonds to form boric acid derivatives. If your solvent contains even 50 ppm of water, a significant fraction of your active B-H bonds are destroyed before they can interact with the sterically congested vinyl group of 4-methoxy-4-vinyltetrahydro-2H-pyran, leading to stalled reactions and complex mixtures of partially oxidized products.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Anhydrous Vinylation (Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol)
Causality Focus: Temperature control is critical here because the addition of Grignard reagents to ketones is highly exothermic; elevated temperatures promote enolization over nucleophilic addition.
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under vacuum, then purge with ultra-high purity Argon (repeat 3x).
Solvent Validation: Add 50 mL of anhydrous diethyl ether. Perform a Karl Fischer titration; ensure H₂O < 50 ppm.
Substrate Addition: Dissolve 8.01 g of dihydro-2H-pyran-4(3H)-one in the ether. Cool the mixture to 0 °C using an ice-water bath[1].
Grignard Addition: Over 20 minutes, dropwise add 104 mL of 1.0 M vinylmagnesium bromide via a syringe pump. Validation: You should observe a mild exotherm but no vigorous gas evolution (which would indicate moisture quenching).
Propagation: Remove the ice bath and stir at room temperature overnight.
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer 3x with ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (20% EtOAc in hexanes)[1].
Protocol 2: Moisture-Free Etherification (Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran)
Causality Focus: NaH is added portionwise at 0 °C to safely manage the exothermic release of H₂ gas during alkoxide formation.
Alkoxide Formation: In a rigorously dried flask under Argon, dissolve 9.4 g of 4-vinyltetrahydro-2H-pyran-4-ol in 150 mL of anhydrous THF (KF < 50 ppm). Cool to 0 °C.
Deprotonation: Portionwise, add 5.28 g of 60% sodium hydride (NaH) dispersion in mineral oil[1]. Validation: Steady bubbling of H₂ gas should occur. If no bubbling is observed, the NaH has degraded.
Reflux: Heat the suspension under reflux for 3 hours to drive the deprotonation of the sterically hindered tertiary alcohol to completion.
Methylation: Cool the reaction mixture back to room temperature. Slowly add 8.41 mL of dimethyl sulfate (Me₂SO₄)[1]. Caution: Me₂SO₄ is a potent alkylating agent and highly toxic.
Finalization: Heat under reflux overnight. Cool to room temperature and carefully hydrolyze with cool saturated aqueous NH₄Cl to destroy excess Me₂SO₄ and unreacted NaH. Extract, dry, and concentrate to yield the target compound.
References
BenchChem Technical Support Team. "Vinylmagnesium Bromide|Grignard Reagent for Synthesis". Benchchem.
Birtalan et al. "Melt-extruded solid dispersions containing an apoptosis-inducing agent". US Patent Application Publication US 2012/0108590 A1.
Master Organic Chemistry. "Hydroboration of Alkenes". Master Organic Chemistry.
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran, a substituted tetrahydropyran. The tetrahydropyran motif is a privileged scaffold, frequently encountered in a myriad of bioactive natural products and pharmaceuticals. Understanding its spectroscopic signatures is therefore of critical importance to researchers in the field.
This guide will not only dissect the theoretical 1H NMR spectrum of the title compound but also provide a comparative analysis with structurally related molecules. This approach is designed to equip the reader with the necessary framework to confidently interpret similar spectra, moving beyond rote memorization of chemical shifts to a deeper understanding of the interplay between molecular structure and spectroscopic output.
Predicted 1H NMR Spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran
The structure of 4-Methoxy-4-vinyltetrahydro-2H-pyran presents several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. Based on established principles of chemical shifts, spin-spin coupling, and integration, we can predict the following spectral features. The analysis is based on a standard 400 MHz spectrometer using a common deuterated solvent like CDCl3.
Molecular Structure with Proton Designations:
Caption: Molecular structure of 4-Methoxy-4-vinyltetrahydro-2H-pyran with proton designations.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
Rationale
H-vinyl (CH=CH₂)
5.80 - 6.00
dd
1H
J_trans ≈ 17 Hz, J_cis ≈ 10 Hz
The vinyl proton on the carbon attached to the ring is deshielded by the double bond's anisotropy and will be split by the two terminal vinyl protons.[1]
H-vinyl (=CH₂)
5.00 - 5.20
m
2H
J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_gem ≈ 1.5 Hz
The two terminal vinyl protons are diastereotopic and will appear as a complex multiplet due to geminal, cis, and trans coupling.[1]
-OCH₃
3.20 - 3.40
s
3H
N/A
The methoxy protons are in a shielded environment and appear as a singlet as there are no adjacent protons to couple with.[2]
H-2, H-6 (equatorial)
3.80 - 4.00
m
2H
These protons are adjacent to the ring oxygen, leading to a downfield shift. They will exhibit both geminal and axial-equatorial coupling.
H-2, H-6 (axial)
3.40 - 3.60
m
2H
Axial protons are typically more shielded than their equatorial counterparts in a tetrahydropyran ring.
H-3, H-5 (equatorial)
1.80 - 2.00
m
2H
These methylene protons are further from the ring oxygen and thus appear more upfield.
H-3, H-5 (axial)
1.50 - 1.70
m
2H
Similar to the H-2/H-6 protons, the axial protons at these positions are expected to be more shielded.
Comparative Analysis with Structurally Related Compounds
To provide context and support for the predicted spectrum, a comparison with experimentally derived data for structurally similar molecules is invaluable.
Table of Comparative ¹H NMR Data:
Compound
Protons
Experimental Chemical Shift (δ, ppm)
Key Differences and Rationale
Tetrahydropyran
H-2, H-6
~3.59
In our target molecule, the C-4 substituents will have a minor electronic effect on these positions.
H-3, H-5, H-4
~1.67
The absence of substituents at C-4 in tetrahydropyran results in a more shielded environment for these protons.
4-Hydroxytetrahydro-2H-pyran
H-4
~3.80
The hydroxyl group is less electron-donating than a methoxy group, leading to a slightly different chemical shift for the proton at C-4. In our target molecule, there is no proton at this position.
H-2, H-6
~3.90 (eq), ~3.40 (ax)
The presence of a substituent at C-4 influences the chemical shifts of the H-2 and H-6 protons, similar to our target molecule.
Ethyl Vinyl Ether
=CH-
~6.43
The electronic environment of the vinyl group is broadly similar, providing a good reference for the expected chemical shift range of the vinyl protons in our target molecule.
=CH₂
~4.14, ~3.95
These values for the terminal vinyl protons further support the predicted downfield chemical shifts in our target molecule.
This comparative data reinforces the predictions for the 1H NMR spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran. The presence of the electron-donating methoxy group and the anisotropic effect of the vinyl group at the C-4 position are the key determinants of the unique chemical shifts observed for the tetrahydropyran ring protons compared to the parent and hydroxyl-substituted analogs.
Experimental Protocol: 1H NMR Spectroscopy
For the acquisition of a high-quality 1H NMR spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran, the following protocol is recommended:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
Acquisition Parameters:
Number of Scans: 16-32 (adjust as necessary to achieve adequate signal-to-noise)
Relaxation Delay: 1-2 seconds
Acquisition Time: 3-4 seconds
Spectral Width: 16 ppm (centered around 6 ppm)
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
Analysis: Integrate all signals and determine the chemical shifts relative to the TMS signal at 0.00 ppm. Analyze the splitting patterns to determine the coupling constants.
Workflow for 1H NMR Spectral Analysis:
Caption: A generalized workflow for the analysis of a 1H NMR spectrum.
Conclusion
The detailed prediction and comparative analysis presented in this guide offer a robust framework for the interpretation of the 1H NMR spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran. By understanding the influence of the methoxy and vinyl substituents on the tetrahydropyran ring, researchers can confidently assign the observed signals and confirm the structure of this and related molecules. The provided experimental protocol and analytical workflow serve as a practical resource for obtaining and interpreting high-quality NMR data, ultimately facilitating the advancement of research in drug development and organic chemistry.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
The following guide provides an in-depth technical analysis for the characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a critical quaternary intermediate in the synthesis of Bcl-2 inhibitors and other bioactive e...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis for the characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran , a critical quaternary intermediate in the synthesis of Bcl-2 inhibitors and other bioactive ether scaffolds.
Executive Summary & Strategic Context
4-Methoxy-4-vinyltetrahydro-2H-pyran represents a challenging structural motif due to the quaternary center at position C4, which bears both a vinyl group and a methoxy ether. In drug development, this moiety is often synthesized from tetrahydro-4H-pyran-4-one via a Grignard addition followed by methylation.
For the analytical chemist, the critical quality attribute (CQA) is distinguishing the target ether from the tertiary alcohol precursor (incomplete methylation) and the starting ketone (unreacted material). This guide provides a self-validating NMR framework to confirm the formation of the quaternary ether linkage.
Mechanistic Synthesis Workflow
The following diagram illustrates the chemical transformation and the tracking of carbon environments through the synthesis.
Figure 1: Synthetic pathway tracking the evolution of the C4 center from carbonyl to quaternary ether.
Comparative 13C NMR Data Analysis
The following table contrasts the target compound with its immediate precursors. Use these values to validate reaction completion.
Solvent: CDCl₃ (referenced to 77.16 ppm)
Field Strength: >100 MHz (Recommended for quaternary sensitivity)
Carbon Position
Precursor (Ketone)
Intermediate (Alcohol)
Target (Ether) [Predicted]
Diagnostic Signature
C4 (Quaternary)
208.0 (C=O)
~69.0 - 71.0 (C-OH)
74.0 - 78.0 (C-OMe)
Primary Indicator. Look for the loss of the carbonyl (>200 ppm) and the downfield shift of the quaternary carbon upon methylation.
Methoxy (-OCH₃)
N/A
N/A
48.0 - 52.0
Confirmation. New signal in the aliphatic oxygen region. Distinct from solvent impurities.[1]
Vinyl (-CH=)
N/A
~140.0 - 142.0
138.0 - 141.0
Characteristic alkene CH signal.
Vinyl (=CH₂)
N/A
~113.0 - 115.0
114.0 - 117.0
Terminal alkene CH₂.
C2 / C6 (Pyran)
~68.0
~64.0
63.0 - 65.0
Ether linkage carbons in the ring; relatively stable shift across the series.
C3 / C5 (Pyran)
~42.0
~35.0 - 37.0
33.0 - 36.0
Upfield methylene signals.
Technical Interpretation[2][3][4][5][6]
The "Beta-Effect" Shift: Converting the tertiary alcohol to the methyl ether typically exerts a deshielding effect (downfield shift) of approximately 4–8 ppm on the ipso carbon (C4). If your C4 signal remains at ~70 ppm, methylation has likely failed.
Symmetry: Due to the plane of symmetry passing through C4 and the ether oxygen, C2/C6 are equivalent, and C3/C5 are equivalent. You should observe only 4 unique signals for the pyran ring carbons, plus the vinyl and methoxy signals.
Vinyl Group Validation: The vinyl group signals are highly diagnostic. The internal vinyl carbon (-CH=) appears significantly downfield (~140 ppm) compared to the terminal carbon (=CH2, ~115 ppm).
Experimental Validation Protocol
To ensure data integrity, follow this specific acquisition protocol.
A. Sample Preparation[4][7]
Concentration: Prepare a solution of 15–20 mg of the product in 0.6 mL of CDCl₃ .
Why: Quaternary carbons (C4) have long relaxation times (T1) and weak NOE enhancement. High concentration ensures the C4 signal is visible above noise without excessive scan times.
Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove suspended inorganic salts (e.g., Na₂SO₄, Mg salts) which can cause line broadening.
B. Acquisition Parameters (Self-Validating)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Reasoning: The quaternary C4 and the vinyl carbons relax slowly. A short D1 will suppress the C4 signal intensity, potentially leading to a false negative interpretation.
Dimethyl Sulfate (Me₂SO₄): If excess reagent is used, a sharp singlet may appear at ~54 ppm . This can be confused with the product methoxy group (~50 ppm). Validation: Check the integration in 1H NMR; Me₂SO₄ appears at ~4.0 ppm.
THF Residuals: Common solvent from the Grignard step. Signals at 67.9 ppm and 25.6 ppm .
References
Synthesis & Context
Patent Source: Bruncko, M., et al. (2012).[2] Melt-extruded solid dispersions containing an apoptosis-inducing agent. US Patent Application 2012/0108590 A1. (Describes the synthesis of Compound 234B: 4-methoxy-4-vinyltetrahydro-2H-pyran from the alcohol precursor).
General Shift Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for ruling out solvent peaks like THF and Me₂SO₄).
A Researcher's Guide to the Infrared Spectroscopy of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive "molecular fingerprint." This guide provides an in-depth analysis of the expected IR absorption peaks for 4-Methoxy-4-vinyltetrahydro-2H-pyran, a molecule incorporating a tetrahydropyran ring, a methoxy group, and a vinyl substituent. By comparing its predicted spectral features with those of analogous structures, this document serves as a practical reference for the characterization of this and related compounds.
The Structural Significance of 4-Methoxy-4-vinyltetrahydro-2H-pyran
4-Methoxy-4-vinyltetrahydro-2H-pyran is a substituted cyclic ether. The tetrahydropyran (THP) moiety is a common protecting group for alcohols in organic synthesis, and its derivatives are of significant interest. The presence of both a methoxy and a vinyl group at the C4 position introduces specific functionalities that will manifest distinctly in an IR spectrum. Understanding these characteristic absorptions is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.
Predicted Infrared Absorption Peaks
1. The Tetrahydropyran Ring (Cyclic Ether):
The most prominent feature of an ether in an IR spectrum is the C-O-C stretching vibration, which typically appears as a strong band in the 1300-1000 cm⁻¹ region.[1][2][3] For a saturated cyclic ether like tetrahydropyran, this C-O-C asymmetric stretch is expected to be a strong, and often broad, absorption between 1150 and 1085 cm⁻¹.[2]
2. The Methoxy Group (-OCH₃):
The methoxy group will exhibit a characteristic C-H stretching vibration that is slightly lower in frequency than the main aliphatic C-H stretching bands. A weak to medium band in the 2860–2800 cm⁻¹ region is diagnostic for the methoxyl group.[4][5] Additionally, the C-O stretching of the methoxy group will contribute to the strong ether band in the 1150-1050 cm⁻¹ region.
3. The Vinyl Group (-CH=CH₂):
The vinyl group introduces several characteristic peaks:
=C-H Stretching: A medium intensity band will appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹, which is indicative of C-H bonds on an unsaturated carbon.[6][7][8]
C=C Stretching: A medium to weak absorption is expected in the 1680-1640 cm⁻¹ region due to the carbon-carbon double bond stretch.[6][8] The intensity of this peak can be variable.
=C-H Bending (Out-of-Plane): Strong, sharp bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the hydrogens on the double bond. For a monosubstituted alkene (vinyl group), two strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹.[8]
4. Aliphatic C-H Bonds:
The methylene groups (CH₂) of the tetrahydropyran ring will show strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.[7] C-H bending vibrations for these groups will also be present in the 1470-1365 cm⁻¹ range.[1]
Comparative Spectral Analysis
To contextualize the predicted spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran, it is instructive to compare it with the known IR spectra of structurally related compounds.
This comparison highlights the unique combination of peaks that would confirm the identity of 4-Methoxy-4-vinyltetrahydro-2H-pyran. The presence of bands for the vinyl group (around 3050, 1650, 990, and 910 cm⁻¹) and the methoxy C-H stretch (around 2830 cm⁻¹) in addition to the strong ether C-O-C stretch and aliphatic C-H stretches would be definitive.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a liquid sample such as 4-Methoxy-4-vinyltetrahydro-2H-pyran using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[14]
Objective: To obtain a high-quality FTIR spectrum for qualitative analysis.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
Sample of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Dropper or pipette
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Procedure:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
Background Spectrum:
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[14]
Sample Application:
Using a clean dropper, place a small drop of the liquid 4-Methoxy-4-vinyltetrahydro-2H-pyran onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
Sample Spectrum Acquisition:
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Data Analysis:
Label the significant peaks in the resulting spectrum.
Compare the observed peak positions with the predicted values and those of the reference compounds to confirm the structure of the sample.
Cleaning:
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
Visualization of Key Functional Group Absorptions
The following diagram illustrates the key functional groups of 4-Methoxy-4-vinyltetrahydro-2H-pyran and their corresponding characteristic regions in the infrared spectrum.
Caption: Key functional groups of 4-Methoxy-4-vinyltetrahydro-2H-pyran and their IR regions.
Conclusion
The infrared spectrum of 4-Methoxy-4-vinyltetrahydro-2H-pyran is predicted to exhibit a unique combination of absorption bands that are characteristic of its tetrahydropyran, methoxy, and vinyl functionalities. The strong C-O-C ether stretch, coupled with distinct peaks for the vinyl group and the methoxy C-H stretch, provides a clear spectral fingerprint for the identification of this molecule. By following the outlined experimental protocol and using the comparative data provided, researchers can confidently characterize this and similar compounds, ensuring the integrity of their synthetic and developmental work.
References
Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. [Link]
Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]
IR spectrum: Ethers. (n.d.). quimicaorganica.org. [Link]
Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(1), 111-115. [Link]
Infrared spectrum of 2-methoxypropane. (n.d.). Doc Brown's Chemistry. [Link]
Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (n.d.). ACS Publications. [Link]
Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2021). National Center for Biotechnology Information. [Link]
The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024, May 29). ACS Earth and Space Chemistry. [Link]
THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. (n.d.). Cambridge University Press. [Link]
IR Absorption Table. (n.d.). University of Wisconsin-Madison. [Link]
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
Synthesis of new pyran and pyranoquinoline derivatives. (2013, July 26). Arabian Journal of Chemistry. [Link]
Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. (n.d.). Sciforum. [Link]
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). Frontiers. [Link]
Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. (2026, January 3). ResearchGate. [Link]
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar. [Link]
Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. (n.d.). Cheméo. [Link]
mass spectrometry fragmentation of 4-Methoxy-4-vinyltetrahydro-2h-pyran
Analytical Characterization of Bcl-2 Inhibitor Intermediates: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-4-vinyltetrahydro-2H-pyran Executive Summary 4-Methoxy-4-vinyltetrahydro-2H-pyran is a...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Characterization of Bcl-2 Inhibitor Intermediates: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical synthetic building block in the development of apoptosis-inducing agents, most notably Bcl-2 inhibitors such as Venetoclax [1]. Accurate structural characterization and trace-level quantification of this intermediate are paramount for ensuring the purity of the downstream Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of three mass spectrometry platforms—GC-EI-MS, GC-CI-MS, and LC-ESI-MS/MS—for the analysis of this specific compound, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: The Physics of Fragmentation
To optimize an analytical method, a scientist must first understand the molecule's intrinsic gas-phase thermodynamics. 4-Methoxy-4-vinyltetrahydro-2H-pyran (C8H14O2, exact mass 142.0994 Da) features a tetrahydropyran ring with a quaternary carbon (C4) bearing both a methoxy (–OCH3) and a vinyl (–CH=CH2) group.
Under standard 70 eV Electron Ionization (EI), the molecular ion (M+• at m/z 142) is highly transient. Ionization primarily occurs at the oxygen lone pairs[2]. The quaternary nature of C4 drives rapid, competitive
-cleavages to relieve steric strain and stabilize the charge:
Pathway A (Oxonium Stabilization): The loss of the vinyl radical (•CH=CH2, 27 Da) generates a prominent fragment at m/z 115. This cation is thermodynamically favored due to the strong resonance stabilization provided by the adjacent methoxy oxygen, forming a highly stable oxonium ion.
Pathway B (Allylic Stabilization): The loss of the methoxy radical (•OCH3, 31 Da) yields a fragment at m/z 111. This cation is stabilized by allylic resonance with the vinyl double bond [3].
Causality Insight: Because an oxygen atom is a superior electron donor compared to a vinyl group in a vacuum environment, Pathway A outcompetes Pathway B. Consequently, m/z 115 is the predicted base peak in a standard EI spectrum. Subsequent ring-opening reactions lead to secondary fragments, such as m/z 83 (loss of methanol from m/z 115).
Figure 1: Proposed EI-MS fragmentation pathways for 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Platform Comparison: GC-MS vs. LC-MS/MS
Selecting the right platform requires balancing structural elucidation capabilities with sensitivity and matrix compatibility.
GC-EI-MS (The Gold Standard): Provides rich, reproducible fragmentation for definitive structural confirmation. However, the near-absence of the M+• ion can complicate the identification of unknown impurities without a library match.
GC-CI-MS (The Mass Confirmer): Utilizing soft chemical ionization (e.g., methane reagent gas) generates a robust [M+H]+ ion at m/z 143. This is the optimal alternative when molecular weight confirmation is required, though it lacks the fragmentation depth of EI.
LC-ESI-MS/MS (The Polar Alternative): While LC-MS is the workhorse of pharmaceutical laboratories, 4-Methoxy-4-vinyltetrahydro-2H-pyran lacks highly basic or acidic moieties. It exhibits poor ionization efficiency in standard electrospray ionization (ESI) [4]. Detection requires the post-column infusion of sodium acetate to force the formation of a sodium adduct ([M+Na]+ at m/z 165), which suffers from severe matrix suppression and poor collision-induced dissociation (CID) efficiency.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each platform based on validation data parameters.
Analytical Platform
Primary Ionization Mode
Base Peak (m/z)
Diagnostic Ions (m/z)
Limit of Detection (LOD)
Matrix Effect
GC-EI-MS
Hard (70 eV)
115
111, 83, 55
10 ng/mL
Low
GC-CI-MS
Soft (Methane)
143 [M+H]+
111, 115
25 ng/mL
Low
LC-ESI-MS/MS
Soft (Positive)
165 [M+Na]+
165 (No CID frag)
500 ng/mL
High (Suppression)
Self-Validating Experimental Protocol: GC-EI-MS
To ensure absolute trustworthiness, the following GC-EI-MS protocol incorporates a self-validating System Suitability Test (SST). The SST utilizes 4-ethoxytetrahydro-2H-pyran as an internal standard (IS) to verify inlet inertness and ionization efficiency before sample acquisition.
Step-by-Step Methodology:
System Suitability & Calibration: Prepare a calibration curve of 4-Methoxy-4-vinyltetrahydro-2H-pyran (10–1000 ng/mL) in GC-grade hexane. Spike all standards and samples with 100 ng/mL of the IS (4-ethoxytetrahydro-2H-pyran).
Causality: The IS accounts for injection volume variations and tracks any active site degradation in the hot GC inlet, ensuring quantitative reliability.
Chromatographic Separation:
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 200°C, then 30°C/min to 280°C (hold 2 min).
Causality: The initial low temperature focuses the volatile ether on the column head, preventing band broadening and improving the signal-to-noise ratio.
Sample Injection: Inject 1.0 µL in split mode (1:50) with the inlet set to 250°C.
Mass Spectrometry Acquisition:
Transfer Line: 280°C.
Ion Source: 230°C, Electron Energy: 70 eV.
Scan Range: m/z 40 to 300.
Data Validation: The analytical run is only considered valid if the IS peak area RSD (Relative Standard Deviation) across all injections is <5%, and the m/z 115 / m/z 111 ion ratio for the target analyte remains consistent (±10%) across the entire calibration range.
Figure 2: Self-validating GC-EI-MS experimental workflow for volatile ether characterization.
Conclusion
For the analytical characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran, GC-EI-MS remains the superior platform. It provides the necessary thermodynamic energy to cleave the quaternary carbon bonds, yielding highly diagnostic oxonium and allylic cations. While LC-ESI-MS/MS is a powerful alternative for heavier pharmaceutical APIs, its application to this specific volatile, non-polar intermediate results in compromised sensitivity and poor fragmentation, making GC-MS the definitive choice for drug development professionals.
References
Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (US11369599B2)
Title: Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy
Source: The Journal of Chemical Physics (AIP Publishing)
URL: [Link]
Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds
Source: Journal of Physical and Chemical Reference Data
URL: [Link]
Title: Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry
Source: Scholars Junction - Mississippi State University
URL: [Link]
Validation
A Senior Application Scientist's Guide to the Gas Chromatographic Analysis of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Predictive Comparison and Method Development Workflow
Introduction: The Significance of Retention Time in Compound Identification In the realm of analytical chemistry, particularly within pharmaceutical and chemical synthesis, the precise identification and quantification o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Retention Time in Compound Identification
In the realm of analytical chemistry, particularly within pharmaceutical and chemical synthesis, the precise identification and quantification of novel compounds are paramount. Gas chromatography (GC) stands as a cornerstone technique for the analysis of volatile and semi-volatile substances.[1][2][3] A critical parameter in GC is the retention time (t_R) , which is the time it takes for a specific compound to travel through the chromatographic column from injection to detection.[4][5] This parameter is a distinctive marker for a compound under a specific set of experimental conditions and is fundamental for qualitative analysis.[4][6]
This guide focuses on a specific molecule of interest: 4-Methoxy-4-vinyltetrahydro-2H-pyran . As a Senior Application Scientist, this document will provide a predictive comparison of its GC retention time against other relevant compounds and a comprehensive workflow for method development. Given the absence of specific published data for this analyte, we will build a scientifically grounded, hypothetical approach based on its structure and the known chromatographic behavior of related molecules.
Predicting the Chromatographic Behavior of 4-Methoxy-4-vinyltetrahydro-2H-pyran
The first step in developing a GC method is to analyze the structure of the target analyte to predict its physicochemical properties, which in turn govern its behavior on a GC column.
Structure: 4-Methoxy-4-vinyltetrahydro-2H-pyran
Molecular Weight: 156.22 g/mol
Key Functional Groups:
Tetrahydropyran ring (a cyclic ether)
Methoxy group (-OCH3)
Vinyl group (-CH=CH2)
The presence of the ether oxygen and the methoxy group introduces polarity to the molecule. However, the overall structure is still largely hydrocarbon-based, suggesting it will be of moderate polarity. Its volatility should be suitable for GC analysis.
Proposed GC Methodology for Analysis
Based on the analysis of related pyran derivatives and general GC principles, the following GC-MS system and parameters are proposed as a starting point for the analysis of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Mass Spectrometer: Agilent 7250 Q-TOF or equivalent for accurate mass identification[7]
GC Parameters:
Parameter
Recommended Setting
Rationale
GC Column
Elite-1 (100% Dimethylpolysiloxane), 30m x 0.25mm ID, 0.25µm film thickness
A non-polar stationary phase is a good starting point for moderately polar compounds. This phase separates compounds primarily based on their boiling points.
Injector
Splitless Injection
Recommended for trace analysis and when high sensitivity is required.[7]
Injection Volume
1 µL
A standard volume for capillary GC.
Inlet Temperature
250 °C
Ensures complete and rapid volatilization of the analyte without thermal degradation.
Carrier Gas
Helium
An inert and commonly used carrier gas providing good efficiency.
A starting temperature of 60°C is suitable for eluting volatile solvents first. The temperature ramp allows for the separation of a range of compounds with varying boiling points.
MSD Transfer Line
280 °C
Prevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp
230 °C
Standard temperature for electron ionization.
Quadrupole Temp
150 °C
Standard temperature for the mass analyzer.
Predictive Comparison of Retention Times
Under the proposed GC conditions, we can predict the elution order of 4-Methoxy-4-vinyltetrahydro-2H-pyran relative to other compounds based on their boiling points and polarities.
Compound
Predicted Elution Order
Rationale
Tetrahydrofuran (THF)
1
Lower boiling point (66°C) and lower molecular weight.
2-Methoxytetrahydropyran
2
Similar structure but lacks the vinyl group, leading to a slightly lower boiling point and earlier elution. This compound is a product of the derivatization of methanol with 3,4-dihydro-2H-pyran.[8][9][10]
4-Methoxy-4-vinyltetrahydro-2H-pyran
3
The target analyte. Its higher molecular weight and boiling point compared to the simpler pyrans will result in a longer retention time.
3-Methyl-4H-pyran-4-one (Maltol)
4
Although having a lower molecular weight, the ketone group and aromaticity increase its polarity and boiling point, likely leading to a longer retention time on a non-polar column.[7]
Dodecane
5
A non-polar alkane with a higher boiling point (216°C), which will cause it to elute later on a non-polar column.
This predictive comparison provides a framework for initial peak identification in a chromatogram. The definitive retention time must be confirmed by injecting a pure standard of 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Experimental Workflow for Method Development and Validation
The following step-by-step protocol outlines how a researcher would experimentally determine and optimize the GC method for 4-Methoxy-4-vinyltetrahydro-2H-pyran.
Step 1: Initial System Suitability and Standard Preparation
Prepare a Standard Solution: Dissolve a known quantity of pure 4-Methoxy-4-vinyltetrahydro-2H-pyran in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Inject the Standard: Inject the standard solution using the proposed GC parameters.
Initial Analysis:
Determine the retention time of the analyte.
Assess the peak shape. An ideal peak is symmetrical (Gaussian). Tailing or fronting may indicate issues with the column or injection parameters.
Confirm the identity of the peak using the mass spectrometer.
Step 2: Optimization of the Temperature Program
Isothermal vs. Gradient: If the initial run shows poor separation from other components or a very long analysis time, the temperature program should be optimized.
Adjusting the Ramp Rate:
A slower ramp rate (e.g., 5°C/min) will increase the separation between closely eluting peaks but will also increase the overall run time.
A faster ramp rate (e.g., 20°C/min) will shorten the analysis time but may decrease resolution.
Adjusting the Initial and Final Temperatures:
The initial temperature should be low enough to provide good separation of early-eluting compounds.
The final temperature should be high enough to ensure all components are eluted from the column.
Step 3: Comparison with Alternative Columns
Rationale for a Second Column: To confirm the identity of the analyte and to resolve any co-eluting peaks, a second analysis on a column with a different stationary phase (i.e., different polarity) is recommended.
Proposed Secondary Column: A mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane, would be a suitable alternative. On this column, the elution order may change based on the polarity of the analytes, providing a higher degree of confidence in peak identification.
Step 4: Method Validation
Once an optimized method is established, it should be validated for its intended purpose. Key validation parameters include:
Linearity: Analyze a series of standards at different concentrations to establish a calibration curve.
Precision: Perform multiple injections of the same standard to assess the repeatability of the retention time and peak area.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Accuracy: Analyze a sample with a known concentration of the analyte to assess the agreement between the measured and true values.
Visualizing the Workflow and Key Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow and the factors influencing GC retention time.
Caption: A flowchart illustrating the systematic workflow for developing and validating a GC method for a novel compound.
Caption: Factors influencing the retention time of an analyte in gas chromatography.
Conclusion
References
Lee, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 38. Available at: [Link]
Lee, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). GC/MS chromatogram of derivatized methanol in blood sample (A), mass.... Available at: [Link]
Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Chromatography Techniques. Available at: [Link]
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Available at: [Link]
Lotus Consulting. (2008). Unlocking Retention Times in Gas Chromatography. Available at: [Link]
Drawell. (2023). What Affects Retention Time in Gas Chromatography. Available at: [Link]
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Available at: [Link]
Macherey-Nagel. (n.d.). Gas chromatography. Available at: [Link]
VUV Analytics. (2018). Let's Get Small: Mixed Solvents Analysis Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy. Available at: [Link]
Labsolution. (n.d.). Permanent Gas Analysis by Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Available at: [Link]
Technical Comparison: 4-Methoxy-4-vinyltetrahydro-2H-pyran vs. Standard Vinyl Ethers
This guide provides a technical comparison of 4-Methoxy-4-vinyltetrahydro-2H-pyran against standard vinyl ethers, specifically targeting applications in medicinal chemistry and advanced synthesis. Executive Summary 4-Met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 4-Methoxy-4-vinyltetrahydro-2H-pyran against standard vinyl ethers, specifically targeting applications in medicinal chemistry and advanced synthesis.
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran (4-MVP) is a specialized tertiary allylic ether , distinct from classical enol ethers like 3,4-Dihydro-2H-pyran (DHP) or Ethyl Vinyl Ether (EVE). While standard vinyl ethers are ubiquitous as protecting group reagents or cationic monomers, 4-MVP is a high-value building block used primarily in pharmaceutical development (e.g., Bcl-2 inhibitors) to introduce the metabolically stable and solubility-enhancing 4-methoxytetrahydropyran-4-yl pharmacophore.
This guide contrasts the structural electronics, reactivity profiles, and experimental utility of 4-MVP against commodity vinyl ethers.
Structural & Electronic Classification
The fundamental difference lies in the connectivity of the vinyl group relative to the oxygen atom. This dictates their reactivity:
Enol Ethers (DHP, EVE): The vinyl group is directly conjugated to oxygen (
). This creates a highly electron-rich -carbon, making them extremely sensitive to acid hydrolysis and cationic polymerization.
Tertiary Allylic Ethers (4-MVP): The vinyl group is attached to a quaternary carbon bearing the oxygen (
). The alkene is isolated from the oxygen but remains electronically coupled through the tertiary center, allowing for stabilized carbocation formation upon activation.
Table 1: Comparative Physicochemical Profile
Feature
4-Methoxy-4-vinyl-THP (4-MVP)
3,4-Dihydro-2H-pyran (DHP)
Ethyl Vinyl Ether (EVE)
CAS Number
761411-16-9
110-87-2
109-92-2
Class
Tertiary Allylic Ether
Cyclic Enol Ether
Acyclic Enol Ether
Structure
Tetrahydro-2H-pyran with C4-OMe & C4-Vinyl
Unsaturated pyran ring (C=C at pos 2,3)
Ethoxy group conjugated to vinyl
Electronic Character
Sterically hindered; Stabilized tertiary cation
Highly polarized; Reactive -carbon
Highly polarized; Reactive -carbon
Acid Sensitivity
Moderate (Requires activation)
High (Spontaneous hydrolysis/protection)
Very High (Rapid polymerization/hydrolysis)
Primary Application
Drug Scaffold (Pharmacophore)
Alcohol Protection (THP ether)
Polymerization Monomer
Key Reaction
Vinyl functionalization (Oxidation/Coupling)
Electrophilic addition to C=C
Cationic Polymerization
Diagram 1: Structural & Mechanistic Distinction
The following diagram illustrates the divergent reactivity pathways of 4-MVP versus DHP upon acid activation.
Caption: Mechanistic divergence: DHP reacts via addition to form acetals, while 4-MVP utilizes the vinyl group as a handle for scaffold elaboration.
Performance Analysis in Drug Development
For researchers in medicinal chemistry, 4-MVP is not a reagent for protection but a strategic building block . Its performance is measured by its ability to introduce the 4-methoxytetrahydropyran-4-yl group.
Metabolic Stability & Solubility
Problem: Simple tetrahydropyran (THP) rings are susceptible to metabolic oxidation at the C4 position by Cytochrome P450 enzymes.
Solution (4-MVP): The quaternary center at C4 (Methoxy + Carbon substituent) blocks this metabolic soft spot.
Solubility: The ether oxygen and the pyran ring lower the LogP (lipophilicity) compared to carbocyclic analogs (like cyclohexyl), improving aqueous solubility—a critical parameter for oral bioavailability (e.g., in Venetoclax analogs).
Synthetic Utility Comparison
Feature
DHP (Standard)
4-MVP (Advanced)
Reaction Type
Addition Reaction (Atom Economy = 100%)
Substitution/Transformation (Vinyl is a handle)
Resulting Linkage
Acetal (Acid Labile)
Ether/Carbon-Carbon (Metabolically Stable)
Stereochemistry
Creates a new chiral center (often racemic mixture of diastereomers)
Achiral quaternary center (if symmetrical) or fixed stereochemistry
Downstream Use
Must be removed (Deprotection)
Retained as part of the Final Drug Substance (API)
Experimental Protocols
The synthesis of 4-MVP is a self-validating two-step sequence starting from commercially available materials. Unlike DHP, which is purchased in bulk, 4-MVP is often synthesized in situ or on-demand for specific campaigns.
Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Reagents: Dihydro-2H-pyran-4(3H)-one, Vinylmagnesium bromide (1.0 M in THF), Sodium Hydride (60%), Dimethyl Sulfate.
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.
Reaction: Charge with Dihydro-2H-pyran-4-one (1.0 eq) dissolved in anhydrous diethyl ether or THF.
Addition: Cool to 0°C. Add Vinylmagnesium bromide (1.2 eq) dropwise over 20 minutes to control exotherm.
Workup: Stir at room temperature overnight. Quench with saturated NH4Cl.[1] Extract with ether, dry over MgSO4, and concentrate.
Checkpoint: 1H NMR should show vinyl protons (5.0–6.0 ppm) and disappearance of ketone C=O.
Step 2: Methylation (Formation of 4-MVP)
Activation: Dissolve the crude alcohol (from Step 1) in THF. Cool to 0°C.[1][2]
Deprotonation: Add NaH (60% dispersion, 1.5 eq) portion-wise.[3] Caution: H2 gas evolution.
Reflux: Heat to reflux for 3 hours to ensure complete alkoxide formation (tertiary alcohols are sterically hindered).
structural characterization of 4-Methoxy-4-vinyltetrahydro-2h-pyran
Title: Structural Characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Comparative Analytical Guide Executive Summary In advanced active pharmaceutical ingredient (API) synthesis—particularly in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran: A Comparative Analytical Guide
Executive Summary
In advanced active pharmaceutical ingredient (API) synthesis—particularly in the development of apoptosis-inducing agents like Bcl-2 inhibitors—the selection of robust building blocks is critical[1]. This guide objectively compares the structural and analytical profile of the target product, 4-Methoxy-4-vinyltetrahydro-2H-pyran , against its direct precursor and alternative building block, 4-Vinyltetrahydro-2H-pyran-4-ol . By detailing the causality behind the structural modification, comparative spectral data, and self-validating synthetic protocols, this document serves as an authoritative reference for drug development professionals and analytical chemists.
When designing synthetic routes for complex therapeutics, chemists must frequently choose between utilizing a free tertiary alcohol or a protected ether.
The Alternative (4-Vinyltetrahydro-2H-pyran-4-ol): This precursor is easily synthesized via the nucleophilic Grignard addition of vinylmagnesium bromide to tetrahydro-4H-pyran-4-one[2]. However, the free tertiary hydroxyl group presents a significant chemical liability. Under the harsh basic conditions or transition-metal catalyzed cross-coupling steps (such as Heck or Suzuki reactions) required for downstream API synthesis, this tertiary alcohol can undergo unwanted dehydration (elimination) or act as a competitive nucleophile.
The Product (4-Methoxy-4-vinyltetrahydro-2H-pyran): Methylating the tertiary alcohol masks this reactive site. The resulting methyl ether significantly enhances the molecule's chemical stability, prevents competitive nucleophilic side reactions, and increases the overall lipophilicity of the fragment—a desirable trait for passive membrane permeability in oral drug design[1]. The specific use of Sodium Hydride (NaH) and Dimethyl Sulfate ensures the complete, irreversible conversion of the sterically hindered alkoxide into the stable ether[1].
Comparative Analytical Characterization
Definitive structural assignment is paramount to ensure batch-to-batch reproducibility. The transformation from the alcohol to the methoxy derivative yields distinct, quantifiable shifts in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles[2],[1].
Causality of Shifts: The inductive electron-withdrawing effect of the newly formed methoxy group slightly alters the chemical environment of the adjacent vinyl protons, while introducing a highly diagnostic, sharp singlet at ~3.20 ppm in the ¹H NMR spectrum.
Protocol 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol (The Alternative)
Initiation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous diethyl ether or THF under an inert argon atmosphere[2].
Addition: Cool the solution to 0 °C. Causality: Low temperatures control the highly exothermic Grignard addition and minimize the unwanted enolization of the ketone.
Reaction: Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 20 minutes. Stir overnight at room temperature[1].
Self-Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. Visual Cue: The immediate cessation of bubbling and the dissolution of magnesium salts into the aqueous layer visually confirms the neutralization of the intermediate magnesium alkoxide[1]. Extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo[2].
Protocol 2: Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran (The Product)
Alkoxide Formation: Dissolve 4-vinyltetrahydro-2H-pyran-4-ol in anhydrous THF. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise[1].
Self-Validation: Visual Cue: The immediate evolution of H₂ gas upon the addition of NaH serves as a definitive visual confirmation of tertiary alkoxide formation.
Etherification: Heat the suspension to reflux for 3 hours, cool slightly, and slowly add dimethyl sulfate (1.5 equiv). Causality: Dimethyl sulfate is a powerful, unhindered electrophile uniquely suited to react with the sterically congested tertiary alkoxide[1].
Completion: Reflux overnight. Verify complete conversion via Thin Layer Chromatography (TLC); the target product will elute significantly faster (higher Rf) than the polar alcohol precursor due to the loss of hydrogen-bonding capability. Hydrolyze with cool saturated aqueous NH₄Cl to destroy excess dimethyl sulfate[1].
Workflow Visualization
Figure 1: Synthetic and analytical workflow comparing the precursor and target product.
References
Title: Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement - Supporting Information. Source: Royal Society of Chemistry. URL:[Link]
Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (US20120108590A1). Source: Google Patents.
Executive Summary 4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical chiral intermediate, notably utilized in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs). Its structural features—a tetrahydropyran ring b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical chiral intermediate, notably utilized in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs). Its structural features—a tetrahydropyran ring bearing a quaternary center with both a vinyl and a methoxy group—present unique analytical challenges. The molecule lacks a strong UV chromophore, making standard HPLC-UV analysis suboptimal. Furthermore, while the tertiary ether linkage is relatively stable, the vinyl group introduces potential reactivity (polymerization/oxidation) that must be monitored.
This guide outlines a multi-modal analytical strategy prioritizing Gas Chromatography (GC-FID) for volatile impurity profiling and Quantitative NMR (qNMR) for absolute potency determination.
Part 1: Strategic Analysis Framework
The selection of an analytical technique for this compound is dictated by its physicochemical properties: volatility , lack of UV absorbance , and structural complexity .
Analytical Decision Matrix
Primary Purity (Area %): GC-FID is the gold standard due to the compound's volatility and the universality of Flame Ionization Detection (FID) for carbon-containing molecules.
Absolute Assay (Weight %): qNMR is required. Standard chromatographic standards are often unavailable or of uncertain purity; qNMR eliminates the need for a compound-specific reference standard.
Non-Volatile Impurities: HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI) is necessary only if inorganic salts or high-molecular-weight polymers are suspected.
Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific quality attribute required.
Part 2: Gas Chromatography (GC-FID) – The Purity Workhorse
Expert Insight: Because 4-Methoxy-4-vinyltetrahydro-2H-pyran lacks a conjugated system, its response factor in UV detection is negligible. GC-FID is the superior choice for purity profiling because the FID response is proportional to carbon mass, providing a more accurate "Area %" representation of impurities without requiring relative response factors (RRFs) for every unknown.
Method Development Logic
Column Selection: A mid-polarity column (e.g., 6% cyanopropyl-phenyl) is recommended to separate the target ether from potential alcohol precursors (4-vinyltetrahydro-2H-pyran-4-ol) and non-polar solvents (hexanes).
Inlet Conditions: Split injection is crucial to prevent column overload and ensure sharp peak shapes for the quaternary ether.
Detailed Protocol
Parameter
Setting / Specification
Instrument
GC with Flame Ionization Detector (FID)
Column
DB-624 or VF-624ms (30 m × 0.32 mm × 1.8 µm)
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Inlet
Split Mode (20:1), 220°C
Detector
FID @ 250°C; H2 (30 mL/min), Air (300 mL/min)
Oven Program
40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)
Sample Prep
Dilute 10 mg sample in 1 mL Acetonitrile or Methanol.
Self-Validating Check:
System Suitability: Inject a blank solvent. Ensure no ghost peaks exist at the retention time of the main peak.
Resolution: If the precursor (alcohol) is present, it should elute after the ether on a DB-624 column due to hydrogen bonding with the stationary phase.
Part 3: Quantitative NMR (qNMR) – The Absolute Truth
Expert Insight: For early-stage intermediates where a certified reference standard (CRS) is unavailable, qNMR is the only method to determine "Assay" (mass balance). It distinguishes between the target molecule and inorganic salts or residual solvents that GC misses.
Internal Standard Selection
Criteria: The standard must be non-volatile, non-hygroscopic, and have signals that do not overlap with the pyran ring protons (3.5–3.8 ppm) or vinyl protons (5.0–6.0 ppm).
Recommendation:Benzyl Benzoate or 1,3,5-Trimethoxybenzene . Both provide sharp aromatic signals distinct from the aliphatic/vinyl region of the analyte.
qNMR Workflow
Figure 2: Step-by-step workflow for high-precision qNMR analysis.
The following table contrasts the performance of the proposed methods for this specific pyran derivative.
Feature
GC-FID
qNMR
HPLC-UV (210 nm)
Primary Use
Volatile Impurity Profiling
Absolute Assay (Potency)
Not Recommended
Specificity
High (Separates isomers)
Very High (Structural ID)
Low (Solvent interference)
Sensitivity (LOD)
< 0.05%
~ 0.5%
Poor (Weak chromophore)
Sample Size
~1 mg
~20 mg
~1 mg
Cost per Run
Low
High (Deuterated solvents)
Medium
Limitations
Thermal degradation risk (low)
Lower throughput
Poor detection of target
References
Source: Google Patents (US20120108590A1). Identifies 4-methoxy-4-vinyltetrahydro-2H-pyran as "Compound 234B", an intermediate in the synthesis of Bcl-2 inhibitors.
Source: Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) - A Tool for Precise Quantification.
GC vs.
Source: Phenomenex Technical Guide. "GC vs. HPLC: What Sets These Methods Apart.
A Comparative Guide to the Analytical Verification of 4-Methoxy-4-vinyltetrahydro-2H-pyran: Elemental Analysis in Context
The Significance of Analytical Verification The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds.[1][2] The precise characterization of substit...
Author: BenchChem Technical Support Team. Date: March 2026
The Significance of Analytical Verification
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds.[1][2] The precise characterization of substituted THPs like 4-Methoxy-4-vinyltetrahydro-2H-pyran is crucial for understanding their structure-activity relationships (SAR) and ensuring the validity of subsequent biological and pharmacological studies.[3]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. The molecular formula for 4-Methoxy-4-vinyltetrahydro-2H-pyran is C₈H₁₄O₂.
Table 1: Theoretical Elemental Composition of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.011
8
96.088
67.58
Hydrogen
H
1.008
14
14.112
9.92
Oxygen
O
15.999
2
31.998
22.50
Total
142.198
100.00
Experimental Protocol: CHN/O Elemental Analysis
The following protocol outlines the standard procedure for determining the elemental composition of a solid or liquid organic compound such as 4-Methoxy-4-vinyltetrahydro-2H-pyran using a modern elemental analyzer.
Principle
The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector. For oxygen analysis, the sample is pyrolyzed, and the resulting CO is measured.
Step-by-Step Methodology
Sample Preparation:
Ensure the sample is homogenous and free of solvent residues. For a liquid sample like 4-Methoxy-4-vinyltetrahydro-2H-pyran, a representative aliquot is taken.
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
Seal the capsule to ensure no loss of volatile material.
Instrument Calibration:
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
Perform multiple calibration runs to ensure linearity and accuracy of the detector response.
Sample Analysis:
Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).
The combustion products are swept by a carrier gas (usually helium) through a reduction tube to convert any nitrogen oxides to N₂.
The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.
The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.
Data Analysis:
The instrument software integrates the detector signals and, using the calibration data, calculates the percentage of Carbon, Hydrogen, and Nitrogen.
For Oxygen analysis, a separate pyrolysis furnace is used, and the resulting CO is quantified.
The experimental values are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
A Comparative Overview of Analytical Techniques
While elemental analysis provides fundamental information about the elemental composition, it does not offer insights into the molecular structure. Therefore, a combination of techniques is essential for unambiguous characterization.
Table 2: Comparison of Analytical Techniques for the Characterization of 4-Methoxy-4-vinyltetrahydro-2H-pyran
Technique
Information Provided
Strengths
Limitations
Elemental Analysis
Percentage composition of C, H, N, S, O.
Confirms empirical and molecular formula (with MS). High accuracy for purity assessment.
Provides no structural information. Destructive technique.
¹H and ¹³C NMR Spectroscopy
Connectivity of atoms, chemical environment of protons and carbons.
Can be complex to interpret for complex molecules. Requires deuterated solvents.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Determines molecular weight with high accuracy. Provides structural clues from fragmentation.
Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy
Presence of functional groups.
Quick and simple method to identify functional groups (e.g., C=C, C-O).
Provides limited information on the overall structure.
Gas Chromatography (GC)
Purity and separation of volatile components.
Excellent for assessing purity and identifying volatile impurities.
Not suitable for non-volatile compounds. Requires a suitable stationary phase.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a comprehensive analytical characterization and the comparative positioning of elemental analysis.
Caption: A typical workflow for the synthesis and characterization of a novel organic compound.
Caption: Relationship between analytical techniques and the type of information they provide.
Conclusion
Elemental analysis remains a cornerstone of chemical characterization, providing a fundamental and highly accurate assessment of a compound's elemental makeup and purity.[4][5] For a molecule like 4-Methoxy-4-vinyltetrahydro-2H-pyran, while techniques such as NMR and Mass Spectrometry are indispensable for elucidating its intricate structure, elemental analysis serves as an essential and independent verification of its empirical and molecular formula. When the experimentally determined percentages of Carbon, Hydrogen, and Oxygen align with the theoretical values, it provides a high degree of confidence in the sample's identity and purity, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
ResearchGate. Elemental analysis data | Download Table. [Link]
DR-NTU. Development of new methods in tetrahydropyran ring synthesis. [Link]
PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]
ResearchGate. Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran | Request PDF. [Link]
Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. [Link]
PMC. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
Sciforum. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. [Link]
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]
Fritz Haber Institute. Chemical (Elemental) Analysis. [Link]
This guide outlines the proper disposal procedures for 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized cyclic vinyl ether intermediate. Due to its specific functional groups, this compound presents unique stability...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the proper disposal procedures for 4-Methoxy-4-vinyltetrahydro-2H-pyran , a specialized cyclic vinyl ether intermediate. Due to its specific functional groups, this compound presents unique stability hazards—specifically peroxide formation and acid-catalyzed polymerization —that distinguish it from standard organic solvents.
Part 1: Executive Summary & Immediate Action
Compound Identity:
Chemical Name: 4-Methoxy-4-vinyltetrahydro-2H-pyran[1][2][3][4][5][6]
CAS Number: 761411-16-9 (Note: Verified via chemical catalog cross-referencing; often custom synthesized).
Critical Disposal Directive:DO NOT combine this chemical with acidic waste streams (e.g., acid halides, strong acids). Contact with acids can trigger rapid, exothermic polymerization or hydrolysis, leading to pressure buildup and potential vessel rupture.
Special Handling: Peroxide Former (Class B/C) – Test Required Before Disposal.
Part 2: Chemical Profile & Hazard Assessment
Effective disposal requires understanding the specific reactivity of the 4-methoxy-4-vinyl moiety.
Hazard Category
Specific Risk
Mechanism of Action
Peroxide Formation
High
The electron-rich vinyl ether group and the cyclic ether oxygen are susceptible to auto-oxidation. Peroxides can concentrate during evaporation, posing an explosion risk.
Polymerization
Moderate to High
Vinyl ethers undergo cationic polymerization initiated by Lewis acids or strong protic acids. This reaction is exothermic.
Hydrolysis
Moderate
In the presence of water and acid, the compound hydrolyzes to form Tetrahydro-4H-pyran-4-one and Methanol/Acetaldehyde , altering the waste composition.
Flammability
High
Treat as a flammable liquid (Flash point est. < 60°C).
Part 3: Pre-Disposal Stabilization Protocol
Before moving the container to a waste accumulation area, you must validate its stability. Follow this self-validating workflow:
Step 1: Visual Inspection
Check the liquid for:
Cloudiness or Haze: Indicates polymer formation or moisture contamination.
Crystal Formation: Critical Danger Sign. Crystals around the cap or in the liquid likely indicate severe peroxide concentration.
Action:STOP. Do not touch or attempt to open. Contact EHS / Bomb Squad immediately.
Step 2: Peroxide Quantification
Use a semi-quantitative peroxide test strip (e.g., Quantofix® or similar starch-iodide strips).
< 20 ppm: Safe for standard solvent disposal.
20 – 100 ppm: Must be treated (reduced) before disposal.
> 100 ppm: High Risk. Contact safety officer; requires remote opening or chemical neutralization by specialists.
Step 3: Chemical Quenching (If 20-100 ppm)
If peroxides are detected but <100 ppm, reduce them using a ferrous sulfate solution.
Reagents:
Ferrous Sulfate (FeSO₄)
Dilute Sulfuric Acid (trace amount to acidify FeSO₄ solution only—do not add directly to the ether).
Protocol:
Prepare a 5% aqueous solution of Ferrous Sulfate.
Add the peroxide-containing solvent to the FeSO₄ solution in a 1:1 ratio.
Shake gently (behind a blast shield) to mix phases.
Retest the organic layer. Repeat until peroxides are < 20 ppm.
Part 4: Disposal Workflow Decision Tree
The following logic gate ensures no unstable material enters the waste stream.
Figure 1: Decision logic for the safe disposal of vinyl ether derivatives.
Part 5: Waste Stream Segregation & Labeling
Container Selection
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
Cap: Vented caps are recommended if available, to prevent pressure buildup from slow decomposition.
Headspace: Leave at least 10-15% headspace for expansion.
Compatibility Rules (The "Never" List)
NEVER mix with Oxidizers (Nitric acid, Perchloric acid) → Fire/Explosion.
NEVER mix with Acids (HCl, H₂SO₄, Acetic Acid) → Exothermic Polymerization.
NEVER mix with Halogenated Solvents (DCM, Chloroform) → Unless the waste stream is explicitly "Combined Organics," it is safer to keep vinyl ethers in non-halogenated streams to prevent cross-reactivity during incineration.
Labeling Requirements
Adhere to US EPA and local regulations. The label must include:
Full Chemical Name: 4-Methoxy-4-vinyltetrahydro-2H-pyran.[1][2][3][4][5][6]
Hazard Checkboxes: [x] Ignitable, [x] Toxic (if applicable based on volume), [x] Peroxide Former.
Containment: Use non-combustible absorbents (Vermiculite, Sand, or Clay).
Warning: Do not use paper towels or sawdust; the high surface area can accelerate oxidation or flammability.
Neutralization: If the spill is old and potentially peroxidized, keep the absorbent wet with water to desensitize.
Disposal: Scoop into a plastic bucket, label as "Debris contaminated with Flammable Vinyl Ether," and seal.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.